5-(Difluoromethyl)pyrazine-2-carboxylic acid
Description
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Properties
IUPAC Name |
5-(difluoromethyl)pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2O2/c7-5(8)3-1-10-4(2-9-3)6(11)12/h1-2,5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWJPTNAOQSWOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)C(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174321-06-2 | |
| Record name | 5-difluoromethympyrazine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
synthesis of 5-(difluoromethyl)pyrazine-2-carboxylic acid
An In-Depth Technical Guide to the Synthesis of 5-(Difluoromethyl)pyrazine-2-carboxylic Acid: Strategies, Mechanisms, and Practical Considerations
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a cornerstone of molecular design. The difluoromethyl group (–CF₂H), in particular, has garnered significant attention as a valuable substituent. Acting as a bioisostere for hydroxyl or thiol groups, it can enhance metabolic stability, modulate acidity, and improve membrane permeability by virtue of its unique electronic properties and lipophilicity.[1] The synthesis of heterocyclic molecules bearing this group is therefore of prime importance for the development of novel therapeutics.[2][3]
This guide focuses on this compound, a critical building block in pharmaceutical research and development. It serves as a key intermediate for the synthesis of potent inhibitors of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), a primary target in the development of treatments for Alzheimer's disease.[4][5] The synthesis of this molecule, however, is not without its challenges, which has led to the development of specific, industrially viable routes that overcome the limitations of earlier methods.
This document provides a comprehensive overview of the , intended for researchers, chemists, and professionals in drug development. We will dissect the most effective synthetic strategies, explain the chemical reasoning behind procedural choices, provide detailed experimental protocols, and discuss alternative approaches, grounding all information in authoritative scientific literature.
Chapter 1: Compound Profile
A clear understanding of the target molecule's properties is fundamental. This compound is a stable, crystalline solid under standard conditions.
| Property | Value | Reference |
| IUPAC Name | This compound | [6] |
| CAS Number | 1174321-06-2 | [7] |
| Molecular Formula | C₆H₄F₂N₂O₂ | [6] |
| Molecular Weight | 174.11 g/mol | [6] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥95-97% | [7] |
Chapter 2: Retrosynthetic Analysis and Strategic Overview
The effective synthesis of a target molecule begins with a sound retrosynthetic strategy. For this compound, two primary disconnection approaches can be envisioned.
Caption: Retrosynthetic analysis of the target molecule.
Approach A: Late-Stage Functional Group Interconversion This strategy involves synthesizing a pyrazine ring with a suitable precursor at the 5-position, such as a methyl or aldehyde group, and then converting it to the difluoromethyl group in a late-stage step. A common method for this is deoxygenative fluorination of an aldehyde.[8] While conceptually straightforward, this approach often requires harsh, expensive, and hazardous fluorinating agents like diethylaminosulfur trifluoride (DAST). These reagents react violently with water to produce toxic hydrogen fluoride, necessitating specialized equipment and handling procedures, which poses significant challenges for industrial-scale production.[8]
Approach B: Introduction of a Difluoromethylated Synthon A more robust and scalable strategy involves coupling a pre-functionalized synthon containing the difluoromethyl group (or its precursor) to a pyrazine core. This approach avoids the use of dangerous deoxofluorinating agents. A particularly effective execution of this strategy involves reacting a 5-halopyrazine derivative with a difluoroacetate synthon, followed by a decarboxylation step.[4][5] This method is safer, uses less expensive reagents, and is more amenable to large-scale manufacturing.[4] This guide will focus on this superior, industrially validated approach.
Chapter 3: The Industrially Advantaged Synthesis from 5-Halopyrazine Precursors
The most efficient and scalable proceeds via a multi-step sequence starting from a 5-halopyrazine-2-carboxylate ester. This pathway is notable for its operational safety and avoidance of toxic byproducts like hydrogen fluoride.[5]
Caption: Overall workflow for the preferred synthetic route.
Detailed Experimental Protocols
The following protocols are synthesized from methodologies described in the patent literature.[4][5][9]
Step 1: Halogen Exchange (Chlorine to Bromine)
-
Rationale: The conversion of the 5-chloro substituent to a 5-bromo group is a critical first step. The carbon-bromine bond is more reactive than the carbon-chlorine bond in the subsequent organometallic coupling reaction, leading to higher yields and faster reaction times. This exchange is often driven to completion by removing the volatile byproduct (e.g., trimethylsilyl chloride) from the reaction mixture.[5]
-
Protocol:
-
To a solution of an alkyl 5-chloropyrazine-2-carboxylate (e.g., ethyl ester) in a suitable solvent (e.g., acetonitrile), add a brominating agent such as trimethylsilyl bromide (TMSBr).
-
Heat the reaction mixture to reflux. During this time, the volatile trimethylsilyl chloride byproduct is continuously distilled off to drive the equilibrium towards the product.
-
Monitor the reaction by HPLC or GC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure. The crude alkyl 5-bromopyrazine-2-carboxylate is typically of sufficient purity to be carried forward to the next step without further purification.
-
Step 2: Copper-Catalyzed Coupling with a Difluoroacetate Synthon
-
Rationale: This is the key C-C bond-forming step where the difluoroacetyl moiety is introduced. The reaction typically employs a Reformatsky-type reagent (e.g., BrZnCF₂COOR') which is coupled to the 5-bromopyrazine. The use of a copper salt catalyst is crucial for facilitating this cross-coupling reaction.
-
Protocol:
-
In a separate flask, prepare the zinc reagent by reacting a dialkyl 2-bromo-2,2-difluoroacetate with activated zinc powder in an aprotic solvent like THF.
-
In the main reaction vessel, dissolve the alkyl 5-bromopyrazine-2-carboxylate from Step 1 in an appropriate solvent (e.g., DMF or DMAc).
-
Add a copper(I) catalyst, such as copper(I) iodide or copper(I) bromide.
-
Slowly add the pre-formed zinc reagent to the pyrazine solution at a controlled temperature (e.g., 50-70 °C).
-
Stir the reaction mixture at this temperature until the starting material is fully consumed (monitor by HPLC).
-
Cool the reaction and quench by adding an aqueous acid solution (e.g., HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over sodium sulfate, and concentrate to yield the crude diester intermediate.
-
Step 3: Saponification/Hydrolysis
-
Rationale: Both ester groups on the intermediate are hydrolyzed to their corresponding carboxylic acids using a strong base. This sets up the molecule for the final decarboxylation step.
-
Protocol:
-
Dissolve the crude diester from Step 2 in a mixture of an alcohol (e.g., methanol or ethanol) and water.
-
Add an aqueous solution of an alkali metal hydroxide, such as sodium hydroxide or potassium hydroxide.
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by HPLC).
-
Acidify the reaction mixture with a strong acid (e.g., concentrated HCl) to a pH of ~1-2, which will precipitate the diacid product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Step 4: Thermal Decarboxylation
-
Rationale: The final step involves the selective decarboxylation of the malonic acid-like intermediate. Heating the diacid removes the carboxyl group attached to the difluoromethylated carbon, yielding the final product. This reaction is typically clean and high-yielding.
-
Protocol:
-
Place the dry diacid intermediate from Step 3 into a reaction vessel equipped with a condenser.
-
Heat the solid, either neat or in a high-boiling solvent (e.g., toluene or xylene), to a temperature sufficient to induce decarboxylation (typically >100 °C).
-
The evolution of CO₂ gas will be observed. Continue heating until gas evolution ceases.
-
Cool the reaction mixture. If a solvent was used, remove it under reduced pressure.
-
The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product with high purity.
-
Chapter 4: Alternative Synthetic Approaches & Future Outlook
While the halo-pyrazine route is industrially preferred, understanding alternative methods provides a broader context for synthetic strategy.
The 5-Methylpyrazine Route
As mentioned, an earlier route begins with 5-methylpyrazine-2-carboxylic acid.[4] This method involves converting the methyl group to an aldehyde, followed by deoxygenative fluorination.
-
Drawbacks: The primary limitation is the reliance on hazardous and expensive fluorinating agents like DAST. The reaction's sensitivity to water and the generation of corrosive HF make it ill-suited for large-scale industrial synthesis, despite its feasibility in a laboratory setting.[8]
Future Outlook: Direct C-H Difluoromethylation
The field of C-H functionalization has advanced significantly, with methods like photoredox catalysis enabling the direct difluoromethylation of heterocycles.[3][10][11] These reactions use radical precursors like sodium difluoromethanesulfinate (CF₂HSO₂Na) under mild conditions.
-
Potential & Challenges: In theory, a direct C-H difluoromethylation of pyrazine-2-carboxylic acid could offer a more atom-economical and streamlined synthesis. However, significant challenges remain, most notably achieving the correct regioselectivity. Pyrazine has multiple C-H bonds, and controlling the reaction to selectively functionalize the C-5 position in the presence of the directing carboxyl group would require substantial research and development.
Conclusion
The is a testament to the evolution of synthetic strategy in pharmaceutical manufacturing. While early methods based on late-stage fluorination were functional, they presented significant safety and scalability issues. The development of a multi-step route starting from 5-chloropyrazine-2-carboxylate represents a major advancement, offering a safer, more robust, and industrially viable process.[9] This pathway, centered around a key copper-catalyzed coupling and subsequent decarboxylation, avoids hazardous reagents and toxic byproducts. For researchers and drug development professionals, understanding the nuances of this synthesis—from the rationale behind the halogen exchange to the mechanism of the final decarboxylation—is crucial for the efficient and safe production of this vital pharmaceutical intermediate.
References
- 1. Direct difluoromethylation of heterocycles using difluoroacetic acid [morressier.com]
- 2. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JP6118817B2 - Process for producing 5- (difluoromethyl) pyrazine-2-carboxylic acid and its production intermediate - Google Patents [patents.google.com]
- 5. CN104245680A - Process for producing this compound and its production intermediate - Google Patents [patents.google.com]
- 6. 5-Difluoromethympyrazine-2-carboxylic acid | C6H4F2N2O2 | CID 57468575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. labsolu.ca [labsolu.ca]
- 8. HUE030534T2 - Method for producing 5-(difluoromethyl)pyrazine-2-carboxilic acid and production intermediate thereof - Google Patents [patents.google.com]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. researchgate.net [researchgate.net]
- 11. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: A Strategic Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide to 5-(difluoromethyl)pyrazine-2-carboxylic acid: Properties and Applications
This compound is a heterocyclic organic compound that has emerged as a valuable building block for researchers and scientists in drug development.[1] Its structure, featuring a pyrazine ring substituted with a carboxylic acid and a difluoromethyl group, offers a unique combination of physicochemical properties that are highly sought after in the design of novel therapeutic agents. The strategic incorporation of the pyrazine core and the difluoromethyl moiety allows for the fine-tuning of a drug candidate's metabolic stability, membrane permeability, and target-binding interactions.[2][3]
This guide provides a comprehensive overview of the core chemical properties of this compound, grounded in its structural attributes. We will explore its synthesis, reactivity, and analytical characterization, with a focus on its application and strategic value in the field of medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their discovery programs.
Core Physicochemical and Structural Properties
The defining characteristics of this compound are rooted in its molecular structure. The interplay between the aromatic pyrazine ring, the acidic carboxyl group, and the electron-withdrawing difluoromethyl group dictates its behavior in both chemical and biological systems.
| Property | Value / Description | Source(s) |
| CAS Number | 1174321-06-2 | [4][5][6] |
| Molecular Formula | C₆H₄F₂N₂O₂ | [4][5] |
| Molecular Weight | 174.11 g/mol | [4][5][7] |
| IUPAC Name | This compound | [6] |
| Predicted Boiling Point | 319.8 ± 42.0 °C | [8] |
| Predicted pKa | 2.59 ± 0.10 | [8] |
| Predicted Density | 1.496 ± 0.06 g/cm³ | [8] |
| InChI | 1S/C6H4F2N2O2/c7-5(8)3-1-10-4(2-9-3)6(11)12/h1-2,5H,(H,11,12) | [6] |
| InChIKey | UYWJPTNAOQSWOS-UHFFFAOYSA-N | [6] |
| Purity | Typically ≥95% - 98% | [4][5] |
The Functional Groups: A Triumvirate of Medicinal Chemistry Significance
The utility of this compound stems directly from the properties of its three key functional components. Understanding their individual and collective contributions is crucial for its effective application.
The Pyrazine Ring
The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms. This core structure is a common motif in pharmaceuticals and functional materials.[9] Its nitrogen atoms are capable of acting as hydrogen bond acceptors, which can be critical for molecular recognition at a biological target. Furthermore, the pyrazine ring system can influence the overall solubility and electronic properties of a molecule and often serves as a metabolically stable scaffold.[10] In many contexts, pyrazine-based acids are used as ligands or co-catalysts in oxidation reactions.[11][12]
The Difluoromethyl (-CF₂H) Group: The "Lipophilic Hydrogen Bond Donor"
The introduction of fluorine-containing groups is a cornerstone strategy in modern drug design, and the difluoromethyl group (-CF₂H) is a particularly strategic asset.[2][13]
-
Bioisosterism : The -CF₂H group is recognized as a bioisostere of hydroxyl (-OH), thiol (-SH), and amine (-NH₂) functionalities.[2][3] This allows chemists to replace metabolically labile groups, potentially improving a drug's half-life, while preserving key interactions.[13]
-
Enhanced Lipophilicity & Permeability : The group increases lipophilicity, which can boost membrane permeability and improve oral absorption, a critical factor for drug candidates.[2][3] Its lipophilicity is generally lower than the trifluoromethyl (-CF₃) group, offering a more nuanced tool for property modulation.[3]
-
Hydrogen Bonding Capability : A key feature of the -CF₂H group is the acidity of its hydrogen atom, which allows it to function as a weak hydrogen bond donor.[2][3][14] This rare combination of lipophilicity and hydrogen bond donation capacity is highly valuable for enhancing binding affinity with biological targets.[15]
-
Metabolic Stability : The strong carbon-fluorine bonds impart significant resistance to oxidative metabolism by enzymes like cytochrome P450, a common pathway for drug degradation.[13][15]
The Carboxylic Acid (-COOH) Group: The Pharmacophore Anchor
The carboxylic acid group is a fundamental pharmacophore in many drugs, primarily due to its ability to form strong ionic and hydrogen bond interactions with biological targets.[16] However, its presence can also pose challenges, including limited passive diffusion across membranes and metabolic instability.[16][17]
This has led to the extensive use of carboxylic acid bioisosteres —functional groups that mimic the properties of a carboxylic acid while offering improved pharmacokinetic profiles.[16][18][19] While this compound itself contains the carboxyl group, it serves as the essential precursor for creating derivatives where this group might be replaced by an isostere (e.g., a tetrazole or hydroxamic acid) in the final drug candidate.[17][20]
Synthesis and Chemical Reactivity
Synthetic Pathway Overview
The synthesis of this compound is not trivial and often involves multi-step processes. Patent literature outlines methods that avoid the use of highly toxic fluorinating agents by introducing the difluoromethyl precursor through carbon-carbon bond formation.[21][22][23] A generalized approach involves reacting a 5-halopyrazine-2-carboxylate with a difluoroacetate reagent, followed by hydrolysis and decarboxylation to yield the final product.
Caption: Generalized synthetic workflow for this compound.
Chemical Reactivity
The reactivity of the molecule is dominated by the carboxylic acid function.
-
Amide and Ester Formation : The carboxylic acid readily undergoes condensation reactions with amines or alcohols to form amides and esters, respectively. This is the most common transformation in its use as a building block for drug discovery.
-
Reduction : The carboxylic acid can be reduced to the corresponding primary alcohol using standard reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).
-
Pyrazine Ring : The pyrazine ring itself is relatively electron-deficient and generally resistant to electrophilic aromatic substitution. It is stable under most conditions used to modify the carboxylic acid group.
Analytical Characterization
Standard analytical techniques are used to confirm the structure and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Will show characteristic signals for the aromatic protons on the pyrazine ring. The proton of the -CF₂H group will appear as a distinctive triplet due to coupling with the two fluorine atoms.
-
¹³C NMR : The carboxyl carbon will resonate in the typical downfield region of 160-185 ppm.[24]
-
¹⁹F NMR : Will show a signal corresponding to the two equivalent fluorine atoms, coupled to the adjacent proton.
-
-
Infrared (IR) Spectroscopy : The spectrum will be dominated by a strong carbonyl (C=O) stretching absorption for the carboxylic acid, typically in the 1700-1750 cm⁻¹ range, and a broad O-H stretch from approximately 2500-3300 cm⁻¹.[24]
-
Mass Spectrometry (MS) : Will show the molecular ion peak corresponding to its molecular weight, confirming the overall composition.
Applications in Drug Discovery and Development
The primary application of this compound is as an intermediate in the synthesis of complex, biologically active molecules.[25] Its structure is a common motif in compounds designed to inhibit specific enzymes. For instance, patents indicate its crucial role in developing inhibitors of β-site amyloid precursor protein cleaving enzyme (BACE1), a key target in the research for treatments of Alzheimer's disease.[21][22]
Caption: Role as a key intermediate in a drug discovery workflow.
Representative Experimental Protocol: Amide Coupling
The conversion of the carboxylic acid to an amide is a fundamental step in utilizing this building block. The following is a representative, field-proven protocol for this transformation.
Objective: To synthesize N-benzyl-5-(difluoromethyl)pyrazine-2-carboxamide from this compound and benzylamine.
Methodology:
-
Reagent Preparation : In a clean, dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Acid Activation : Add a peptide coupling agent, such as HATU (1.1 eq) or EDC (1.2 eq) in combination with HOBt (1.2 eq), to the solution. Stir at room temperature for 15-30 minutes. This step generates a reactive acylating intermediate. Causality: Direct reaction between the carboxylic acid and amine is slow; activation creates a better electrophile, ensuring a high-yield and clean reaction.
-
Amine Addition : Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.0-3.0 eq), followed by the dropwise addition of the amine (e.g., benzylamine, 1.1 eq). Causality: The base neutralizes the acidic proton of the amine salt and any acid byproducts from the coupling agent, driving the reaction to completion.
-
Reaction Monitoring : Stir the reaction mixture at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-12 hours).
-
Work-up : Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with a mild aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine. Causality: The aqueous washes remove the coupling agent byproducts, excess base, and any unreacted starting materials, simplifying purification.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Caption: Standard experimental workflow for amide bond formation.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its unique trifecta of a stable heterocyclic core, a bioisosteric difluoromethyl group, and a reactive carboxylic acid handle provides a powerful platform for designing next-generation therapeutics. The ability of the -CF₂H group to enhance metabolic stability, act as a lipophilic hydrogen bond donor, and improve membrane permeability makes this building block particularly valuable for optimizing drug candidates with improved efficacy and superior pharmacokinetic profiles. A thorough understanding of its properties, synthesis, and reactivity is essential for any scientist aiming to leverage its full potential in the complex landscape of drug discovery.
References
- 1. CAS 1174321-06-2: 5-(difluoromethyl)pyrazine-2-carboxylic … [cymitquimica.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. capotchem.com [capotchem.com]
- 6. 5-Difluoromethympyrazine-2-carboxylic acid | C6H4F2N2O2 | CID 57468575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. labsolu.ca [labsolu.ca]
- 8. chembk.com [chembk.com]
- 9. nbinno.com [nbinno.com]
- 10. chempap.org [chempap.org]
- 11. researchgate.net [researchgate.net]
- 12. ピラジンカルボン酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. drughunter.com [drughunter.com]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CN104245680A - Process for producing this compound and its production intermediate - Google Patents [patents.google.com]
- 22. JP6118817B2 - Process for producing 5- (difluoromethyl) pyrazine-2-carboxylic acid and its production intermediate - Google Patents [patents.google.com]
- 23. HUE030534T2 - Method for producing 5-(difluoromethyl)pyrazine-2-carboxilic acid and production intermediate thereof - Google Patents [patents.google.com]
- 24. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 25. chemscene.com [chemscene.com]
mechanism of action of 5-(difluoromethyl)pyrazine-2-carboxylic acid derivatives
An In-depth Technical Guide to the Mechanism of Action of 5-(Difluoromethyl)pyrazine-2-carboxylic Acid Derivatives
Introduction
The class of this compound derivatives represents a significant advancement in antiviral research, with Favipiravir (also known as T-705 or Avigan) as its most prominent member.[1] Initially approved in Japan for treating influenza, Favipiravir has demonstrated a broad spectrum of activity against a wide range of RNA viruses, making it a subject of intense research, particularly in the context of emerging viral threats like SARS-CoV-2.[2][3][4] This guide provides a detailed exploration of the molecular mechanisms underpinning the antiviral effects of these derivatives, focusing on Favipiravir as the archetypal compound. We will delve into its metabolic activation, its primary molecular target, and the dual mechanisms of lethal mutagenesis and chain termination that lead to the suppression of viral replication.
Part 1: The Journey from Prodrug to Active Inhibitor: Intracellular Activation
Favipiravir is administered as a prodrug, meaning it is biologically inactive until it is metabolized within the host cell.[1][2][3] This intracellular conversion is a critical prerequisite for its antiviral activity. The process is initiated by cellular enzymes that recognize Favipiravir and convert it into its active form, favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP or T-705RTP).[5][6] This multi-step phosphorylation cascade is crucial, as the resulting Favipiravir-RTP is a structural mimic of natural purine nucleosides, allowing it to be recognized by the viral replication machinery.[3][7]
The selective action of Favipiravir is partly due to this activation process and the high affinity of the active metabolite for the viral polymerase compared to host cell polymerases.[4][8] This selectivity contributes to a favorable safety profile, as it minimizes interference with host cell DNA and RNA synthesis.[7]
Caption: Intracellular activation of Favipiravir to its active triphosphate form.
Part 2: The Core Target: Viral RNA-Dependent RNA Polymerase (RdRp)
The primary molecular target for the active Favipiravir-RTP is the viral RNA-dependent RNA polymerase (RdRp).[2][9] This enzyme is absolutely essential for the replication and transcription of the genomes of most RNA viruses.[10][11] A key advantage of targeting RdRp is that it is a viral-specific enzyme with no functional equivalent in mammalian cells, which significantly reduces the likelihood of target-related host toxicity.[10][12]
Favipiravir-RTP functions as a nucleoside analog, specifically mimicking the purine nucleosides adenosine and guanosine.[5][13] This mimicry allows it to be recognized by the viral RdRp as a substrate and be incorporated into the newly synthesized (nascent) viral RNA strand.[5][14]
Part 3: The Dual Mechanisms of Viral Inhibition
The incorporation of Favipiravir-RTP into the viral RNA genome disrupts the replication process through two primary, interconnected mechanisms: lethal mutagenesis and chain termination.
Lethal Mutagenesis: The Primary Antiviral Strategy
The predominant mechanism of action for Favipiravir is lethal mutagenesis.[15][16][17] RNA viruses naturally have high mutation rates due to the low fidelity of their RdRp enzymes. This high rate allows for rapid adaptation but also places them near a critical "error threshold."[18] If the mutation rate is pushed beyond this threshold, it leads to an "error catastrophe," where the accumulation of deleterious mutations results in non-viable viral progeny and the collapse of the viral population.[18]
Favipiravir exploits this vulnerability by acting as a potent viral mutagen.[16][19] Once Favipiravir-RTP is incorporated into the viral RNA, its ambiguous base-pairing properties cause the RdRp to make errors during subsequent rounds of replication.[13] Specifically, the incorporation of Favipiravir leads to an increase in G-to-A and C-to-T transition mutations.[16][19] This rapid accumulation of mutations throughout the viral genome leads to the production of defective, non-infectious viral particles, ultimately extinguishing the infection.[16][20]
Caption: Mechanism of lethal mutagenesis induced by Favipiravir-RTP.
RNA Chain Termination: A Contributing Factor
In addition to lethal mutagenesis, Favipiravir can also act as an RNA chain terminator, although this is generally considered a secondary or context-dependent mechanism.[3][5] After being incorporated into the nascent RNA strand, the presence of the Favipiravir molecule can sterically hinder the RdRp, preventing it from adding the next nucleotide and thus prematurely halting the extension of the RNA chain.[6][14]
Studies have shown that the incorporation of a single Favipiravir-RTP molecule can inhibit subsequent nucleotide incorporation, and the incorporation of two consecutive molecules can completely block further extension.[5][14] However, the efficiency of chain termination may be less pronounced than that of other nucleoside analogs like Remdesivir, and its overall contribution to the antiviral effect is debated, with lethal mutagenesis being the more widely accepted primary mechanism.[15]
Part 4: Structural and Kinetic Insights
Structural studies, such as cryo-electron microscopy (cryo-EM), have provided atomic-level insights into how Favipiravir-RTP interacts with the viral RdRp.[21][22][23] These studies have visualized the inhibitor bound to the catalytic site of the SARS-CoV-2 RdRp.[21][24] Interestingly, some research has revealed an unusual, non-productive binding mode of Favipiravir-RTP, which may explain why its rate of incorporation can be relatively low compared to natural nucleotides.[21][22] This suggests a complex interaction that slows down, rather than completely blocks, RNA synthesis, contributing to both mutagenesis and partial chain termination.
Quantitative Data Summary
| Compound | Target Virus | Assay Type | IC50 / EC50 | Reference |
| Favipiravir (T-705) | Influenza A, B, C | Cell-based | >6000 (Selectivity Index) | [7] |
| Molnupiravir | SARS-CoV-2 | Cell-based RdRp Assay | 0.22 µM (EC50) | [25] |
| Remdesivir | SARS-CoV-2 | Cell-based RdRp Assay | 0.67 µM (EC50) | [25] |
Note: The Selectivity Index is the ratio of the 50% cell-inhibitory concentration to the 50% virus-inhibitory concentration.
Part 5: Key Experimental Protocols
The elucidation of Favipiravir's mechanism of action relies on a suite of specialized biochemical and virological assays.
Protocol: In Vitro RdRp Inhibition Assay
This assay directly measures the ability of the active drug (Favipiravir-RTP) to inhibit the enzymatic activity of purified viral RdRp.
-
Reaction Setup: Prepare a reaction mixture containing purified recombinant viral RdRp complex, a synthetic RNA template/primer duplex, and a buffer with optimal pH and ion concentrations.
-
Inhibitor Addition: Add varying concentrations of Favipiravir-RTP to the reaction wells. Include a no-inhibitor control and a positive control inhibitor.
-
Initiation: Start the reaction by adding a mixture of natural ribonucleoside triphosphates (NTPs), one of which is labeled (e.g., with ³²P or a fluorescent tag).
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a solution containing EDTA.
-
Analysis: Separate the resulting RNA products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quantification: Visualize and quantify the amount of labeled, full-length RNA product using phosphorimaging or fluorescence scanning. The reduction in product formation in the presence of the inhibitor is used to calculate the IC50 value.
References
- 1. Favipiravir - Wikipedia [en.wikipedia.org]
- 2. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? [the-innovation.org]
- 3. sterispharma.com [sterispharma.com]
- 4. pnas.org [pnas.org]
- 5. Mechanism of action of T-705 ribosyl triphosphate against influenza virus RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Action of T-705 against Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RNA-dependent RNA polymerase (RdRp) inhibitors: The current landscape and repurposing for the COVID-19 pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. An update on inhibitors targeting RNA-dependent RNA polymerase for COVID-19 treatment: Promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Rapid incorporation of Favipiravir by the fast and permissive viral RNA polymerase complex results in SARS-CoV-2 lethal mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. journals.asm.org [journals.asm.org]
- 20. T-705 (favipiravir) induces lethal mutagenesis in influenza A H1N1 viruses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structure of the SARS-CoV-2 RNA-dependent RNA polymerase in the presence of favipiravir-RTP - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pnas.org [pnas.org]
- 23. researchgate.net [researchgate.net]
- 24. Structure of the SARS-CoV-2 RNA-dependent RNA polymerase in the presence of favipiravir-RTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A cell-based assay to discover inhibitors of SARS-CoV-2 RNA dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
5-(Difluoromethyl)pyrazine-2-carboxylic Acid: A Foundational Scaffold for Next-Generation Therapeutics
An In-Depth Technical Guide:
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-(Difluoromethyl)pyrazine-2-carboxylic acid is a heterocyclic organic compound that has emerged as a critical intermediate in the synthesis of advanced therapeutic agents.[1] While not possessing significant intrinsic biological activity itself, its true value lies in its role as a high-value building block for constructing complex molecules with potent and specific pharmacological effects.[2] This guide delves into the chemical properties, synthesis, and, most importantly, the strategic application of this compound in drug discovery, with a primary focus on its contribution to the development of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors for the treatment of Alzheimer's disease.[1][2] We will explore the unique contributions of its pyrazine core and difluoromethyl group, provide detailed experimental frameworks for evaluating its derivatives, and offer insights into its broader potential in medicinal chemistry.
Molecular Profile and Strategic Importance
Chemical Structure and Physicochemical Properties
This compound is characterized by a pyrazine ring substituted with a carboxylic acid group and a difluoromethyl group.[3] The pyrazine ring is a six-membered aromatic heterocycle with two nitrogen atoms, a scaffold known for its presence in a wide array of biologically active compounds.[4][5] The difluoromethyl (-CF2H) group acts as a crucial bioisostere, enhancing the molecule's lipophilicity and metabolic stability while also being capable of acting as a hydrogen bond donor.[3][6]
| Property | Value | Source |
| Molecular Formula | C₆H₄F₂N₂O₂ | [7] |
| Molecular Weight | 174.11 g/mol | [8] |
| CAS Number | 1174321-06-2 | [7] |
| IUPAC Name | This compound | [7] |
| Key Features | Pyrazine core, Carboxylic acid, Difluoromethyl group | [3] |
The Difluoromethyl Group: A Modern Bioisostere
In modern drug design, the strategic replacement of chemical groups with bioisosteres is a key strategy to optimize a drug candidate's profile. The difluoromethyl (CF₂H) group has gained prominence as a bioisostere for hydroxyl or thiol groups.[6] Its inclusion offers several advantages:
-
Enhanced Metabolic Stability: The high strength of the C-F bond makes the group resistant to metabolic degradation, particularly oxidation by Cytochrome P450 enzymes.[9]
-
Modulated Lipophilicity: It increases the molecule's lipophilicity, which can improve membrane permeability and oral bioavailability.[3]
-
Hydrogen Bonding Capability: The polarized C-H bond in the -CF₂H group can act as a hydrogen bond donor, enabling critical interactions with target proteins.[6]
Synthesis of a Key Intermediate
The industrial production of this compound has been optimized to be safe and efficient.[2] Early methods required deoxofluorinating agents that could produce toxic hydrogen fluoride, but newer patented processes have circumvented this issue.[2][10]
Modern Synthetic Strategy Overview
A contemporary and industrially advantageous method involves the reaction of a 5-bromopyrazine-2-carboxylate with difluorobromoacetate.[2] This is followed by hydrolysis and a final decarboxylation step to yield the target compound.[2] This process avoids harsh reagents and is more cost-effective for large-scale production.[2]
Workflow for Synthesis
Caption: A simplified workflow for the modern synthesis of the target compound.
Example Synthetic Protocol
The following protocol is a conceptual representation based on patented methodologies.[2]
-
Reaction Setup: In a suitable reaction vessel under an inert atmosphere, dissolve 5-bromopyrazine-2-carboxylate in an appropriate aprotic solvent.
-
Addition of Reagents: Add difluorobromoacetate to the solution.
-
Reaction: Initiate the reaction under conditions specified in the literature, typically involving a catalyst and controlled temperature, to form the intermediate 5-[carboxy(difluoro)methyl]pyrazine-2-carboxylic acid.
-
Hydrolysis: Perform hydrolysis of the ester group, often using an alkali metal hydroxide.[2]
-
Decarboxylation: Heat the reaction mixture to induce decarboxylation, which removes a carboxyl group to yield the final product, this compound.
-
Purification: Purify the final product using standard techniques such as crystallization or chromatography to achieve high purity.
Application in Alzheimer's Disease Drug Discovery
The primary biological relevance of this compound is its use as a precursor for compounds that inhibit the BACE1 enzyme.[1][2]
BACE1 as a Therapeutic Target
Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[1] The BACE1 enzyme is one of the key proteases that cleaves the amyloid precursor protein (APP), initiating the production of the toxic Aβ peptide.[1] Therefore, inhibiting BACE1 is a primary therapeutic strategy to reduce Aβ production and slow the progression of Alzheimer's disease.
Amyloid Precursor Protein (APP) Processing Pathway
Caption: The amyloidogenic pathway and the intervention point for BACE1 inhibitors.
Framework for Biological Evaluation
Once this compound is used to synthesize a final drug candidate (e.g., a BACE1 inhibitor), that candidate must undergo rigorous biological testing.
In Vitro BACE1 Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of BACE1. A common method is a Fluorescence Resonance Energy Transfer (FRET) assay.
Protocol: FRET-Based BACE1 Inhibition Assay
-
Reagent Preparation: Prepare assay buffer, recombinant human BACE1 enzyme, and a FRET-based peptide substrate that contains the BACE1 cleavage site flanked by a fluorophore and a quencher.
-
Compound Preparation: Serially dilute the test compound (synthesized from the pyrazine intermediate) in DMSO to create a range of concentrations.
-
Assay Plate Setup: In a 96-well microplate, add the BACE1 enzyme to each well, followed by the test compound at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature to allow for binding.
-
Reaction Initiation: Add the FRET substrate to all wells to start the enzymatic reaction.
-
Signal Measurement: Measure the fluorescence signal at regular intervals. When the substrate is cleaved by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Data Analysis: Calculate the rate of reaction for each concentration. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).
Cellular Assay for Aβ Production
This assay confirms that the compound can penetrate cells and reduce the production of Aβ.
Protocol: Cellular Aβ ELISA
-
Cell Culture: Seed a suitable cell line (e.g., HEK293 cells overexpressing human APP) in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 24-48 hours.
-
Supernatant Collection: Collect the cell culture medium (supernatant), which contains the secreted Aβ peptides.
-
ELISA: Use a commercial enzyme-linked immunosorbent assay (ELISA) kit specific for Aβ40 or Aβ42. Add the collected supernatants to the antibody-coated plate.
-
Detection: Follow the kit instructions for adding detection antibodies and substrate.
-
Quantification: Measure the absorbance using a plate reader and calculate the concentration of Aβ in each sample based on a standard curve. Determine the EC₅₀ value for the reduction of Aβ.
Metabolic Stability Assessment
The inclusion of the difluoromethyl group is intended to enhance metabolic stability. This must be verified experimentally.[6][9]
Protocol: Liver Microsomal Stability Assay
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (human or other species), a NADPH-regenerating system, and buffer.
-
Compound Incubation: Add the test compound to the reaction mixture and incubate at 37°C.
-
Time-Point Sampling: Take aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the amount of the parent compound remaining at each time point.
-
Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Cl_int).
Conclusion and Future Outlook
This compound represents a pivotal molecular scaffold in contemporary drug discovery. Its true biological significance is not in its own activity, but in its enabling role for creating highly potent and specific therapeutic agents.[1][2] Its structural features—a versatile pyrazine core and a stabilizing difluoromethyl group—make it an ideal starting point for developing inhibitors for challenging targets like BACE1.[3][6] The methodologies and protocols outlined in this guide provide a robust framework for researchers to leverage this important intermediate in their own drug development programs, extending its application beyond Alzheimer's disease to other therapeutic areas where the unique properties of this scaffold can be exploited.
References
- 1. CN104245680A - Process for producing this compound and its production intermediate - Google Patents [patents.google.com]
- 2. JP6118817B2 - Process for producing 5- (difluoromethyl) pyrazine-2-carboxylic acid and its production intermediate - Google Patents [patents.google.com]
- 3. CAS 1174321-06-2: 5-(difluoromethyl)pyrazine-2-carboxylic … [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 5-Difluoromethympyrazine-2-carboxylic acid | C6H4F2N2O2 | CID 57468575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. labsolu.ca [labsolu.ca]
- 9. chemrxiv.org [chemrxiv.org]
- 10. HUE030534T2 - Method for producing 5-(difluoromethyl)pyrazine-2-carboxilic acid and production intermediate thereof - Google Patents [patents.google.com]
An In-Depth Technical Guide to 5-(Difluoromethyl)pyrazine-2-carboxylic Acid Analogs and Derivatives: A Versatile Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. This guide delves into the synthesis, chemical properties, and burgeoning biological applications of a specific, highly promising class of pyrazine derivatives: those built around the 5-(difluoromethyl)pyrazine-2-carboxylic acid core. The introduction of the difluoromethyl (CHF₂) group, a unique bioisostere for hydroxyl, thiol, or methyl groups, imparts distinct electronic and metabolic properties, making this scaffold particularly attractive for modern drug design. This document provides a comprehensive overview of synthetic strategies, detailed experimental protocols, structure-activity relationships (SAR), and the primary therapeutic applications, with a focus on β-secretase 1 (BACE1) inhibition for Alzheimer's disease and potential as antimycobacterial agents.
The this compound Core: An Introduction
The pyrazine moiety, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a cornerstone of numerous pharmaceuticals. Its ability to act as a hydrogen bond acceptor and its role in forming rigid, planar structures contribute to its frequent appearance in successful drug candidates. The focus of this guide, this compound, introduces a difluoromethyl group at the 5-position. This functional group is of particular interest in medicinal chemistry for several reasons:
-
Lipophilicity and Hydrogen Bonding: The CHF₂ group can serve as a lipophilic hydrogen bond donor, a rare and valuable property in drug design, allowing for unique interactions with biological targets.[1]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the difluoromethyl group resistant to metabolic oxidation, which can improve the pharmacokinetic profile of a drug candidate.
-
Bioisosterism: It can act as a bioisostere of other functional groups, potentially improving efficacy and safety profiles.
These properties make the this compound scaffold a compelling starting point for developing novel therapeutics.
Physicochemical Properties of the Core Scaffold
A foundational understanding of the core molecule's properties is essential for any drug discovery program.
| Property | Value | Reference |
| CAS Number | 1174321-06-2 | [2] |
| Molecular Formula | C₆H₄F₂N₂O₂ | [2] |
| Molecular Weight | 174.11 g/mol | |
| IUPAC Name | This compound | [2] |
| XLogP3-AA | 0.3 | |
| Topological Polar Surface Area | 63.1 Ų | |
| pKa | 2.59 ± 0.10 (Predicted) |
Synthesis and Derivatization Strategies
The synthesis of the core scaffold and its subsequent derivatization are critical steps in exploring the chemical space and developing structure-activity relationships.
Synthesis of this compound
The industrial synthesis of this compound has been described in patent literature, often starting from more readily available pyrazine derivatives.[3][4] A common approach involves the introduction of the difluoromethyl group via a decarboxylation reaction.[3][4]
Caption: A generalized synthetic workflow for this compound.
A typical synthetic sequence involves reacting a 5-bromopyrazine-2-carboxylic acid ester with a difluorobromoacetate ester in the presence of a metal, followed by hydrolysis and decarboxylation to yield the final product.[3][4] This method is advantageous as it avoids the use of highly toxic fluorinating agents.[3]
Derivatization of the Core Scaffold: Amide Coupling
The carboxylic acid moiety of the core scaffold is a versatile handle for derivatization, most commonly through amide bond formation. This allows for the exploration of a wide range of substituents to probe interactions with biological targets.
This protocol provides a general procedure for the synthesis of 5-(difluoromethyl)pyrazine-2-carboxamide derivatives.
-
Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent such as T3P (propylphosphonic anhydride) (1.5 eq) or HATU (1.1 eq) and a base like DIPEA (3.0 eq). Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired amide derivative.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[5]
Caption: Workflow for the synthesis of amide derivatives.
Biological Applications and Mechanisms of Action
The this compound scaffold has emerged as a key component in the development of inhibitors for challenging therapeutic targets.
BACE1 Inhibition for Alzheimer's Disease
A major application of this scaffold is in the design of inhibitors for β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key enzyme in the amyloid cascade, which is believed to play a central role in the pathology of Alzheimer's disease.
One notable example is Elenbecestat , a BACE1 inhibitor that has undergone Phase 3 clinical trials.[1] Elenbecestat is chemically named N-[3-[(4aS,5R,7aS)-2-Amino-5-methyl-4,4a,5,7-tetrahydrothiopyrano[4,3-d][3][6]thiazin-7a-yl]-4-fluorophenyl]-5-(difluoromethyl)pyrazine-2-carboxamide.[1] Its structure highlights how the 5-(difluoromethyl)pyrazine-2-carboxamide moiety serves as a crucial part of the molecule that interacts with the BACE1 active site.
References
- 1. Scaffold Morphing and In Silico Design of Potential BACE-1 (β-Secretase) Inhibitors: A Hope for a Newer Dawn in Anti-Alzheimer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 1174321-06-2 [sigmaaldrich.com]
- 3. JP6118817B2 - Process for producing 5- (difluoromethyl) pyrazine-2-carboxylic acid and its production intermediate - Google Patents [patents.google.com]
- 4. CN104245680A - Process for producing this compound and its production intermediate - Google Patents [patents.google.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. The biodistribution of 5-[18F]fluoropyrazinamide in Mycobacterium tuberculosis-infected mice determined by positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Analysis of 5-(difluoromethyl)pyrazine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(difluoromethyl)pyrazine-2-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its utility as a synthetic intermediate, particularly for compounds targeting amyloid-β production, necessitates rigorous structural confirmation and purity assessment.[1] This guide provides a comprehensive overview of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. We delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer an in-depth analysis of the resulting spectral data. This document is intended to serve as a practical resource for scientists engaged in the synthesis and application of pyrazine derivatives.[2][3]
Introduction: The Significance of Spectroscopic Characterization
In the realm of drug discovery and development, the unambiguous confirmation of a molecule's structure is a foundational requirement. Spectroscopic methods provide a non-destructive means to probe the chemical environment of atoms and functional groups, yielding a unique fingerprint for a given compound. For this compound (Molecular Formula: C₆H₄F₂N₂O₂, Molecular Weight: 174.11 g/mol ), these techniques are crucial for verifying the integrity of the pyrazine ring, the presence of the carboxylic acid, and the successful installation of the difluoromethyl group.[4][5] Erroneous structural assignments can lead to the misinterpretation of biological data and significant delays in research timelines. This guide establishes a validated framework for the spectroscopic analysis of this key intermediate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the electronic environment of specific nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Experimental Protocol: NMR Data Acquisition
A standardized protocol ensures reproducibility and data quality. The following steps outline a typical workflow for acquiring high-quality NMR spectra.
-
Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or MeOD). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the exchangeable acidic proton.
-
Instrumentation : Utilize a high-field NMR spectrometer, such as a Bruker 400 MHz or 500 MHz instrument, for optimal signal dispersion and sensitivity.[2]
-
¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse program. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-14 ppm), and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Acquisition : Carbon spectra require a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is standard to produce a spectrum of singlets for each unique carbon.
-
¹⁹F NMR Acquisition : Fluorine NMR is highly sensitive and provides a clean spectrum. A simple one-pulse experiment is usually sufficient. The spectral width should be set to encompass the expected region for C-F bonds (e.g., -80 to -150 ppm).[6]
-
Data Processing : The raw data (Free Induction Decay, FID) is processed by applying a Fourier transform, phase correction, and baseline correction to yield the final spectrum.[2] Chemical shifts are referenced to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).
Workflow for NMR Analysis
References
- 1. JP6118817B2 - Process for producing 5- (difluoromethyl) pyrazine-2-carboxylic acid and its production intermediate - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. bendola.com [bendola.com]
- 4. 5-Difluoromethympyrazine-2-carboxylic acid | C6H4F2N2O2 | CID 57468575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 1174321-06-2 [sigmaaldrich.com]
- 6. 19F [nmr.chem.ucsb.edu]
discovery and background of novel pyrazine compounds
An In-depth Technical Guide to the Discovery and Background of Novel Pyrazine Compounds
Authored by: Gemini, Senior Application Scientist
Foreword: The Pyrazine Core - A Privileged Scaffold in Modern Drug Discovery
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, represents a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties, ability to form hydrogen bonds, and metabolic stability make it a "privileged scaffold" — a molecular framework that is recurrently found in biologically active compounds.[3][4] From the essential anti-tuberculosis agent Pyrazinamide to the first-in-class proteasome inhibitor Bortezomib for multiple myeloma, pyrazine-containing drugs have made a significant impact on human health.[5][6]
This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices, the logic of structure-activity relationships (SAR), and the practical methodologies used to advance novel pyrazine compounds from concept to preclinical evaluation. We will explore the foundational synthetic strategies, delve into the diverse pharmacological activities, and present the data and protocols necessary to empower further innovation in this exciting field.
Part 1: The Synthetic Foundation - Constructing the Pyrazine Core and its Analogs
The biological potential of any pyrazine derivative is fundamentally linked to its chemical synthesis. The choice of synthetic route dictates the feasibility of creating diverse analogs for SAR studies and the ultimate scalability of a lead compound.
Foundational Synthesis: The Condensation Reaction
The most classic and direct method for forming the pyrazine ring is the condensation of an α-dicarbonyl compound with a 1,2-diamine. This method's trustworthiness lies in its reliability and predictability for creating the core scaffold.
Causality of the Experimental Choice: This reaction is driven by the nucleophilicity of the amine groups attacking the electrophilic carbonyl carbons, followed by dehydration to form the stable aromatic pyrazine ring. The choice of solvent and catalyst (often a mild acid) is critical to facilitate the dehydration steps without promoting side reactions.
Experimental Protocol: General Synthesis of a 2,3-Disubstituted Pyrazine
-
Reactant Preparation: Dissolve the selected 1,2-diamine (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Initiation: To this solution, add the α-dicarbonyl compound (1.0 equivalent) dropwise at room temperature. A slight exotherm may be observed.
-
Reaction Progression: Stir the mixture at room temperature or gently heat to reflux (typically 50-80°C) for 2-12 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the crude product is purified using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the pure pyrazine derivative.
-
Characterization: Confirm the structure of the final compound using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry.[4]
Modern Synthetic Advances: Cross-Coupling Reactions
To build molecular complexity and fine-tune biological activity, medicinal chemists rely on decorating the pyrazine core. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are indispensable tools for this purpose.[7][8][9]
Expertise in Action: The choice of a Suzuki coupling, for instance, is ideal for forming carbon-carbon bonds (e.g., adding aryl or heteroaryl groups), which can modulate a compound's interaction with hydrophobic pockets in a target protein. The Buchwald-Hartwig amination is used to install amine functionalities, which can act as key hydrogen bond donors or acceptors.[9] The success of these reactions depends on the careful selection of the palladium catalyst, the ligand, and the base, all of which influence the catalytic cycle's efficiency.
Workflow for Pyrazine Functionalization via Suzuki Coupling
Caption: Suzuki coupling workflow for pyrazine functionalization.
Part 2: The Biological Landscape - Pharmacological Activities of Novel Pyrazines
Pyrazine derivatives exhibit a remarkable breadth of biological activities, making them a subject of intense research in drug discovery.[3][7][10] Their planar structure allows them to intercalate into DNA or bind to flat enzymatic active sites, while the nitrogen atoms serve as crucial points for target interaction.
Anticancer Activity
Many novel pyrazines have demonstrated potent cytotoxic effects against various cancer cell lines.[2] Their mechanisms are diverse, including the inhibition of kinases, histone acetyltransferases (HATs), and the induction of apoptosis.[2][11]
Mechanism Spotlight: Kinase Inhibition: Dysregulation of protein kinase signaling is a hallmark of cancer. Pyrazine scaffolds can be elaborated to function as ATP-competitive inhibitors, occupying the ATP-binding site of a target kinase and preventing the phosphorylation of downstream substrates, thereby halting cell proliferation signals.
Caption: Pyrazine compounds inhibiting a generic kinase pathway.
Quantitative Data: Anticancer Activity of Pyrazine Hybrids
The following table summarizes the in-vitro anticancer activity of several recently developed pyrazine-containing compounds, demonstrating their potency.
| Compound ID | Description | Cancer Cell Line | IC₅₀ (μM) | Reference |
| Compound 88 | Ligustrazine-Flavonoid Hybrid | HT-29 (Colon) | 10.67 | [3] |
| Compound 89 | Ligustrazine-Flavonoid Hybrid | MCF-7 (Breast) | 10.43 | [3] |
| Compound 46 | Chalcone-Pyrazine Hybrid | MCF-7 (Breast) | 9.1 | [3] |
| Compound 67 | Resveratrol-Pyrazine Analog | MCF-7 (Breast) | 70.9 | [1] |
| Compound 29 | 1,4-Pyrazine HAT Inhibitor | (Various) | 1.4 | [11] |
| Compound 32 | 1,4-Pyrazine HAT Inhibitor | (Various) | 2.3 | [11] |
Antimicrobial and Anti-inflammatory Activities
Beyond cancer, pyrazine derivatives are being actively investigated for other therapeutic applications. The structural resemblance of some pyrazine analogs to natural pyrimidines allows them to interfere with microbial metabolic pathways.[12][13] Additionally, other derivatives have shown significant anti-inflammatory activity by inhibiting the production of inflammatory mediators like nitric oxide (NO).[3]
For example, a paeonol derivative incorporating a pyrazine structure demonstrated a 56.32% inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) overexpression in RAW264.7 macrophages at a concentration of 20 μM.[3]
Part 3: Structure-Activity Relationship (SAR) - The Logic of Optimization
The discovery of a biologically active "hit" compound is only the beginning. The process of "lead optimization" involves systematically modifying the hit's structure to improve potency, selectivity, and pharmacokinetic properties. This is guided by Structure-Activity Relationship (SAR) studies.
Trustworthiness of the SAR Process: SAR is a self-validating system. A hypothesis is formed (e.g., "adding a bulky group at position X will increase potency"), a new compound is synthesized, and it is tested. The result either validates or refutes the hypothesis, guiding the next round of design.
Case Study: SAR of 1,2-dihydropyrido[3,4-b]pyrazines
Studies on this class of compounds revealed critical structural features necessary for antitumor activity.[14]
-
Core Structure: The 1,2-dihydropyrido[3,4-b]pyrazine core was essential. Oxidation to the aromatic pteridine or reduction to the tetrahydro- form destroyed the activity.[14]
-
4-Position Substituent: Replacing the 4-amino group with other substituents eliminated the desired biological effect.[14]
-
6-Position Substituent: The presence of a substituent containing an aryl group at the 6-position was necessary for activity.[14]
This systematic analysis provides a clear roadmap for designing more potent analogs within this chemical series.
General Workflow for SAR-Driven Lead Optimization
Caption: Iterative cycle of SAR-driven lead optimization.
Conclusion and Future Perspectives
The pyrazine scaffold continues to be a highly productive platform for the discovery of novel therapeutics.[3][5] Advances in synthetic chemistry, particularly in cross-coupling and C-H activation, will further expand the accessible chemical space for pyrazine derivatives.[8] The future of pyrazine drug discovery lies in the integration of computational modeling with high-throughput synthesis and screening to more rapidly identify and optimize compounds with novel mechanisms of action. As our understanding of disease biology deepens, the versatility of the pyrazine core ensures it will remain a vital tool in the medicinal chemist's arsenal for years to come.
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The Ascendant Role of Difluoromethyl Pyrazines in Modern Therapeutics: A Technical Guide for Drug Discovery Professionals
Foreword: The Strategic Imperative of Fluorination in Drug Design
The introduction of fluorine and fluorinated moieties into bioactive molecules represents a cornerstone of modern medicinal chemistry. The unique physicochemical properties conferred by fluorine—including increased metabolic stability, enhanced binding affinity, and altered lipophilicity—have propelled numerous fluorinated drugs to market. Among the repertoire of fluorinated substituents, the difluoromethyl (CF2H) group has emerged as a particularly valuable bioisostere for hydroxyl, thiol, and amine functionalities. Its ability to participate in hydrogen bonding, coupled with its strong electron-withdrawing nature, offers a nuanced approach to modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide delves into the burgeoning field of difluoromethyl pyrazines, a class of heterocyclic compounds poised to make significant contributions across diverse therapeutic areas. We will explore their synthesis, biological activities, and the experimental frameworks required for their evaluation, providing researchers and drug development professionals with a comprehensive resource to navigate this promising chemical space.
I. The Pyrazine Scaffold: A Privileged Heterocycle in Medicinal Chemistry
Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, is a ubiquitous structural motif in both natural products and synthetic pharmaceuticals.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, and neuroprotective effects.[2][3] The pyrazine ring system serves as a versatile scaffold, offering multiple points for chemical modification to optimize potency, selectivity, and drug-like properties. The incorporation of a difluoromethyl group onto this privileged scaffold represents a logical and compelling strategy for the development of novel therapeutic agents.
II. Synthetic Strategies for the Difluoromethylation of Pyrazines
The efficient and regioselective installation of a difluoromethyl group onto the pyrazine nucleus is a key challenge for medicinal chemists. While direct C-H difluoromethylation of electron-deficient heterocycles like pyridine has seen recent advancements,[4][5] methodologies specifically tailored for pyrazines are still emerging. This section outlines key synthetic approaches, from the use of pre-functionalized building blocks to more direct C-H functionalization strategies.
A. Synthesis from Pre-functionalized Pyrazine Precursors
A reliable route to difluoromethyl pyrazines involves the use of starting materials that already contain the pyrazine core. A notable example is the synthesis of 5-(difluoromethyl)pyrazine-2-carboxylic acid, a valuable intermediate for the preparation of various bioactive compounds.[6]
Experimental Protocol: Synthesis of this compound [6]
-
Starting Material: 5-methylpyrazine-2-carboxylic acid.
-
Step 1: Halogenation. The methyl group of 5-methylpyrazine-2-carboxylic acid is first halogenated, typically using a radical initiator and a halogen source such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), to yield the corresponding halomethylpyrazine derivative.
-
Step 2: Fluorination. The resulting halomethylpyrazine is then subjected to fluorination. This can be achieved using a variety of fluorinating agents, such as silver fluoride (AgF) or other nucleophilic fluorine sources. The reaction conditions must be carefully optimized to achieve difluoromethylation without proceeding to trifluoromethylation.
-
Step 3: Hydrolysis (if necessary). If the carboxylic acid was protected as an ester during the preceding steps, a final hydrolysis step is required to yield the desired this compound.
This building block approach, while multi-step, provides a reliable pathway to key difluoromethyl pyrazine intermediates.
B. Emerging Direct C-H Difluoromethylation Strategies
Direct C-H functionalization represents a more atom-economical and efficient approach to synthesizing difluoromethyl pyrazines. While still an active area of research for pyrazines, methods developed for other nitrogen-containing heterocycles offer valuable insights. Photocatalytic methods using reagents like sodium difluoromethanesulfinate (CF2HSO2Na) under oxidative conditions have shown promise for the direct difluoromethylation of various heterocycles.[7][8][9]
Conceptual Workflow: Photocatalytic C-H Difluoromethylation of a Pyrazine Derivative
Caption: Conceptual workflow for photocatalytic C-H difluoromethylation.
The adaptation of such methods to the pyrazine core requires careful consideration of the electronic properties of the substrate and optimization of reaction conditions to achieve the desired regioselectivity and yield.
III. Therapeutic Applications of Difluoromethyl Pyrazines
The incorporation of the difluoromethyl group can significantly enhance the therapeutic potential of the pyrazine scaffold. This section explores the emerging applications of difluoromethyl pyrazines in oncology, infectious diseases, and neurology, supported by available preclinical and clinical data.
A. Oncology: Targeting Key Signaling Pathways
Pyrazine derivatives are well-established as potent inhibitors of various protein kinases, which are often dysregulated in cancer.[10][11] The difluoromethyl group can enhance the binding affinity and selectivity of these inhibitors.
1. Kinase Inhibition:
Difluoromethyl pyrazines have the potential to act as highly selective kinase inhibitors. The CF2H group can form crucial hydrogen bonds within the ATP-binding pocket of kinases, leading to enhanced potency.
Data Summary: Hypothetical Kinase Inhibition Profile of a Difluoromethyl Pyrazine
| Kinase Target | IC50 (nM) of Pyrazine Analog | IC50 (nM) of Difluoromethyl Pyrazine Analog | Fold Improvement |
| Kinase A | 50 | 5 | 10 |
| Kinase B | 200 | 25 | 8 |
| Kinase C | 1500 | 300 | 5 |
Experimental Protocol: Biochemical Kinase Inhibition Assay [2][12]
-
Reagent Preparation: Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), a solution of the purified target kinase, a specific peptide substrate, and ATP.
-
Compound Dilution: Prepare a serial dilution of the difluoromethyl pyrazine test compound in DMSO.
-
Kinase Reaction: In a 96- or 384-well plate, combine the kinase, substrate, and test compound at various concentrations.
-
Initiation: Initiate the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specified time.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, including radiometric assays with [γ-³²P]ATP, fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration to determine the IC50 value.
Caption: Workflow for a biochemical kinase inhibition assay.
2. Ornithine Decarboxylase (ODC) Inhibition:
α-(Difluoromethyl)ornithine (DFMO) is an irreversible inhibitor of ornithine decarboxylase, a key enzyme in polyamine biosynthesis that is often upregulated in cancer cells.[13][14] While not a pyrazine itself, the principle of using a difluoromethyl group to target a key metabolic enzyme in cancer is highly relevant. The development of difluoromethyl pyrazine analogs that target ODC or other metabolic pathways in cancer is a promising area for future research.
B. Infectious Diseases: Novel Antiviral Agents
Pyrazine derivatives have demonstrated significant antiviral activity against a range of viruses.[15][16][17][18] The introduction of a difluoromethyl group can enhance the antiviral potency and improve the pharmacokinetic properties of these compounds.
Experimental Protocol: Plaque Reduction Assay for Antiviral Screening [19][20][21][22][23]
-
Cell Culture: Seed a monolayer of susceptible host cells in 6- or 12-well plates and grow to confluency.
-
Virus Dilution: Prepare serial dilutions of the virus stock.
-
Compound Treatment: Prepare serial dilutions of the difluoromethyl pyrazine test compound.
-
Infection: Infect the cell monolayers with a standardized amount of virus in the presence of varying concentrations of the test compound. Include a virus-only control and a cell-only control.
-
Overlay: After an adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells. This overlay medium should also contain the respective concentrations of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet. Plaques will appear as clear zones against a background of stained, viable cells.
-
Data Analysis: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% (EC50) is determined.
Caption: Workflow for a plaque reduction assay.
C. Neurological Disorders: Neuroprotective Agents
Tetramethylpyrazine, a naturally occurring pyrazine derivative, has been shown to possess neuroprotective properties.[2][3] The incorporation of a difluoromethyl group could lead to the development of novel neuroprotective agents with improved blood-brain barrier permeability and target engagement. A patent for pyrazine derivatives, including those with difluoromethyl groups, for the treatment of neurological disorders highlights the interest in this area.[24][25]
Experimental Protocol: Neuronal Cell Viability Assay for Neuroprotection [26][27][28][29][30]
-
Neuronal Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in 96-well plates.
-
Compound Pre-treatment: Pre-treat the neuronal cultures with various concentrations of the difluoromethyl pyrazine test compound for a specified period (e.g., 1-2 hours).
-
Induction of Neurotoxicity: Induce neuronal damage by adding a neurotoxic agent, such as 6-hydroxydopamine (6-OHDA) for Parkinson's disease models or amyloid-β peptide for Alzheimer's disease models.
-
Incubation: Co-incubate the cells with the neurotoxin and the test compound for a defined period (e.g., 24-48 hours).
-
Cell Viability Assessment (MTT Assay):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. A neuroprotective effect is observed if the test compound significantly increases cell viability in the presence of the neurotoxin.
Caption: Workflow for a neuronal cell viability assay.
IV. Conclusion and Future Directions
Difluoromethyl pyrazines represent a promising class of compounds with significant potential for therapeutic applications in oncology, infectious diseases, and neurology. The strategic incorporation of the difluoromethyl group onto the privileged pyrazine scaffold offers a powerful approach to modulate the biological activity and pharmacokinetic properties of these molecules. While synthetic methodologies for the efficient and regioselective difluoromethylation of pyrazines are still evolving, the existing strategies provide a solid foundation for the generation of diverse compound libraries for biological screening.
Future research in this area should focus on the development of novel and robust synthetic methods for direct C-H difluoromethylation of the pyrazine ring. Furthermore, a systematic exploration of the structure-activity relationships of difluoromethyl pyrazines against a broad range of therapeutic targets is warranted. As our understanding of the unique properties of these compounds grows, we can anticipate the emergence of novel difluoromethyl pyrazine-based drug candidates with improved efficacy and safety profiles, ultimately benefiting patients across a spectrum of diseases.
V. References
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Kaja, S., et al. (2012). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. Journal of Neuroscience Methods, 203(1), 141-145. --INVALID-LINK--
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Zheng, W., et al. (2021). The Roles of Tetramethylpyrazine During Neurodegenerative Disease. Neurochemical Research, 46(10), 2539-2549. --INVALID-LINK--
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BenchChem. (2025). Application Notes and Protocols for Studying Neuroprotection using SB 415286 in Primary Neurons. --INVALID-LINK--
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Sánchez-Aparicio, M. T., et al. (2020). Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. bioRxiv. --INVALID-LINK--
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Sreerama, L., & Hee-Juhn, P. (2014). A Facile Method for Simultaneously Measuring Neuronal Cell Viability and Neurite Outgrowth. ASSAY and Drug Development Technologies, 12(4), 228-235. --INVALID-LINK--
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Thermo Fisher Scientific. (n.d.). Measuring Neuronal Cell Health through Viability and Neurite Outgrowth. --INVALID-LINK--
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Alshahrani, M. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry. --INVALID-LINK--
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Xu, P., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4121. --INVALID-LINK--
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Beier, P., et al. (2018). Trifluoromethoxypyrazines: Preparation and Properties. Molecules, 23(11), 2819. --INVALID-LINK--
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ResearchGate. (n.d.). (PDF) ChemInform Abstract: Regioselective Synthesis of 2- and 5-Trifluoromethyl- or 2- and 5-Difluoromethylpyrazolo[1,5-c]pyrimidines Based on 7,7,7-Trifluoro- or 7,7-Difluoro-2,4,6-trioxoheptanoic and 6-Trifluoromethyl- or 6-. --INVALID-LINK--
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Reddy, B. V. S., et al. (2021). New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. Chemistry & Biodiversity, 18(10), e2100438. --INVALID-LINK--
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Al-Ostoot, F. H., & El-Sayed, M. A. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. --INVALID-LINK--
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Portevin, B., et al. (2019). Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents. Molecules, 24(18), 3323. --INVALID-LINK--
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Li, R., et al. (2020). Neuroprotective and neurogenic effects of novel tetramethylpyrazine derivative T-006 in Parkinson's disease models through activating the MEF2-PGC1α and BDNF/CREB pathways. Aging, 12(14), 14353-14376. --INVALID-LINK--
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Xu, P., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4121. --INVALID-LINK--
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Gingipalli, L., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, 28(9), 1538-1542. --INVALID-LINK--
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Meyskens, F. L., Jr, & Gerner, E. W. (1999). Revival of 2-(difluoromethyl)ornithine (DFMO), an inhibitor of polyamine biosynthesis, as a cancer chemopreventive agent. Clinical Cancer Research, 5(5), 945-951. --INVALID-LINK--
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CNKI. (n.d.). Study on the Process of Preparation of 2-Amino-5-Fluoropyridine. --INVALID-LINK--
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Herr, H. W., & Warrell, R. P., Jr. (1985). Phase I trial of alpha-difluoromethyl ornithine (DFMO) and methylglyoxal bis (guanylhydrazone) (MGBG) in patients with advanced prostatic cancer. Investigational New Drugs, 3(4), 395-397. --INVALID-LINK--
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In-Silico Modeling and Docking Studies of Pyrazine Derivatives: A Technical Guide
Introduction: The Ascendancy of Pyrazine Scaffolds and Computational Foresight
The pyrazine nucleus, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in medicinal chemistry.[1] Its derivatives are prevalent in numerous natural products and have been successfully developed into a wide array of therapeutic agents, demonstrating activities ranging from antitubercular to anticancer.[1][2] The unique electronic properties of the pyrazine ring, which allow it to act as both a hydrogen bond acceptor and an aromatic system for π-interactions, make it a privileged scaffold in drug design.[3]
As the demand for novel therapeutics intensifies, in-silico modeling and molecular docking have emerged as indispensable tools in the drug discovery pipeline.[4] These computational techniques provide profound insights into the molecular interactions between a ligand (in this case, a pyrazine derivative) and its biological target, typically a protein.[4] By predicting the binding affinity and orientation of a molecule within a protein's active site, we can rationally design more potent and selective drug candidates, significantly reducing the time and cost associated with traditional trial-and-error approaches.[5] This guide provides a comprehensive, technically-grounded workflow for conducting in-silico modeling and docking studies of pyrazine derivatives, intended for researchers and scientists in the field of drug development.
The Computational Workflow: A Step-by-Step Protocol
A robust in-silico study is a multi-stage process, where the integrity of each step is paramount for the reliability of the final results. The following sections detail a field-proven protocol, emphasizing the rationale behind each experimental choice.
Part 1: Ligand and Protein Preparation - Setting the Stage for Interaction
The accuracy of any docking study is fundamentally dependent on the quality of the input structures. This initial preparation phase is critical and involves meticulous cleaning and optimization of both the ligand (pyrazine derivative) and the target protein.
Experimental Protocol: Ligand Preparation
-
Structure Acquisition: Obtain the 2D or 3D structure of the pyrazine derivative. This can be done by drawing the molecule using chemical drawing software (e.g., ChemDraw, MarvinSketch) or by retrieving it from a database like PubChem or ZINC.
-
3D Conversion and Initial Optimization: If starting from a 2D structure, convert it to a 3D conformation. Subsequently, perform an initial energy minimization using a suitable force field (e.g., MMFF94). This step relieves any steric strain and finds a low-energy conformation.
-
Tautomeric and Ionization States: Determine the most probable tautomeric and ionization states of the ligand at physiological pH (typically 7.4). Tools like Marvin's pKa and Tautomers plugins are invaluable for this purpose. The correct protonation state is crucial for accurate hydrogen bond prediction.
-
Final Energy Minimization: Perform a final, more rigorous energy minimization using a quantum mechanical method (e.g., DFT with B3LYP functional) or a high-quality force field. This ensures the ligand is in a stable, low-energy conformation ready for docking.
Experimental Protocol: Protein Preparation
-
Structure Retrieval: Download the 3D structure of the target protein from the Protein Data Bank (PDB).[4] It is crucial to select a high-resolution crystal structure, preferably with a co-crystallized ligand, as this can help in validating the docking protocol.
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents, unless they are known to play a critical role in ligand binding.
-
Handling Missing Residues and Atoms: Check for and repair any missing residues or atoms in the protein structure. Tools like the Protein Preparation Wizard in Maestro (Schrödinger) or the PDB2PQR server can be used for this purpose.
-
Protonation and Optimization: Add hydrogen atoms to the protein, ensuring correct ionization states for the amino acid residues at a defined pH. This is a critical step for accurately modeling hydrogen bonding networks.
-
Defining the Binding Site: Identify the binding site or active site of the protein. If a co-crystallized ligand is present, the binding site can be defined as the region around this ligand. Otherwise, binding pocket prediction tools can be used.
Diagram: In-Silico Modeling and Docking Workflow
Caption: A generalized workflow for in-silico modeling and molecular docking studies.
Part 2: Molecular Docking - Predicting the Binding Pose
Molecular docking algorithms explore the conformational space of the ligand within the protein's active site and score the different binding poses based on a scoring function, which estimates the binding affinity.
Experimental Protocol: Molecular Docking
-
Grid Generation: Define a grid box that encompasses the entire binding site. The grid represents the area where the docking algorithm will search for favorable ligand conformations.
-
Docking Run: Perform the docking calculation using software such as AutoDock Vina, Glide, or GOLD. These programs will generate a set of possible binding poses for the pyrazine derivative, ranked by their predicted binding affinities (docking scores).
-
Pose Selection and Initial Analysis: Analyze the top-ranked docking poses. The pose with the lowest binding energy is typically considered the most favorable. Visual inspection of the poses is crucial to ensure they are sterically and chemically reasonable.
Causality in Docking: The choice of docking software and scoring function can significantly influence the results. It is often advisable to use multiple docking programs to cross-validate the predicted binding modes. Furthermore, re-docking a known inhibitor into the active site and checking if the software can reproduce the experimental binding pose (with a root-mean-square deviation, RMSD, < 2.0 Å) is a critical validation step.[6]
Diagram: The Molecular Docking Process
Caption: A schematic representation of the key steps in a molecular docking simulation.
Part 3: Post-Docking Analysis and Refinement
A docking score alone is not sufficient to confirm a good binding candidate. Post-docking analysis is essential to understand the nature of the interactions and the stability of the protein-ligand complex.
Binding Mode Analysis
A detailed examination of the interactions between the pyrazine derivative and the protein's active site residues is crucial. Key interactions to look for include:
-
Hydrogen Bonds: The nitrogen atoms of the pyrazine ring are excellent hydrogen bond acceptors.
-
π-π Stacking: The aromatic pyrazine ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
-
Hydrophobic Interactions: Substituents on the pyrazine ring can form hydrophobic interactions with nonpolar residues.
Molecular Dynamics (MD) Simulations
To assess the stability of the predicted binding pose, Molecular Dynamics (MD) simulations can be performed.[7] MD simulations provide a dynamic view of the protein-ligand complex over time, allowing for the evaluation of the stability of key interactions and the overall conformation of the complex.[8][9] This step adds a higher level of confidence to the docking results.[7]
Part 4: ADMET Prediction - Assessing Drug-Likeness
An ideal drug candidate must not only bind to its target with high affinity but also possess favorable pharmacokinetic properties. In-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models can provide early indications of a compound's drug-likeness.[10][11]
Data Presentation: Hypothetical ADMET Profile of Pyrazine Derivatives
| Compound ID | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Predicted GI Absorption | Blood-Brain Barrier Permeation |
| PZ-001 | 250.3 | 2.1 | 1 | 3 | High | Low |
| PZ-002 | 310.4 | 3.5 | 2 | 4 | High | Low |
| PZ-003 | 280.2 | 1.8 | 0 | 2 | High | High |
This is a hypothetical table for illustrative purposes.
Tools like SwissADME and pkCSM can be used to predict a wide range of ADMET properties.[10][12] These predictions can help prioritize compounds for further experimental testing.[13][14]
Conclusion: From Data to Discovery
In-silico modeling and molecular docking are powerful hypothesis-generating tools that can significantly accelerate the discovery of novel pyrazine-based therapeutics. By providing a detailed understanding of the molecular interactions driving binding affinity and by offering early insights into a compound's pharmacokinetic profile, these computational methods enable a more rational and efficient approach to drug design. The workflow presented in this guide, when executed with scientific rigor and a clear understanding of the underlying principles, can serve as a robust framework for researchers seeking to unlock the full therapeutic potential of pyrazine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. lifechemicals.com [lifechemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. japsonline.com [japsonline.com]
- 7. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 9. bioinformaticsreview.com [bioinformaticsreview.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Amide Coupling with 5-(Difluoromethyl)pyrazine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-(Difluoromethyl)pyrazine-2-carboxamides in Modern Drug Discovery
The pyrazine scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a valuable component in the design of novel therapeutics. The introduction of fluorine-containing substituents, such as the difluoromethyl group (CHF₂), can further enhance the pharmacokinetic and pharmacodynamic properties of a molecule by modulating its lipophilicity, metabolic stability, and binding interactions.[3] 5-(Difluoromethyl)pyrazine-2-carboxylic acid is therefore a critical building block for the synthesis of a new generation of drug candidates. The formation of amide bonds from this carboxylic acid is a key transformation, enabling the exploration of diverse chemical space and the generation of libraries of potential new medicines.
This guide provides a comprehensive overview of the principles and protocols for the successful amide coupling of this compound. It is designed to equip researchers with the knowledge to select the optimal reaction conditions, troubleshoot common challenges, and efficiently synthesize their target molecules.
Chemical Principles: Navigating the Reactivity of an Electron-Deficient Heteroaromatic Carboxylic Acid
The successful amide coupling of this compound requires an understanding of its unique electronic properties. The pyrazine ring is an electron-deficient aromatic system due to the presence of two nitrogen atoms. This electron deficiency is further exacerbated by the strong electron-withdrawing nature of the difluoromethyl group. Consequently, the carboxylic acid group is highly activated towards nucleophilic attack, which can be advantageous for amide bond formation. However, this high reactivity also presents potential challenges, such as an increased propensity for side reactions and difficulties in controlling the reaction.
The choice of coupling reagent is paramount for achieving high yields and purity. Common classes of coupling reagents include carbodiimides (e.g., EDC), uronium/aminium salts (e.g., HATU), and phosphonium salts (e.g., PyBOP). The selection of the appropriate reagent will depend on the specific amine being coupled, the scale of the reaction, and the desired purity of the final product.
Experimental Protocols: A Comparative Guide to Amide Coupling Methodologies
Herein, we present detailed, step-by-step protocols for two of the most reliable and widely used methods for the amide coupling of this compound. A comparative table summarizing the key reaction parameters is also provided to aid in the selection of the most suitable protocol for a given application.
Protocol 1: HATU-Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent that often provides high yields and short reaction times, even with challenging substrates.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 equiv) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add HATU (1.1 equiv) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equiv).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 equiv) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Workflow for HATU-Mediated Amide Coupling:
Caption: Workflow for HATU-mediated amide coupling.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive such as HOBt (1-Hydroxybenzotriazole) is a classic and cost-effective method for amide bond formation. The addition of HOBt suppresses side reactions and reduces racemization in the case of chiral amines.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 equiv) and HOBt (1.2 equiv) in an anhydrous aprotic solvent such as DMF or DCM.
-
Add the amine (1.1 equiv) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 equiv) portion-wise to the stirred solution.
-
If the amine is used as a hydrochloride salt, add a non-nucleophilic base such as DIPEA or triethylamine (TEA) (1.0-2.0 equiv).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Workflow for EDC/HOBt-Mediated Amide Coupling:
Caption: Workflow for EDC/HOBt-mediated amide coupling.
Comparative Table of Protocols
| Parameter | Protocol 1: HATU-Mediated | Protocol 2: EDC/HOBt-Mediated |
| Coupling Reagent | HATU | EDC·HCl |
| Additive | None required | HOBt |
| Base | DIPEA (essential) | DIPEA or TEA (if amine salt is used) |
| Reaction Time | 1-4 hours | 12-24 hours |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Typical Yield | High | Moderate to High |
| Cost | Higher | Lower |
| Byproducts | Tetramethylurea (water-soluble) | 1-Ethyl-3-(3-dimethylaminopropyl)urea (water-soluble) |
| Scope | Broad, good for hindered substrates | Broad, widely applicable |
Troubleshooting and Optimization: A Scientist's Guide to Success
Even with robust protocols, challenges can arise in amide coupling reactions. Below are some common issues and strategies for overcoming them, with a particular focus on the unique properties of this compound.
-
Low or No Product Formation:
-
Incomplete Activation: Ensure all reagents are anhydrous, as water can hydrolyze the activated ester intermediate.[4] For sluggish reactions, consider increasing the amount of coupling reagent to 1.5 equivalents. Pre-activation of the carboxylic acid with HATU for a longer duration (up to 1 hour) can also improve yields.
-
Poor Nucleophilicity of the Amine: For electron-deficient or sterically hindered amines, a more powerful coupling reagent like HATU is generally preferred over EDC/HOBt.[4] Increasing the reaction temperature (e.g., to 40-50 °C) may also be beneficial, but should be done with caution to avoid side reactions.
-
Side Reaction with the Coupling Reagent: With uronium-based reagents like HATU, it is crucial to pre-activate the carboxylic acid before adding the amine. If all reagents are mixed together, the amine can react with HATU to form an inactive guanidinium byproduct.
-
-
Formation of Side Products:
-
Epimerization: If coupling a chiral amine, racemization can be a concern, especially with carbodiimide reagents. The use of additives like HOBt or operating at lower temperatures can help to minimize this.
-
Reactions involving the Pyrazine Nitrogens: The nitrogen atoms of the pyrazine ring are potential sites for unwanted side reactions. While generally less nucleophilic than the amine coupling partner, they can interfere under certain conditions. Using a non-nucleophilic base like DIPEA is recommended to avoid competitive reactions.
-
-
Purification Challenges:
-
Byproduct Removal: The byproducts of both HATU and EDC are generally water-soluble and can be removed with an aqueous workup. However, if purification remains challenging, consider using a different coupling reagent that generates a byproduct with different solubility properties.
-
Product Solubility: The difluoromethyl group increases the lipophilicity of the molecule, which may affect its solubility during extraction and chromatography.[3] A careful selection of extraction solvents and chromatography eluents is necessary. It may be beneficial to use a solvent system with a higher polarity for extraction if the product is not fully soluble in standard solvents like ethyl acetate.
-
Conclusion
The successful synthesis of amides from this compound is a critical step in the development of new drug candidates. By understanding the underlying chemical principles and carefully selecting the appropriate coupling protocol, researchers can efficiently and reliably synthesize their target molecules. The protocols and troubleshooting guide provided here serve as a valuable resource for navigating the challenges associated with this important transformation.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. Synthesis of N-trifluoromethyl amides from carboxylic acids [escholarship.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 5-(Difluoromethyl)pyrazine-2-carboxylic Acid in the Design of Potent Enzyme Inhibitors
Introduction: The Emerging Prominence of Fluorinated Heterocycles in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing the efficacy and pharmacokinetic profiles of therapeutic agents. Among the myriad of fluorinated building blocks, 5-(difluoromethyl)pyrazine-2-carboxylic acid has emerged as a molecule of significant interest. Its unique combination of a heteroaromatic pyrazine core and a difluoromethyl group offers a compelling set of properties for the design of potent and selective enzyme inhibitors. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this versatile building block, complete with detailed protocols and mechanistic insights. The pyrazine-2-carboxamide scaffold is a well-established pharmacophore in numerous clinically evaluated kinase inhibitors, underscoring the relevance of this core structure in targeting ATP-binding sites.[1] The addition of the difluoromethyl group further refines the molecular properties, offering advantages in metabolic stability and target engagement.
Physicochemical Properties and Strategic Advantages
The difluoromethyl (-CF2H) group is a fascinating bioisostere, offering a nuanced profile that distinguishes it from both methyl (-CH3) and trifluoromethyl (-CF3) substituents. Unlike the trifluoromethyl group, the -CF2H moiety retains an acidic proton, enabling it to act as a hydrogen bond donor.[2] This property allows it to mimic the hydrogen bonding capabilities of hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups, which are common pharmacophores in enzyme-inhibitor interactions.[3] Furthermore, the strong carbon-fluorine bonds contribute to increased metabolic stability by blocking sites susceptible to oxidative metabolism, thereby potentially extending the in vivo half-life of a drug candidate.
The electron-withdrawing nature of the two fluorine atoms also modulates the pKa of the pyrazine ring and the carboxylic acid, influencing the molecule's overall polarity and lipophilicity. This fine-tuning of physicochemical properties is critical for optimizing membrane permeability and bioavailability.[2]
| Property | Value | Source |
| Molecular Formula | C₆H₄F₂N₂O₂ | PubChem |
| Molecular Weight | 174.10 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 1174321-06-2 | PubChem |
| Topological Polar Surface Area | 63.1 Ų | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
Application in the Design of BACE1 Inhibitors for Alzheimer's Disease
A prominent application of this compound is in the development of inhibitors for β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key aspartyl protease in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides that are central to the pathology of Alzheimer's disease.[4][5][6] Several patents disclose the use of this compound as a crucial intermediate in the synthesis of potent BACE1 inhibitors.[2][4][6] The resulting 5-(difluoromethyl)pyrazine-2-carboxamide core structure has been shown to effectively interact with the active site of BACE1. For instance, a closely related analog, N-{3-[(4S,6S)-2-amino-4-methyl-6-(trifluoromethyl)-5,6-dihydro-4H-1,3-thiazin-4-yl]-4-fluorophenyl}-5-(fluoromethoxy)pyrazine-2-carboxamide, has demonstrated potent BACE1 inhibition with an IC50 of 4.9 nM.[5] This highlights the potential of the pyrazine-carboxamide scaffold in achieving high-affinity binding to the enzyme.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and evaluation of enzyme inhibitors derived from this compound.
Protocol 1: Synthesis of an Exemplary N-Aryl-5-(difluoromethyl)pyrazine-2-carboxamide
This protocol describes a standard amide coupling reaction using HATU, a highly efficient coupling reagent known for minimizing racemization and being effective even with electron-deficient amines.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-fluoroaniline)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF under a nitrogen atmosphere, add the substituted aniline (1.1 eq).
-
Addition of Reagents: Add HATU (1.2 eq) to the mixture, followed by the dropwise addition of DIPEA (2.5 eq). The use of HATU is particularly advantageous for coupling with electron-deficient amines, as it forms a highly reactive OAt-active ester that facilitates the reaction.[3]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The aqueous washes remove unreacted starting materials and coupling byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-5-(difluoromethyl)pyrazine-2-carboxamide.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity. The characterization of pyrazine carboxamide derivatives typically shows characteristic signals for the pyrazine ring protons and the amide proton in ¹H NMR spectra.[7]
Protocol 2: General Procedure for BACE1 Inhibition Assay
This protocol outlines a general method for evaluating the inhibitory activity of newly synthesized compounds against BACE1 using a fluorescence resonance energy transfer (FRET) assay.
Materials:
-
Recombinant human BACE1 enzyme
-
FRET substrate for BACE1 (e.g., a peptide with a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
Test compound (dissolved in DMSO)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in assay buffer to the final desired concentrations.
-
Assay Reaction: In a 384-well plate, add the BACE1 enzyme to the assay buffer.
-
Inhibitor Incubation: Add the diluted test compound to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the BACE1 FRET substrate to each well.
-
Signal Detection: Immediately begin monitoring the increase in fluorescence signal using a fluorescence plate reader (excitation/emission wavelengths appropriate for the FRET pair) in kinetic mode for a set period (e.g., 30 minutes).
-
Data Analysis: Determine the initial reaction rates from the linear portion of the fluorescence versus time curve. Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizing the Drug Discovery Workflow and Mechanism of Action
Workflow for Inhibitor Development
The development of an enzyme inhibitor using this compound as a building block follows a structured workflow, from initial design to lead optimization.
References
- 1. Amide Synthesis [fishersci.co.uk]
- 2. [PDF] 1,4-Oxazine β-Secretase 1 (BACE1) Inhibitors: From Hit Generation to Orally Bioavailable Brain Penetrant Leads. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and biological activity evaluation of BACE1 inhibitors with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in the Synthetic Approaches to β‑Secretase (BACE-1) Inhibitors in Countering Alzheimer’s: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Analysis of Pyrazine Carboxylic Acids
An Application Note and Protocol Guide
Abstract
Pyrazine carboxylic acids are a class of heterocyclic organic compounds significant in pharmaceutical and food sciences. They are notably recognized as the primary active metabolites of pyrazinamide, a first-line antitubercular drug, and are also found as metabolic products of alkylpyrazines from heat-processed foods like coffee.[1][2] Accurate quantification of these polar, ionizable compounds in complex biological matrices requires robust and sensitive analytical methods. This document provides a comprehensive guide to the analysis of pyrazine carboxylic acids using both High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), designed for researchers, scientists, and professionals in drug development and clinical diagnostics.
Introduction and Analytical Considerations
Pyrazine-2-carboxylic acid, also known as pyrazinoic acid (POA), is the active metabolite of pyrazinamide and exerts its antibacterial effect against Mycobacterium tuberculosis.[1] Its analysis, along with related structures like 5-methylpyrazine-2-carboxylic acid (5-MePA) and 5-hydroxypyrazine-2-carboxylic acid (5-OHPA), is crucial for pharmacokinetic studies, therapeutic drug monitoring, and food science research.[2]
The analytical challenge stems from their chemical nature. These molecules possess both a basic pyrazine ring and an acidic carboxylic acid group, making them polar and potentially zwitterionic depending on the pH.[3] This polarity makes them difficult to retain and separate on traditional reversed-phase (RP) C18 columns. Therefore, specialized chromatographic strategies are often necessary. This guide details two powerful approaches: a foundational HPLC-UV method suitable for routine analysis and a highly sensitive and specific LC-MS/MS method for trace-level quantification in complex biological matrices.
General Analytical Workflow
The successful analysis of pyrazine carboxylic acids follows a structured workflow, from sample acquisition to final data reporting. This process ensures reproducibility and data integrity.
References
Application Note: A Researcher's Guide to the Comprehensive NMR Characterization of Fluorinated Pyrazine Derivatives
Abstract: The incorporation of fluorine into pyrazine scaffolds is a cornerstone of modern medicinal chemistry, yielding compounds with enhanced metabolic stability, binding affinity, and bioavailability.[1] The structural elucidation of these complex molecules, however, presents unique challenges that demand a sophisticated, multi-technique approach. This guide provides an in-depth exploration of Nuclear Magnetic Resonance (NMR) spectroscopy as the definitive tool for the unambiguous characterization of fluorinated pyrazine derivatives. We move beyond a simple listing of techniques to offer an integrated strategy, explaining the causal logic behind experimental choices and providing field-proven protocols for researchers, scientists, and drug development professionals.
The Strategic Importance of NMR in Fluorinated Pyrazine Analysis
Pyrazine derivatives are prevalent in pharmaceuticals, exhibiting a wide array of biological activities, including anticancer and anti-inflammatory properties.[2][3][4][5] Fluorine substitution is a key strategy to modulate the physicochemical properties of these drug candidates. However, the presence of ¹⁹F, alongside the pyrazine's two ¹⁴N atoms, creates a complex spin system. A robust analytical workflow is therefore not just beneficial but essential for definitive structure validation, conformational analysis, and purity assessment.
NMR spectroscopy, particularly due to the exceptional properties of the ¹⁹F nucleus, offers an unparalleled window into the molecular architecture of these compounds.[6][7] The ¹⁹F nucleus boasts 100% natural abundance, a high gyromagnetic ratio (providing sensitivity ~83% that of ¹H), and a vast chemical shift range (~800 ppm), which minimizes signal overlap and makes it an exquisite probe of the local electronic environment.[8][9] This guide details a workflow that leverages ¹⁹F NMR in concert with a full suite of 1D and 2D NMR experiments to solve complex structural puzzles.
Foundational 1D NMR Techniques: The First Layer of Evidence
The initial characterization begins with a series of 1D NMR experiments. Each provides a unique piece of the structural puzzle.
¹H NMR: The Proton Framework
While seemingly standard, ¹H NMR of fluorinated pyrazines requires careful interpretation. The key is to analyze not just the chemical shifts (δ), which indicate the electronic environment, but also the scalar (J) couplings.
-
Causality: Protons on the pyrazine ring will be deshielded (shifted downfield) due to the aromatic ring current and the electron-withdrawing nature of the nitrogen atoms.
-
Key Insight: The presence of fluorine introduces additional complexity through ¹H-¹⁹F couplings, which can occur over multiple bonds (typically ²JHF to ⁵JHF). These couplings are invaluable for confirming the proximity of protons to fluorine atoms. The multiplicity of a proton signal can thus be a doublet of doublets (or more complex patterns) due to coupling with both adjacent protons and nearby fluorine atoms.
¹⁹F NMR: The Fluorine "Spy"
This is often the most informative single experiment for this class of molecules.[6][10]
-
Causality: The ¹⁹F chemical shift is exquisitely sensitive to its environment, making it a powerful diagnostic tool.[1][9][11] For instance, the position of a fluorine substituent on the pyrazine ring (e.g., C2 vs. C3) will result in a distinctly different chemical shift.
-
Key Insight: ¹⁹F NMR should be run with both proton-coupled and -decoupled acquisitions. The decoupled spectrum provides a clean signal for each unique fluorine environment, aiding in quantification and purity assessment. The coupled spectrum reveals ¹⁹F-¹H coupling patterns that are critical for linking the fluorine atoms to specific protons in the ¹H spectrum.[8] Long-range ¹⁹F-¹⁹F couplings are also common and help establish the relative positions of multiple fluorine substituents.[8]
¹³C NMR: The Carbon Skeleton
¹³C NMR provides a direct map of the carbon backbone.
-
Causality: Carbons directly bonded to fluorine exhibit large one-bond coupling constants (¹JCF), typically in the range of 200-300 Hz. This results in a characteristic splitting of the carbon signal, immediately confirming the point of fluorination.
-
Key Insight: Longer-range couplings (²JCF, ³JCF) are also observed and are crucial for assigning carbons adjacent to the fluorination site.[12] DEPT (Distortionless Enhancement by Polarization Transfer) experiments should be run to differentiate between CH, CH₂, and CH₃ groups, which is particularly useful for analyzing substituents on the pyrazine ring.
¹⁵N NMR: The Heterocyclic Core
Direct observation of ¹⁵N is challenging due to its low natural abundance (0.37%) and low sensitivity.
-
Causality: The chemical shifts of the pyrazine nitrogens are sensitive to substitution patterns and protonation state.[13][14][15]
-
Key Insight: While direct 1D ¹⁵N experiments are often impractical without isotopic labeling, indirect detection methods like the ¹H-¹⁵N HMBC experiment are highly effective.[16][17] These 2D techniques correlate protons to nearby nitrogen atoms, providing definitive evidence of the heterocyclic core and its connectivity to substituents. Modern hyperpolarization techniques like SABRE can dramatically enhance ¹⁵N signals, making direct detection more feasible in certain research contexts.[16]
Advanced 2D NMR: Assembling the Molecular Structure
No single 1D spectrum can typically provide the complete picture. 2D NMR experiments are essential for connecting the individual pieces into a coherent molecular structure. The following workflow is recommended.
Caption: Integrated NMR workflow for fluorinated pyrazine characterization.
¹H-¹H COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).[18]
-
Application: COSY is indispensable for tracing out the proton networks in alkyl chains or for establishing the connectivity of protons on the pyrazine ring itself.[19][20][21] A cross-peak between two proton signals confirms they are spin-coupled, i.e., neighbors in the molecular framework.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify which protons are directly attached to which carbons.[22][23]
-
Application: This is the primary method for assigning carbon resonances.[17][24] Each cross-peak in the HSQC spectrum correlates a proton signal with the signal of the carbon it is directly bonded to. An edited HSQC can also be used to distinguish CH/CH₃ groups (positive phase) from CH₂ groups (negative phase), providing similar information to a DEPT experiment but often with higher sensitivity.[23]
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify longer-range correlations between protons and carbons (typically over 2-4 bonds).[23][24]
-
Application: HMBC is arguably the most powerful experiment for piecing together the complete molecular skeleton.[17] It allows for the connection of isolated spin systems identified by COSY. For example, it can show a correlation from a methyl proton to a pyrazine ring carbon three bonds away, thus anchoring the substituent to the core. It is also the only way to assign non-protonated (quaternary) carbons, which are invisible in HSQC and DEPT spectra.
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Purpose: To identify protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds.[25][26]
-
Application: NOESY is critical for determining stereochemistry and conformation.[27][28] For example, a NOESY cross-peak between a proton on a side chain and a proton on the pyrazine ring can confirm a specific spatial arrangement or preferred conformation of the molecule in solution. For intermediate-sized molecules where the NOE may be close to zero, a ROESY experiment is a superior alternative.
Data Presentation: Key NMR Parameters
For effective characterization, it is useful to have reference data. The following table summarizes typical NMR parameters for fluorinated aromatic systems. Note that exact values are highly dependent on the specific molecular structure and solvent.[29][30]
| Parameter | Nuclei | Typical Value / Range | Significance |
| Chemical Shift (δ) | ¹H (Aromatic) | 8.0 - 9.0 ppm | Indicates position on the electron-deficient pyrazine ring. |
| ¹⁹F (Aryl-F) | -100 to -170 ppm (vs CFCl₃) | Highly sensitive to electronic effects of other substituents. | |
| ¹³C (Aromatic) | 120 - 160 ppm | Position depends on attached atoms and substituents. | |
| ¹⁵N (Pyrazine) | -60 to -100 ppm (vs CH₃NO₂) | Indicates the chemical environment of the core nitrogen atoms. | |
| Coupling Constant (J) | ¹JCF | 230 - 280 Hz | Confirms direct C-F bond. |
| ²JCF | 15 - 30 Hz | Helps assign carbons adjacent to the C-F bond. | |
| ³JHF | 5 - 10 Hz | Confirms proton is meta to the fluorine atom. | |
| ⁴JHF | 1 - 4 Hz | Confirms proton is para to the fluorine atom. |
Experimental Protocols
Scientific integrity demands reproducible protocols. The following are standardized procedures for acquiring high-quality data.
Protocol 1: Sample Preparation
A high-quality spectrum starts with a high-quality sample.[31]
-
Select Solvent: Choose a deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆, D₂O). Chloroform-d (CDCl₃) is suitable for many nonpolar compounds, while DMSO-d₆ is excellent for more polar molecules.[32]
-
Determine Concentration: For standard 1D experiments (¹H, ¹⁹F), a concentration of 5-10 mg in 0.6 mL of solvent is typically sufficient. For less sensitive experiments like ¹³C or 2D NMR, a more concentrated sample (20-40 mg) is recommended.[32]
-
Ensure Homogeneity: Ensure the sample is completely dissolved. If necessary, gently warm or vortex the sample. Any suspended particulate matter will degrade spectral quality, specifically the magnetic field homogeneity (shimming).
-
Filter (If Necessary): If any solid remains, filter the solution through a small plug of glass wool directly into the NMR tube to remove particulates.
-
Add Standard: For quantitative NMR (qNMR) or precise chemical shift referencing, add an internal standard. For ¹⁹F NMR, a common external reference is CFCl₃ (0 ppm), but due to its environmental impact, other secondary standards like trifluorotoluene are often used.
Protocol 2: Acquisition of 1D (¹H, ¹⁹F, ¹³C) Spectra
-
Instrument Setup: Insert the sample into the NMR magnet. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution (narrow, symmetric peak shape for the solvent signal).
-
¹H Acquisition:
-
Acquire a standard ¹H spectrum. Use a 30° or 45° pulse angle to allow for a shorter relaxation delay (d1) if rapid acquisition is needed.
-
Set the spectral width to cover the expected range (e.g., -1 to 12 ppm).
-
Ensure the relaxation delay (d1) is sufficient for quantitative analysis if needed (typically 5 times the longest T1 relaxation time).
-
-
¹⁹F Acquisition:
-
Switch the probe to the ¹⁹F channel.
-
Acquire a proton-decoupled ¹⁹F spectrum. This provides the cleanest view of the fluorine signals.
-
Set the spectral width to be wide enough to encompass all expected signals (e.g., -50 to -250 ppm).
-
If desired, acquire a second, proton-coupled spectrum to observe H-F coupling patterns.
-
-
¹³C Acquisition:
-
Switch the probe to the ¹³C channel.
-
Acquire a standard proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower sensitivity.
-
Follow up with a DEPT-135 experiment to differentiate CH/CH₃ (positive) from CH₂ (negative) signals. Quaternary carbons will be absent.
-
Protocol 3: Acquisition of Key 2D (HSQC, HMBC) Spectra
-
Parameter Optimization: Use the calibrated 90° pulse widths from the 1D experiments for both ¹H and ¹³C.
-
HSQC Acquisition:
-
Load a standard, gradient-selected, phase-sensitive HSQC pulse program.
-
Set the ¹³C spectral width (F1 dimension) to cover the range of all protonated carbons.
-
The experiment is optimized for a one-bond coupling constant (¹JCH) of ~145 Hz, which is standard for most organic molecules.
-
-
HMBC Acquisition:
-
Load a standard, gradient-selected HMBC pulse program.
-
Set the ¹³C spectral width (F1 dimension) to cover the full range of expected carbons, including quaternary carbons.
-
The key parameter is the long-range coupling delay, which is optimized for a ⁿJCH coupling. A value of 8-10 Hz is a good starting point and will emphasize 2- and 3-bond correlations.[17] The absence of a correlation does not definitively rule out proximity, as ³J couplings can be near zero for certain dihedral angles.[23]
-
Conclusion
The structural characterization of fluorinated pyrazine derivatives is a complex but achievable task when a systematic, multi-faceted NMR strategy is employed. By integrating the insights from 1D (¹H, ¹⁹F, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) experiments, researchers can move from a collection of signals to a fully validated molecular structure with a high degree of confidence. This guide provides the strategic framework and practical protocols necessary to leverage the full power of modern NMR spectroscopy in the critical field of drug discovery and development.[33][34][35][36][37]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [mdpi.com]
- 5. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. biophysics.org [biophysics.org]
- 10. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 11. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 23. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. University of Ottawa NMR Facility Blog: NOESY: Small Molecules vs Large Molecules [u-of-o-nmr-facility.blogspot.com]
- 28. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]
- 29. pubs.acs.org [pubs.acs.org]
- 30. cdnsciencepub.com [cdnsciencepub.com]
- 31. organomation.com [organomation.com]
- 32. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 33. Advances in Nuclear Magnetic Resonance for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Current NMR Techniques for Structure-Based Drug Discovery [mdpi.com]
- 35. azooptics.com [azooptics.com]
- 36. news-medical.net [news-medical.net]
- 37. creative-biostructure.com [creative-biostructure.com]
Application Notes and Protocols for 5-(difluoromethyl)pyrazine-2-carboxylic acid: A Guide for Researchers
Introduction: The Significance of 5-(difluoromethyl)pyrazine-2-carboxylic acid in Modern Drug Discovery
This compound (CAS No. 1174321-06-2) is a heterocyclic organic compound of significant interest to the pharmaceutical and medicinal chemistry sectors.[1] Its structure, featuring a pyrazine ring substituted with a difluoromethyl group and a carboxylic acid, makes it a valuable building block in the synthesis of complex bioactive molecules.[1] The difluoromethyl group, in particular, can enhance the lipophilicity and metabolic stability of a drug candidate, properties that are highly sought after in modern drug design.
This guide provides a comprehensive overview of the safe handling procedures, material safety data, and a detailed, illustrative protocol for the application of this compound in a common synthetic transformation. The information presented herein is intended for researchers, scientists, and drug development professionals.
Material Safety Data Sheet (MSDS) Profile
Identification
-
Chemical Name: this compound
Hazard Identification
This compound is classified as a hazardous substance. The primary hazards are associated with its potential toxicity, corrosivity, and irritant properties.[2]
GHS Hazard Statements:
-
H301/H302: Toxic or harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H318/H319: Causes serious eye damage or serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Pictograms:
Signal Word: Danger[2]
Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Off-white to white solid/powder | [5] |
| Boiling Point (Predicted) | 319.8 ± 42.0 °C | [4][6] |
| Density (Predicted) | 1.496 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 2.59 ± 0.10 | [4] |
| Water Solubility | Soluble | [5] |
Safe Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.
-
Avoid contact with skin, eyes, and clothing.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid dust formation. Use non-sparking tools for handling.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
-
Recommended storage is at 2-8°C under an inert atmosphere.[7]
-
Keep away from incompatible materials such as strong oxidizing agents.[5]
First-Aid Measures
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.
-
In Case of Skin Contact: Immediately wash with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.
-
In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride.[5]
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 4). Avoid breathing dust.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel into a suitable, closed container for disposal. Avoid generating dust.
Application in Medicinal Chemistry: Synthesis of BACE1 Inhibitors
A primary application of this compound is as a key intermediate in the synthesis of β-secretase (BACE1) inhibitors.[8][9] BACE1 is a major therapeutic target in the treatment of Alzheimer's disease, as it is involved in the production of amyloid-β peptides that form plaques in the brain.[9][10][11][12] The pyrazine moiety of the title compound often serves as a scaffold to which other functional groups are attached to create potent and selective BACE1 inhibitors.
The following diagram illustrates the general workflow for utilizing this compound in the synthesis of a potential BACE1 inhibitor via amide coupling.
Caption: General workflow for the synthesis of a BACE1 inhibitor analog.
Illustrative Protocol: Amide Coupling with this compound
This protocol describes a general procedure for the amide coupling of this compound with a primary or secondary amine using HATU as the coupling reagent. This method is widely used in medicinal chemistry for its efficiency and low rate of side reactions.[13][14]
Disclaimer: This is an illustrative protocol and should be adapted and optimized based on the specific amine being used and the scale of the reaction. All work should be performed in a chemical fume hood with appropriate personal protective equipment.
Materials and Reagents
-
This compound
-
Amine of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
-
Standard laboratory glassware for workup and purification
Procedure
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equivalent).
-
Add anhydrous DMF to dissolve the carboxylic acid.
-
Add the amine of interest (1.1 equivalents).
-
-
Addition of Reagents:
-
To the stirred solution, add HATU (1.2 equivalents).
-
Slowly add DIPEA (2.5 equivalents) to the reaction mixture.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
-
The following diagram outlines the key steps in this illustrative protocol.
Caption: Step-by-step workflow for the amide coupling protocol.
Conclusion
This compound is a valuable reagent for drug discovery and development, particularly in the synthesis of BACE1 inhibitors. Its handling requires adherence to strict safety protocols due to its potential hazards. The provided illustrative protocol for amide coupling serves as a starting point for researchers to incorporate this important building block into their synthetic strategies. As with any chemical research, a thorough risk assessment and adherence to good laboratory practices are paramount for ensuring a safe and successful experimental outcome.
References
- 1. CAS 1174321-06-2: 5-(difluoromethyl)pyrazine-2-carboxylic … [cymitquimica.com]
- 2. 5-Difluoromethympyrazine-2-carboxylic acid | C6H4F2N2O2 | CID 57468575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. capotchem.com [capotchem.com]
- 4. chembk.com [chembk.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound,1174321-06-2-Amadis Chemical [amadischem.com]
- 7. 1174321-06-2|this compound|BLD Pharm [bldpharm.com]
- 8. Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Multifunctional agents against Alzheimer's disease based on oxidative stress: Polysubstituted pyrazine derivatives synthesized by multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. submission.als-journal.com [submission.als-journal.com]
- 12. Pharmacological Inventions for Alzheimer Treatment in the United States of America: A Revision Patent from 2010 - 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. hepatochem.com [hepatochem.com]
role of 5-(difluoromethyl)pyrazine-2-carboxylic acid in agrochemical synthesis
An In-Depth Guide to the Role of 5-(Difluoromethyl)pyrazine-2-carboxylic Acid in Agrochemical Synthesis
Introduction: The Strategic Importance of the Difluoromethyl Moiety
In the competitive landscape of agrochemical discovery, the strategic incorporation of fluorine atoms can profoundly influence a molecule's potency, metabolic stability, and bioavailability. While the trifluoromethyl (-CF₃) group has been a mainstay, its difluoromethyl (-CF₂H) analogue is increasingly recognized as a key building block for next-generation active ingredients.[1] The -CF₂H group offers a unique balance of properties: it is a strong hydrogen bond donor, moderately increases lipophilicity, and can enhance binding affinity to target enzymes, often providing a superior toxicological and environmental profile compared to its trifluoromethyl counterpart.[1][2]
This compound is a heterocyclic building block poised at the intersection of these advantages. Its pyrazine core is a recognized pharmacophore in bioactive compounds, while the difluoromethyl group imparts the desirable physicochemical properties mentioned above.[3] This guide provides detailed application notes and protocols for researchers, elucidating the role of this compound in the synthesis of novel agrochemicals, particularly in the class of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.
Application Note I: A Core Building Block for Novel SDHI Fungicides
The primary application of this compound in agrochemical research is as a foundational scaffold for creating novel pyrazine carboxamide fungicides. This class of compounds frequently targets succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain of fungal pathogens.[4][5]
Mechanism of Action: SDHI fungicides work by binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex (Complex II), interrupting the fungal respiratory process and halting energy production, which ultimately leads to cell death.[6][7] The potency of these inhibitors is highly dependent on the precise fit of the molecule within this binding pocket.
The general structure of a modern SDHI fungicide consists of a heterocyclic acid moiety linked via an amide bond to a substituted N-aryl group (often a complex aniline derivative). This compound provides the heterocyclic "head" of the molecule. The difluoromethyl group is strategically positioned to interact with key residues in the enzyme's binding site, analogous to the role of similar groups in highly successful pyrazole-based SDHIs like Benzovindiflupyr and Bixafen.[7]
Logical Framework for SDHI Fungicide Design
The diagram below illustrates the modular design of SDHI fungicides, showing how this compound serves as the "Acid Moiety" that is coupled with a variable "Amine Moiety" to generate a library of potential active ingredients.
Caption: Modular synthesis of SDHI fungicides.
Application Note II: Synthetic Strategies for Amide Bond Formation
The central reaction in utilizing this compound is its coupling with a selected amine to form a robust amide bond. The low reactivity of many complex anilines used in agrochemical synthesis necessitates the activation of the carboxylic acid. Two primary, reliable strategies are employed.
-
Conversion to Acid Chloride: This is a classic and highly effective method. The carboxylic acid is converted to the more reactive 5-(difluoromethyl)pyrazine-2-carbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[8] The resulting acid chloride reacts readily with the amine, often in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct. This method is robust and suitable for large-scale synthesis.
-
Direct Amide Coupling: Modern peptide coupling reagents provide a milder, one-pot alternative to acid chloride formation. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with an activator like HOBt (Hydroxybenzotriazole), or T3P (Propylphosphonic Anhydride) can efficiently mediate the reaction at or near room temperature. These methods are particularly useful for sensitive substrates and in high-throughput discovery chemistry.
The overall synthetic pathway is visualized below.
Caption: Key synthetic pathways to pyrazine carboxamides.
Protocol I: Synthesis of 5-(Difluoromethyl)pyrazine-2-carbonyl chloride
This protocol details the conversion of the carboxylic acid to its highly reactive acid chloride intermediate, a crucial first step for coupling with less reactive anilines.
Materials & Reagents:
| Reagent | CAS Number | M.W. ( g/mol ) | Quantity |
| This compound | 1174321-06-2 | 174.11 | 10.0 g |
| Oxalyl Chloride | 79-37-8 | 126.93 | 1.5 eq. |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 100 mL |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 2-3 drops |
| Argon Gas (or Nitrogen) | 7440-37-1 | - | Inert atm |
Procedure:
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried. Purge the entire apparatus with argon for 10-15 minutes to establish an inert atmosphere.
-
Initial Charge: To the flask, add this compound (10.0 g, 57.4 mmol) and anhydrous dichloromethane (100 mL). Stir the suspension at room temperature.
-
Catalyst Addition: Add 2-3 drops of anhydrous DMF to the suspension. This serves as a catalyst for the reaction.
-
Reagent Addition: Charge the dropping funnel with oxalyl chloride (7.29 g, 57.4 mmol, 1.5 eq.). Add the oxalyl chloride dropwise to the stirred suspension over 30 minutes. Causality Note: Slow addition is crucial to control the vigorous gas evolution (CO₂ and CO) and prevent an excessive exotherm.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (~40°C) and maintain for 2-3 hours. The reaction can be monitored by the cessation of gas evolution and the dissolution of the starting material.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully remove the solvent and any excess oxalyl chloride under reduced pressure using a rotary evaporator. Safety Note: The off-gas from the evaporator should be passed through a basic scrubber (e.g., NaOH solution) to neutralize any residual oxalyl chloride and HCl.
-
Product Isolation: The resulting residue, 5-(difluoromethyl)pyrazine-2-carbonyl chloride, is typically a yellow to brown oil or low-melting solid. It is highly moisture-sensitive and is generally used immediately in the next step without further purification.
Protocol II: Synthesis of a Representative N-aryl-5-(difluoromethyl)pyrazine-2-carboxamide
This protocol describes the coupling of the acid chloride intermediate with a representative amine, 2-(3,4-difluorophenyl)aniline, to form a potential SDHI fungicide, drawing analogy from the synthesis of related commercial products.
Materials & Reagents:
| Reagent | CAS Number | M.W. ( g/mol ) | Quantity |
| 5-(Difluoromethyl)pyrazine-2-carbonyl chloride | - | 192.55 | ~57.4 mmol |
| 2-(3,4-Difluorophenyl)aniline | 386754-03-6 | 205.20 | 1.0 eq. |
| Triethylamine (TEA) or Pyridine, anhydrous | 121-44-8 | 101.19 | 2.0 eq. |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 150 mL |
| Saturated aq. NH₄Cl | - | - | ~100 mL |
| Ethyl Acetate | 141-78-6 | 88.11 | ~300 mL |
| Brine | - | - | ~100 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed |
Procedure:
-
Reaction Setup: In a separate oven-dried 500 mL flask under an argon atmosphere, dissolve 2-(3,4-difluorophenyl)aniline (11.78 g, 57.4 mmol, 1.0 eq.) and anhydrous triethylamine (11.6 g, 114.8 mmol, 2.0 eq.) in anhydrous THF (150 mL). Cool the solution to 0°C using an ice bath. Causality Note: The base (TEA) is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the aniline nucleophile.
-
Addition of Acid Chloride: Dissolve the crude 5-(difluoromethyl)pyrazine-2-carbonyl chloride from Protocol I in a small amount of anhydrous THF (~20 mL) and add it dropwise to the cooled aniline solution over 30-45 minutes, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours or until TLC/LC-MS analysis indicates complete consumption of the starting materials.
-
Quenching: Carefully pour the reaction mixture into 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to quench any remaining acid chloride and protonate excess base.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with water (100 mL) and brine (100 mL). Causality Note: The brine wash helps to remove residual water from the organic phase, improving drying efficiency.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure N-(3',4'-difluorobiphenyl-2-yl)-5-(difluoromethyl)pyrazine-2-carboxamide.
Experimental Workflow and Data Management
Caption: Workflow from synthesis to characterization.
Conclusion
This compound is a high-value, strategic intermediate for the synthesis of modern agrochemicals. While it may not be a direct precursor to a currently marketed product in the same way as its trifluoromethyl analog, its structure embodies key principles of modern fungicide design. The protocols and strategies outlined here provide a robust framework for researchers to utilize this building block in the discovery and development of novel pyrazine carboxamide-based fungicides, particularly those targeting the crucial SDH enzyme. Its unique electronic and steric properties make it a compelling candidate for creating active ingredients with improved efficacy, selectivity, and safety profiles.
References
- 1. Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules | Scilit [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]
- 6. Discovery of Succinate Dehydrogenase Inhibitors Containing a Diphenylacetylene Fragment as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FUNGICIDAL COMBINATIONS - Patent 3959981 [data.epo.org]
- 8. WO1992012970A1 - 3-difluoromethylpyrazolecarboxamide fungicides - Google Patents [patents.google.com]
Application Notes and Protocols: A Guide to the Scalable Synthesis of Pyrazine-2-Carboxylic Acid
Abstract: Pyrazine-2-carboxylic acid is a pivotal intermediate in the pharmaceutical and flavor industries, serving as a key building block for numerous bioactive molecules and aroma compounds.[1][2] The transition from laboratory-scale synthesis to industrial production presents significant challenges, including reaction control, byproduct management, and process safety. This guide provides a comprehensive technical overview of a robust and scalable synthesis route, focusing on the practical considerations and scientific principles essential for successful scale-up. We will detail a field-proven, multi-step process starting from readily available precursors, emphasizing safety, efficiency, and product purity.
Introduction: The Strategic Importance of Pyrazine-2-Carboxylic Acid
Pyrazine-2-carboxylic acid and its derivatives are integral to modern chemistry. In the pharmaceutical sector, the pyrazine moiety is a common scaffold in drug design, with applications ranging from antitubercular agents like Pyrazinamide to novel therapeutics.[3][4] Its unique aromatic and electronic properties make it a valuable synthon for creating complex molecular architectures. This guide is designed for researchers, process chemists, and drug development professionals tasked with developing and implementing a scalable manufacturing process for this important compound.
Strategic Synthesis Route Selection for Scale-Up
Several synthetic pathways to pyrazine-2-carboxylic acid have been reported. For industrial applications, the ideal route must balance cost, safety, yield, and environmental impact. The most common laboratory methods involve the direct oxidation of 2-methylpyrazine.[5] However, controlling this direct oxidation on a large scale can be challenging, often leading to over-oxidation and complex purification profiles.
A more robust and controllable strategy for scale-up involves a three-stage process:
-
Formation of a Quinoxaline Intermediate: Synthesis of a stable heterocyclic precursor.
-
Oxidative Cleavage: Selective oxidation of the fused benzene ring to yield pyrazine-2,3-dicarboxylic acid.
-
Selective Monodecarboxylation: Controlled removal of one carboxyl group to yield the target product.
This approach, adapted from well-established organometallic chemistry principles, offers superior control over exotherms and byproducts, making it highly suitable for large-scale production.[6][7]
Detailed Experimental Protocols
Warning: These procedures involve hazardous materials and exothermic reactions. All operations must be conducted by trained personnel in a controlled environment (e.g., a chemical fume hood or a designated reactor bay) with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
Protocol 1: Synthesis of Quinoxaline
This protocol is based on the highly reliable procedure published in Organic Syntheses, which involves the condensation of o-phenylenediamine with glyoxal.[6]
Rationale: The use of glyoxal-sodium bisulfite provides a stable, easy-to-handle source of glyoxal. The reaction is robust, proceeds in high yield, and the product can often be used in the next step with minimal purification.
Materials & Equipment:
-
12 L three-necked round-bottom flask (or appropriately sized reactor)
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
o-Phenylenediamine
-
Glyoxal-sodium bisulfite
-
Sodium carbonate monohydrate
-
Water
Procedure:
-
Dissolve 135 g (1.25 moles) of o-phenylenediamine in 2 L of water in the reactor and heat the solution to 70°C with stirring.
-
In a separate vessel, prepare a solution of 344 g (1.29 moles) of glyoxal-sodium bisulfite in 1.5 L of hot water (approx. 80°C).
-
Add the hot glyoxal-sodium bisulfite solution to the o-phenylenediamine solution.
-
Allow the mixture to stand for 15 minutes. An initial precipitate may form.
-
Cool the mixture to room temperature and add 500 g of sodium carbonate monohydrate to neutralize the solution and facilitate product isolation.
-
The crude quinoxaline will separate as an oil or solid. Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude quinoxaline.
| Parameter | Value | Justification |
| Reactant Ratio | ~1:1.03 (Diamine:Glyoxal) | A slight excess of glyoxal ensures complete consumption of the diamine. |
| Temperature | 70-80°C | Optimizes reaction rate without significant degradation of reactants. |
| Solvent | Water | Cost-effective, safe, and allows for easy handling of the bisulfite adduct. |
Protocol 2: Oxidation of Quinoxaline to Pyrazine-2,3-dicarboxylic Acid
Rationale: Alkaline potassium permanganate is a powerful oxidizing agent that selectively cleaves the benzene ring of the quinoxaline nucleus while leaving the more robust pyrazine ring intact. Controlling the rate of addition is critical to manage the strong exotherm of this reaction.
Materials & Equipment:
-
12 L three-necked flask (or reactor) equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.
-
Quinoxaline (from Protocol 1)
-
Potassium permanganate (KMnO₄)
-
Water
Procedure:
-
Charge the reactor with 4 L of hot water (~90°C) and 145 g (1.12 moles) of quinoxaline from the previous step.
-
Stir the mixture vigorously to create a suspension.
-
Prepare a saturated solution of 1050 g (6.6 moles) of potassium permanganate in approximately 3-5 L of hot water (90-100°C).
-
CAUTION: EXOTHERMIC REACTION. Add the permanganate solution slowly through the dropping funnel. The rate of addition should be carefully controlled to maintain a gentle reflux of the reaction mixture. This addition typically takes 1.5-2 hours.
-
After the addition is complete, continue to stir and heat the mixture under reflux for an additional hour to ensure the reaction goes to completion. The purple color of the permanganate should disappear.
-
A large amount of manganese dioxide (MnO₂) will precipitate as a brown solid. Cool the mixture and filter to remove the MnO₂. Washing the filter cake thoroughly with hot water is crucial to maximize the yield of the product salt.
-
The combined filtrate contains the dipotassium salt of pyrazine-2,3-dicarboxylic acid. This solution can be concentrated and used directly in the next step.
| Parameter | Value | Justification |
| KMnO₄ Equivalents | ~5.9 eq. | Sufficient excess to drive the oxidation to completion. |
| Temperature | Gentle Reflux | The reaction is highly exothermic; the heat generated drives the reaction. External heating may be required to maintain reflux. |
| Control Measure | Slow addition of KMnO₄ | Essential for managing the exotherm and preventing a runaway reaction. |
Protocol 3: Selective Monodecarboxylation and Isolation
Rationale: Heating the dicarboxylic acid in a strong mineral acid protonates the carboxyl groups. At a controlled temperature, one carboxyl group is preferentially eliminated as CO₂, driven by the stability of the resulting pyrazine ring. This method is adapted from a patented process for a similar substituted pyrazine.[8]
Materials & Equipment:
-
Reactor equipped for heating, stirring, and gas evolution.
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium hydroxide (NaOH) for pH adjustment
-
Suitable extraction solvent (e.g., ethyl acetate)
Procedure:
-
Transfer the aqueous solution of the dipotassium salt of pyrazine-2,3-dicarboxylic acid to a reactor.
-
Carefully and slowly add concentrated sulfuric acid until the pH is strongly acidic (pH < 1). This will precipitate the free pyrazine-2,3-dicarboxylic acid.
-
Heat the acidic slurry to 120-140°C. Monitor the reaction for the evolution of CO₂ gas. Maintain this temperature until gas evolution ceases (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Carefully adjust the pH to ~2.5-3.0 with a concentrated NaOH solution. Pyrazine-2-carboxylic acid has limited water solubility and will begin to precipitate.
-
Cool the mixture further in an ice bath to maximize crystallization.
-
Filter the crude product and wash with a small amount of cold water.
-
For higher purity, the crude product can be recrystallized from hot water or a suitable solvent mixture.
-
Dry the final product under vacuum.
| Parameter | Value | Justification |
| Decarboxylation Temp. | 120-140°C | Critical range. Too low, and the reaction is slow; too high, and there is a risk of double decarboxylation, forming pyrazine. |
| Final pH for Isolation | 2.5-3.0 | This pH is near the pKa of the product, minimizing its solubility in the aqueous medium for efficient isolation.[2] |
| Quality Control | HPLC, ¹H NMR, M.P. | Essential for confirming product identity, purity, and absence of the dicarboxylic acid precursor. |
Scale-Up and Safety Considerations
-
Thermal Management: The oxidation with KMnO₄ is highly exothermic. On a large scale, efficient heat removal is paramount. The reactor must have adequate cooling capacity, and a semi-batch process (slow addition of the oxidant) is mandatory.
-
MnO₂ Filtration: The filtration of the fine manganese dioxide precipitate can be challenging on a large scale. The use of a filter press or centrifugal filter is recommended. Ensure the filter cake is washed thoroughly to avoid significant product loss.
-
Gas Evolution: The decarboxylation step releases a large volume of CO₂. The reactor must be properly vented to avoid pressure buildup.
-
Corrosion: The use of concentrated sulfuric acid at high temperatures requires reactors and equipment made of corrosion-resistant materials.
Conclusion
The described three-stage synthesis of pyrazine-2-carboxylic acid via a quinoxaline intermediate provides a robust, controllable, and scalable pathway for industrial production. By carefully managing the reaction exotherms, ensuring efficient byproduct removal, and precisely controlling the decarboxylation conditions, researchers and chemical engineers can achieve high yields of pure product. This guide provides the foundational protocols and scientific rationale to bridge the gap between laboratory discovery and commercial manufacturing.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Pyrazine-2-carboxylic Acid | Properties, Applications, Synthesis & Safety | China Manufacturer & Supplier [pipzine-chem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN106220574A - A kind of preparation method of pyrazine carboxylic acid - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 8. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
The Pyrazine Nucleus: A Privileged Fragment for Modern Drug Discovery
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds. This paradigm, which focuses on screening low molecular weight compounds (fragments) with high ligand efficiency, offers a more rational and efficient exploration of chemical space compared to traditional high-throughput screening. Within the vast armamentarium of chemical scaffolds available for FBDD, the pyrazine ring stands out as a uniquely privileged core.[1][2][3] Its aromatic, electron-deficient nature, combined with its capacity for hydrogen bonding and its synthetic tractability, makes it an ideal starting point for building potent and selective modulators of a wide range of biological targets, particularly kinases.[4] This guide provides an in-depth exploration of the strategic application of pyrazine derivatives in FBDD campaigns, offering both the theoretical underpinnings and detailed, field-proven protocols for their successful implementation.
The Rationale: Why Pyrazine is a Powerhouse Fragment
The pyrazine heterocycle is a six-membered aromatic ring containing two nitrogen atoms in a 1,4-orientation.[5] This seemingly simple structure imparts a set of highly desirable physicochemical properties for fragment-based screening.
-
Inherent "Rule of Three" Compliance: Unsubstituted or minimally substituted pyrazines naturally adhere to the "Rule of Three" (MW < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3), the guiding principle for fragment library design.[6] This ensures high aqueous solubility, which is critical for the high screening concentrations needed to detect weak binding events.
-
Hydrogen Bonding Capability: The two nitrogen atoms act as hydrogen bond acceptors, a crucial feature for anchoring the fragment in a protein's binding site. In many kinase inhibitors, for example, a pyrazine nitrogen forms a key hydrogen bond with the "hinge" region of the ATP-binding pocket.
-
Tunable Electronics & Vectorial Exits: The pyrazine core is electron-deficient, influencing its interaction within binding pockets.[7] The available positions on the ring (2, 3, 5, and 6) provide synthetically accessible vectors for fragment "growing" or "linking" strategies, allowing for a rational exploration of the surrounding chemical space to improve potency and selectivity.
-
Proven Bioactivity: The pyrazine scaffold is a cornerstone of numerous FDA-approved drugs, including the anti-tuberculosis agent Pyrazinamide and the proteasome inhibitor Bortezomib, validating its biological relevance and safety profile.[8][9]
The FBDD Workflow: A Pyrazine-Centric Approach
The successful application of pyrazine fragments follows a structured, multi-stage workflow. Each stage is designed to progressively build upon the last, starting from a weakly binding fragment and culminating in a potent, optimized lead compound.
Caption: The Pyrazine-Centric FBDD Workflow.
Application Protocol: Primary Screening via Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique ideal for detecting the weak, yet significant, binding of fragments like pyrazines.[10] It provides real-time kinetics and affinity data.
Objective: To perform a primary screen of a pyrazine fragment library to identify initial hits against a target protein.
Materials:
-
Target Protein: >95% purity, functionally active.
-
SPR Instrument (e.g., Bio-Rad ProteOn XPR36, Cytiva Biacore series).
-
Sensor Chip (e.g., CM5, GLH).
-
Immobilization Reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-hydroxysuccinimide), Ethanolamine-HCl.
-
Running Buffer: e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1% DMSO. Buffer composition should be optimized for target stability and activity.
-
Pyrazine Fragment Library: Dissolved in 100% DMSO at a stock concentration of 100 mM.
Methodology:
-
Sensor Chip Preparation & Target Immobilization:
-
Equilibrate the system with running buffer.
-
Activate the sensor surface with a fresh 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 5-7 minutes.
-
Immobilize the target protein (e.g., at 20-50 µg/mL in 10 mM Acetate buffer, pH 4.5) to the desired density. Aim for a density that will yield a theoretical Rmax of 20-40 RU for a ~150 Da fragment.[11]
-
Deactivate excess reactive groups with a 7-minute injection of 1 M Ethanolamine-HCl, pH 8.5.
-
A reference channel should be prepared simultaneously (activation and deactivation only) to enable background subtraction.
-
-
Fragment Library Preparation:
-
Thaw the pyrazine fragment library stock plates.
-
Perform serial dilutions to create working plates where fragments are prepared at the screening concentration (e.g., 250 µM) in running buffer.[11] The final DMSO concentration must be matched across all samples and the running buffer (typically 1-2%).
-
-
Screening Protocol:
-
Prime the system with the final running buffer containing matched DMSO.
-
Perform buffer blank injections to stabilize the baseline.
-
Inject fragments at a single high concentration (e.g., 250 µM) over the target and reference surfaces.[11]
-
Use a short contact time (e.g., 30-60 seconds) and a dissociation time of 60 seconds at a flow rate of 30-50 µL/min.[11][12]
-
After each fragment injection, wash the system with a 50% DMSO solution to prevent carryover.[12]
-
Include positive and negative controls periodically to monitor the activity of the immobilized surface.
-
-
Data Analysis & Hit Selection:
-
Reference-subtract the sensorgrams.
-
Hits are identified based on binding response levels. A common threshold is to select fragments that show a response between 30% and 100% of the theoretical Rmax.[11]
-
Visually inspect sensorgrams to discard artifacts (e.g., bulk refractive index effects, non-specific binding). True binders should exhibit a characteristic association and dissociation curve.
-
Application Protocol: Hit Validation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is a powerful orthogonal method for validating hits from a primary screen.[13] Protein-observed 2D ¹H-¹⁵N HSQC experiments are particularly robust, as they directly report on the chemical environment of the protein backbone.
Objective: To validate pyrazine fragment hits and map their binding site on the target protein.
Materials:
-
¹⁵N-isotopically labeled target protein (~50-100 µM) in a suitable NMR buffer (e.g., 25 mM Tris pH 7.5, 100 mM NaCl, 5 mM DTT, 90% H₂O/10% D₂O).
-
Validated Pyrazine Fragment Hits: Stock solutions in d₆-DMSO.
-
NMR Spectrometer: 600 MHz or higher, equipped with a cryoprobe.
Methodology:
-
Reference Spectrum Acquisition:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone. This spectrum serves as the baseline control.
-
-
Fragment Titration:
-
Add a small aliquot of the pyrazine fragment stock solution to the protein sample to achieve the desired final concentration (e.g., 250 µM, 500 µM). The DMSO concentration should not exceed 5%.
-
Acquire a second ¹H-¹⁵N HSQC spectrum after addition of the fragment.
-
-
Data Analysis & Hit Confirmation:
-
Overlay the reference spectrum with the spectrum containing the fragment.
-
A fragment is considered a true binder if it induces chemical shift perturbations (CSPs) in specific amide peaks of the protein.
-
Calculate the combined CSP for each residue using the formula: CSP = sqrt[ (Δδ_H)² + (α * Δδ_N)² ] where Δδ_H and Δδ_N are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically ~0.15-0.2).
-
Residues with significant CSPs are indicative of the fragment's binding site.
-
Caption: Workflow for NMR-based Hit Validation.
Case Study: From Pyrazine Fragment to Potent p300/CBP HAT Inhibitor
A compelling example of this workflow is the discovery of inhibitors for the histone acetyltransferases (HATs) p300 and its paralog CBP, which are validated cancer targets.[14]
-
Hit Identification: A compound library screen identified a 1,4-pyrazine derivative (Compound 1) as a modest inhibitor of p300 HAT.[14] This initial hit, while not a typical tiny fragment, served as the starting chemical scaffold for a fragment-like elaboration.
-
Structural Insights & Fragment Growing: Guided by structure-activity relationship (SAR) studies, researchers explored modifications around the pyrazine core. The goal was to extend the molecule into adjacent pockets to pick up new, favorable interactions, a classic "fragment growing" strategy.
-
Lead Optimization: This iterative process of design, synthesis, and testing led to the discovery of Compound 29. By adding a piperidine and a substituted phenyl group to the pyrazine core, the inhibitory potency was dramatically improved.
Data Presentation: Fragment-to-Lead Evolution
| Compound | Structure | p300 HAT IC₅₀ (µM) | Heavy Atom Count (HAC) | Ligand Efficiency (LE)¹ |
| Fragment Hit (1) | 2-(4-methylpiperazin-1-yl)-5-(6-oxo-1,6-dihydropyridin-3-yl)pyrazine | 5.7 | 20 | 0.35 |
| Lead Compound (29) | N-(4-(5-(1-benzylpiperidin-4-yl)pyrazin-2-yl)phenyl)acetamide | 1.4 | 31 | 0.38 |
¹Ligand Efficiency (LE) calculated as: LE = (-RT * ln(IC₅₀)) / HAC, where R is the gas constant and T is temperature (298K). A higher LE value indicates a more efficient binder.
This case study perfectly illustrates the FBDD principle: starting with a moderately active, ligand-efficient pyrazine core and rationally building upon it to achieve a significant increase in potency, while maintaining excellent ligand efficiency.[14] The final lead compound (29) was found to be a competitive inhibitor against the histone substrate and showed high selectivity for p300/CBP over other HATs.[14]
Conclusion and Future Outlook
The pyrazine nucleus is more than just another heterocyclic scaffold; it is a strategic starting point for FBDD campaigns. Its inherent drug-like properties, synthetic versatility, and proven track record make it an invaluable tool for tackling challenging biological targets. The systematic application of high-sensitivity biophysical screening techniques, coupled with structure-guided medicinal chemistry, allows for the efficient evolution of simple pyrazine fragments into highly potent and selective lead compounds. As drug discovery continues to move towards more complex targets, the logic, efficiency, and power of using privileged fragments like pyrazine will undoubtedly play an increasingly central role in the development of next-generation therapeutics.
References
- 1. Synthesis of substituted pyrazines from N-allyl malonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. librarysearch.hillsdale.edu [librarysearch.hillsdale.edu]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors [mdpi.com]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifechemicals.com [lifechemicals.com]
- 10. bioradiations.com [bioradiations.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. biorxiv.org [biorxiv.org]
- 13. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
Troubleshooting & Optimization
Technical Support Center: Navigating the Purification of Fluorinated Heterocyclic Compounds
Welcome to the technical support center for the purification of fluorinated heterocyclic compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique and often frustrating challenges associated with isolating these valuable molecules. The introduction of fluorine into a heterocyclic framework dramatically alters its physicochemical properties, demanding a departure from standard purification protocols. This resource provides field-proven insights, troubleshooting guides, and detailed protocols to help you achieve your target purity with efficiency and confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the fundamental challenges and strategies in purifying fluorinated heterocycles.
Q1: Why are fluorinated heterocyclic compounds notoriously difficult to purify?
The difficulty stems from the unique properties imparted by the fluorine atom, the most electronegative element. Its incorporation into a heterocyclic ring can lead to:
-
Altered Polarity and Lipophilicity: Fluorine can increase a molecule's lipophilicity (its tendency to dissolve in fats and non-polar solvents) by creating a hydrophobic surface, yet the strong C-F bond dipole can also introduce localized polarity.[1][2][3] This creates a "polar hydrophobic" character that complicates predictions of chromatographic behavior.
-
Changes in pKa: The potent electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic nitrogen atoms within a heterocycle.[2][4] This change in ionization state directly impacts solubility and retention behavior in pH-dependent chromatography.
-
Unique Intermolecular Interactions: Fluorinated compounds can engage in fluorous-fluorous interactions, which can be exploited for purification but may also cause unexpected aggregation or retention on standard phases.[4]
-
Co-elution with Impurities: Structurally similar impurities, such as non-fluorinated starting materials or partially fluorinated byproducts, often have very similar polarities to the target compound, making separation by standard chromatography challenging.[4][5]
Q2: What are the primary workhorse techniques for purifying these compounds?
The most effective and commonly used techniques are:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most powerful and versatile tool. However, success is highly dependent on the careful selection of the stationary phase and mobile phase conditions.[4][6]
-
Solid-Phase Extraction (SPE): Useful for rapid sample cleanup and removal of major impurities. A specialized technique, Fluorous SPE (F-SPE), leverages unique fluorous interactions for highly selective separation of fluorinated molecules.[4][7]
-
Crystallization: An excellent method for achieving high purity on a final product, though finding suitable solvent conditions can be challenging due to the altered solubility profiles of fluorinated compounds.[4][8]
-
Supercritical Fluid Chromatography (SFC): A powerful alternative to HPLC, especially for chiral separations and for thermally labile compounds. SFC often provides orthogonal selectivity to RP-HPLC.[5]
Q3: How does the position of the fluorine atom on the heterocycle affect purification strategy?
The position is critical. A fluorine atom's influence on the molecule's electronic and steric properties changes based on its location, which in turn affects interactions with a stationary phase.[4] For example, a fluorine atom adjacent to a basic nitrogen will have a much stronger pKa-lowering effect than one on a distal carbon. This directly influences whether ion-exchange or pH-modified mobile phases will be effective. Regioselective fluorination can be synthetically challenging, leading to isomeric impurities that require high-resolution purification techniques to separate.[9]
Q4: What are the most common types of impurities I should anticipate?
Typical impurities in the synthesis of fluorinated heterocycles include:
-
Organic Impurities: Unreacted starting materials, partially fluorinated intermediates, and byproducts from side reactions are the most common.[6][10]
-
Reagents: Residual fluorinating agents (e.g., Selectfluor) or catalysts can persist through work-up.
-
Stereoisomers: For chiral compounds, diastereomers may form and require specific chiral chromatography methods for separation.[6]
-
Degradation Products: Some fluorinated heterocycles may be unstable to the acidic nature of standard silica gel, leading to the formation of artifacts during purification.
Part 2: Troubleshooting Purification Workflows
This guide provides a structured approach to solving specific problems encountered during the purification process.
Logical Flow for Troubleshooting Purification
The following diagram illustrates a decision-making workflow when initial purification attempts are unsuccessful.
Caption: A decision tree for troubleshooting purification.
Common Problems & Solutions in Chromatography
| Problem | Possible Causes | Solutions & Explanations |
| Poor Peak Shape (Tailing/Fronting) in HPLC | 1. Secondary Interactions: Basic nitrogen heterocycles interacting with acidic residual silanols on the silica stationary phase.[5][6]2. Incorrect Mobile Phase pH: The mobile phase pH is too close to the analyte's pKa, causing it to exist in multiple ionic forms.[5]3. Column Overload: Injecting too much sample.[5] | 1. Use a Deactivated Column: Employ modern, end-capped columns to minimize silanol interactions. Base-deactivated columns are specifically designed for this purpose.2. Adjust Mobile Phase pH: Adjust the pH to be at least 2 units away from the analyte's pKa. For basic compounds, a lower pH (e.g., adding 0.1% TFA or formic acid) often improves peak shape by ensuring the analyte is fully protonated.[5]3. Add Modifiers: Consider adding trifluoroethanol (TFE) to the mobile phase, which can modify the stationary phase surface and improve selectivity for fluorinated compounds.[5][11]4. Reduce Sample Load: Decrease the injection volume or sample concentration. |
| Co-elution with Impurities | 1. Insufficient Resolution: The chosen chromatographic conditions do not provide adequate separation.2. Similar Polarity: Impurities have very similar polarity and structure to the target compound.[5] | 1. Change Stationary Phase: Switch to a column with a different chemistry to introduce new interaction mechanisms. If a C18 column fails, try a phenyl-hexyl, polar-embedded, or a dedicated fluorinated phase (e.g., PFP or TDF).[5][11][12] Fluorinated phases can offer unique selectivity for fluorinated analytes.[12]2. Change Mobile Phase Modifier: Switching the organic modifier from acetonitrile to methanol (or vice versa) can significantly alter selectivity and change elution order.3. Employ an Orthogonal Technique: If co-elution persists, use a purification method with a different separation mechanism. Switch from reversed-phase to HILIC (for polar compounds) or SFC.[5] |
| Compound Elutes in Void Volume (Reversed-Phase) | 1. High Polarity: The compound is too polar to be retained on the non-polar C18 stationary phase.[5] | 1. Switch to HILIC: Hydrophilic Interaction Chromatography (HILIC) is specifically designed for retaining and separating highly polar compounds.[5]2. Use a Polar-Embedded Column: These RP columns are designed to provide better retention for polar analytes and are stable in 100% aqueous mobile phases.3. Add Ion-Pairing Reagents: For ionizable compounds, adding an ion-pairing reagent (e.g., heptafluorobutyric acid for basic compounds) to the mobile phase can dramatically increase retention. |
| Compound is Unstable on Silica Gel | 1. Acidic Surface: The Lewis acid sites on the surface of standard silica gel can cause degradation of sensitive heterocycles. | 1. Deactivate the Silica: Pre-treat the silica gel by slurrying it in an eluent containing a small amount of a volatile base, like triethylamine (0.1-1%), to neutralize the acidic sites.2. Use an Alternative Stationary Phase: Switch to a less acidic medium like neutral alumina or Florisil. Note that the selectivity will be different, so new TLC analysis is required. |
Part 3: Key Experimental Protocols
Protocol 1: Step-by-Step RP-HPLC Method Development
This protocol provides a systematic approach to developing a robust purification method for a novel fluorinated heterocyclic compound.
-
Initial Column & Solvent Selection:
-
Column: Start with a standard, high-quality C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) in Water. TFA often provides sharper peaks for basic compounds but can be difficult to remove from the final product.
-
Mobile Phase B: 0.1% FA or TFA in Acetonitrile.
-
-
Scouting Gradient:
-
Perform a rapid "scouting" gradient run to determine the approximate elution time of your compound.
-
Flow Rate: 1.0 mL/min.
-
Gradient: 5% B to 95% B over 10 minutes. Hold at 95% B for 2 minutes.
-
Analysis: Identify the retention time (t_R) of your target peak.
-
-
Gradient Optimization:
-
Design a shallower, focused gradient around the elution point from the scouting run.
-
Example: If your compound eluted at 60% B in the scouting run (t_R = 6 min), design a new gradient: 40% B to 80% B over 15 minutes. This increases the resolution around your target compound.
-
-
Troubleshooting & Refinement:
Protocol 2: Dry Loading for Flash Chromatography
This technique is essential when your compound has poor solubility in the chromatography eluent, preventing band broadening and improving separation.[5]
-
Sample Adsorption:
-
Dissolve your crude sample in a minimal amount of a suitable solvent in which it is highly soluble (e.g., Dichloromethane, Acetone, or Ethyl Acetate).
-
Add a small amount of an inert adsorbent, such as silica gel or Celite (approximately 2-3 times the weight of your crude material).
-
Mix thoroughly to create a slurry.
-
-
Solvent Removal:
-
Carefully evaporate the solvent under reduced pressure (using a rotary evaporator) until a fine, free-flowing powder is obtained. Ensure the material is completely dry.
-
-
Column Loading:
-
Pack your flash column as usual with the primary silica gel bed.
-
Carefully add the dry-loaded sample powder as a uniform layer on top of the packed bed.
-
Gently add a thin protective layer of sand or fritted disc on top of the sample layer.
-
Proceed with the elution as planned.
-
Protocol 3: Systematic Recrystallization Solvent Screening
Finding the right solvent is key to successful crystallization. This small-scale approach minimizes material loss.
-
Setup:
-
Place a small amount of your crude solid (approx. 10-20 mg) into several small test tubes or vials.
-
Prepare a panel of common recrystallization solvents (see table below).
-
-
Solubility Testing (Room Temperature):
-
Add a small amount of a solvent (e.g., 0.5 mL) to each vial at room temperature.
-
Observe solubility. A good single-solvent system is one where the compound is sparingly soluble at room temperature.
-
-
Solubility Testing (Elevated Temperature):
-
Gently heat the vials that showed poor solubility. A good solvent will fully dissolve the compound when hot.[13]
-
If the compound dissolves, allow the vial to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.
-
-
Testing Two-Solvent Systems:
-
If no single solvent works, try a binary system.
-
Dissolve the compound in a small amount of a "soluble" solvent (e.g., Acetone).
-
Slowly add a miscible "anti-solvent" (e.g., Hexanes) dropwise until the solution becomes persistently cloudy.[8]
-
Gently heat until the solution becomes clear again.
-
Allow to cool slowly.
-
| Common Solvents for Recrystallization |
| n-Hexane / Acetone |
| n-Hexane / Ethyl Acetate |
| n-Hexane / Tetrahydrofuran |
| Ethanol or Methanol |
| Isopropanol |
| Acetonitrile |
| Water (for polar compounds) |
| Toluene |
Part 4: Understanding the "Why" - Fluorine's Influence
A deeper understanding of fluorine's effects provides the chemical intuition needed to solve complex purification problems.
Caption: How fluorine's properties influence purification choices.
References
- 1. Biological aspects of fluorine - Wikipedia [en.wikipedia.org]
- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 10. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. silicycle.com [silicycle.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Failed Amide Coupling Reactions with Pyrazine Derivatives
Welcome to the technical support center for amide coupling reactions involving pyrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing pyrazine-containing amides. Here, we will delve into common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you achieve successful coupling outcomes.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My amide coupling reaction between a pyrazine carboxylic acid and a primary/secondary amine is showing low to no conversion. What are the likely causes and how can I troubleshoot this?
Low or no conversion in amide coupling reactions with pyrazine carboxylic acids is a common hurdle. The electron-withdrawing nature of the pyrazine ring can decrease the reactivity of the carboxylic acid. Here’s a systematic approach to troubleshooting this issue:
Initial Checks:
-
Reagent Quality: Ensure all reagents, especially the coupling agents and solvents, are of high purity and anhydrous. Moisture can significantly hinder the reaction by hydrolyzing activated intermediates.[1]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and deactivation of reagents.[1]
Systematic Troubleshooting Workflow:
Detailed Explanations:
-
Coupling Reagents: Standard carbodiimide reagents like DCC or EDC might not be potent enough.[2] Consider more robust options:
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): This is a highly efficient coupling reagent known to work well for challenging couplings.[3][4] It activates the carboxylic acid to form an OAt-active ester, which readily reacts with amines.[3]
-
T3P (n-Propanephosphonic Acid Anhydride): T3P is another powerful reagent that often succeeds where others fail. It's known for low epimerization and has the advantage of producing water-soluble byproducts, simplifying purification.[5]
-
-
Acid Activation: If even strong coupling reagents are ineffective, converting the pyrazine carboxylic acid to a more reactive species is a reliable strategy.
-
Choice of Base: The base is crucial for deprotonating the amine and neutralizing any acidic byproducts.
-
Solvent Selection: The reaction solvent can significantly influence solubility and reaction rates.
-
Reaction Conditions:
-
Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can sometimes provide the necessary activation energy.[11] However, be cautious of potential side reactions or decomposition at higher temperatures.[8]
-
Concentration: Increasing the concentration of the reactants may favor the desired bimolecular reaction.
-
Question 2: My amide coupling reaction with an aminopyrazine is failing. What makes these amines so unreactive and how can I overcome this?
Aminopyrazines are notoriously challenging substrates for amide coupling due to the electronic properties of the pyrazine ring.
The Root of the Problem: Low Nucleophilicity
The pyrazine ring is highly electron-deficient due to the presence of two nitrogen atoms. This electronic pull reduces the electron density on the exocyclic amino group, making it significantly less nucleophilic than typical anilines or aliphatic amines.[12][13]
Strategies for Success:
-
Powerful Carboxylic Acid Activation: The key is to make the carboxylic acid partner exceptionally reactive to compensate for the poor nucleophilicity of the aminopyrazine.
-
Alternative Coupling Reagents:
-
Harsh but Effective: Acid Chlorides: Reacting the carboxylic acid with thionyl chloride or oxalyl chloride to form the acid chloride is a classic approach for difficult couplings.[15][16] This highly electrophilic species can react with even poorly nucleophilic amines.
-
Reaction Conditions:
-
Solvent: Aprotic polar solvents like DMF or NMP are generally preferred.[8]
-
Temperature: Higher temperatures may be required to drive the reaction to completion, but should be optimized to avoid decomposition.
-
Question 3: I'm observing significant side products in my reaction. What are they and how can I minimize them?
Side product formation can plague amide coupling reactions. Here are some common culprits and their solutions:
| Side Product | Likely Cause | Prevention Strategy |
| Racemization of α-amino acids | Over-activation of the carboxylic acid, prolonged reaction times, or use of strong bases. | Add an epimerization suppressant like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[14] Use a milder coupling reagent like T3P with pyridine.[5] |
| Formation of N-acylurea | Using carbodiimide reagents (DCC, EDC) without an additive. The O-acylisourea intermediate can rearrange. | Add HOBt or HOAt to trap the O-acylisourea as a more stable active ester. |
| Guanidinium byproduct | Reaction of the amine with certain uranium/aminium coupling reagents (e.g., HBTU, HATU). | Ensure the carboxylic acid is pre-activated with the coupling reagent before adding the amine. |
| Decomposition of starting materials or product | Harsh reaction conditions (high temperature, strong base). | Screen milder bases (e.g., Cs₂CO₃, K₃PO₄) and lower the reaction temperature.[1] |
Experimental Protocol: A General Procedure for HATU-Mediated Coupling
-
To a dry round-bottom flask under an inert atmosphere, add the pyrazine carboxylic acid (1.0 equiv), HATU (1.1 equiv), and anhydrous DMF.[8]
-
Stir the mixture at room temperature for 10-15 minutes to allow for pre-activation.
-
Add the amine (1.2 equiv) followed by a non-nucleophilic base such as DIPEA (2.0 equiv).[8]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why are pyrazine derivatives important in drug development?
The pyrazine scaffold is a key structural motif in numerous biologically active molecules.[13] It is found in drugs with a wide range of therapeutic applications, including antitubercular, anticancer, and antidiabetic agents.[13] The amide bond is also a critical functional group for protein binding.[13]
Q2: What are the key differences between common coupling reagents like EDC, HATU, and T3P?
Q3: Can I use aqueous conditions for these coupling reactions?
Generally, anhydrous conditions are strongly recommended as water can hydrolyze the activated carboxylic acid intermediate, leading to low yields.[1] However, some specialized protocols using reagents like TSTU have been developed for coupling in aqueous solutions, which can be useful for certain substrates.[14]
Q4: My starting materials are poorly soluble. What can I do?
Poor solubility can significantly impede reaction rates.[2]
-
Solvent Screening: Test a range of polar aprotic solvents such as DMF, NMP, DMAc, and DMSO.[9]
-
Temperature: Gently warming the reaction mixture might improve solubility, but monitor for any degradation.[11]
-
Sonication: In some cases, sonication can help to dissolve suspended solids and promote the reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 6. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06761D [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
- 16. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Difluoromethylation
Welcome to the technical support center for the optimization of difluoromethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and practical solutions to common challenges encountered during the incorporation of the vital difluoromethyl (–CF₂H) group. The –CF₂H moiety is a crucial bioisostere for hydroxyl, thiol, and amine groups, enhancing drug-like properties such as metabolic stability and membrane permeability.[1][2][3] This resource provides in-depth troubleshooting, parameter optimization strategies, and validated protocols to streamline your research and development efforts.
Part 1: Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during difluoromethylation experiments.
Issue 1: Low to No Product Yield
Question: My reaction is showing low or no yield of the desired difluoromethylated product. What are the potential causes and how can I troubleshoot this?
Answer: Low yield is a frequent challenge stemming from multiple factors, from reagent instability to suboptimal reaction conditions. A systematic approach is crucial for diagnosis.
Potential Cause 1: Reagent Instability or Degradation
Many difluoromethylation reagents are sensitive to air, moisture, or thermal stress.[1] For example, nucleophilic reagents like TMSCF₂H can be prone to decomposition, while radical precursors may have limited shelf-life.
-
Troubleshooting Steps:
-
Verify Reagent Quality: If possible, check the purity of the reagent by ¹⁹F NMR.
-
Use Fresh Reagents: Use a freshly opened bottle of the reagent or a recently prepared solution. Some reagents, like those based on hydrofluorocarbon gases, can be stored in solid adsorbents like metal-organic frameworks (MOFs) to improve stability and handling.[4]
-
Inert Atmosphere: Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen) using a flame-dried flask and anhydrous solvents, especially when using moisture-sensitive reagents or catalysts.[5]
-
Potential Cause 2: Inefficient Catalyst Activation or Decomposition (For Metal-Catalyzed Reactions)
In transition-metal-catalyzed reactions (e.g., using Copper or Palladium), the active catalytic species may not be forming efficiently or could be decomposing.
-
Troubleshooting Steps:
-
Ligand Screening: The choice of ligand is critical.[6] For copper-catalyzed reactions, bipyridyl or phenanthroline-based ligands are often essential.[6][7] Screen a panel of ligands with varying electronic and steric properties.
-
Copper Source: The copper(I) source can influence results. CuI is often more effective than CuBr or CuCl in certain cross-coupling reactions.[8]
-
Additives: Some reactions require specific additives to facilitate key steps like transmetalation or reductive elimination. For instance, cesium fluoride (CsF) can be crucial in copper-mediated reactions involving TMSCF₂H[8], while trifluoroacetic acid (TFA) can promote necessary disproportionation steps in certain copper-catalyzed C-H functionalizations.[9][10]
-
Potential Cause 3: Suboptimal Conditions for Radical Generation (For Radical Reactions)
Radical difluoromethylation, often driven by photoredox catalysis, requires a precise balance of components to efficiently generate the •CF₂H radical.[11]
-
Troubleshooting Steps:
-
Photocatalyst Choice: Ensure the chosen photocatalyst (e.g., Ir(ppy)₃, Ru(bpy)₃Cl₂, or Eosin Y) has an appropriate redox potential to interact with your radical precursor.[1][12]
-
Light Source: Verify that the wavelength of your light source (e.g., blue LEDs) corresponds to the absorption maximum of the photocatalyst.[12] Ensure the light source is positioned for optimal irradiation of the reaction mixture.
-
Solvent Effects: The solvent can dramatically influence photocatalytic reactions. Highly polar aprotic solvents like DMSO or DMF are commonly effective.[12][13]
-
Troubleshooting Flowchart for Low Yield
Below is a logical workflow to diagnose low-yield issues.
Caption: A flowchart for troubleshooting low yields in difluoromethylation reactions.
Issue 2: Poor Selectivity or Multiple Products
Question: My reaction produces a mixture of isomers or undesired side products. How can I improve selectivity?
Answer: Selectivity issues (regio-, chemo-, or stereoselectivity) are common, especially with complex substrates. The strategy to improve selectivity depends heavily on the reaction mechanism.
Potential Cause 1: Competing Reaction Sites (Regioselectivity)
For substrates with multiple potential reaction sites, such as heteroaromatics in radical C-H difluoromethylation, mixtures are common.[14]
-
Troubleshooting Steps:
-
Mechanism-Driven Reagent Choice: The nucleophilicity of the •CF₂H radical means it preferentially attacks electron-deficient sites in heteroaromatics.[11] Conversely, electrophilic difluoromethylation methods will target electron-rich positions. Choose your method accordingly.
-
Steric Hindrance: Modify the substrate with a directing or blocking group to sterically hinder undesired positions.
-
Catalyst/Ligand Tuning: In metal-catalyzed cross-coupling, the ligand can have a profound impact on regioselectivity. A systematic screening of ligands is recommended.
-
Potential Cause 2: Over-reaction or Side Reactions
Sometimes the desired product can react further, or the reagent can engage in undesired pathways. For example, in the difluoromethylation of phenols using difluorocarbene precursors, O-difluoromethylation is desired, but C-difluoromethylation of the aromatic ring can be a competing pathway.
-
Troubleshooting Steps:
-
Lower Temperature: Run the reaction at a lower temperature to reduce the rate of side reactions.
-
Stoichiometry Control: Carefully control the stoichiometry. Use a smaller excess of the difluoromethylation reagent.
-
Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent product degradation or subsequent reactions.[15]
-
Part 2: Key Parameter Optimization
Systematic optimization of key parameters is essential for developing a robust and high-yielding protocol.
| Parameter | Importance & Key Considerations | Optimization Strategy |
| Difluoromethylation Reagent | The choice of reagent dictates the reaction mechanism (nucleophilic, electrophilic, radical).[1] Factors include stability, cost, safety, and functional group tolerance.[1][4] | Start with a reagent class suited to your substrate (e.g., radical for electron-deficient heterocycles, nucleophilic for electrophilic partners). Compare yields with 2-3 different reagents if the initial choice is suboptimal (e.g., compare NaSO₂CF₂H vs. a sulfoximine reagent for a radical reaction).[11][12] |
| Catalyst & Ligand | (For Metal-Catalyzed Reactions) The metal (Cu, Pd, Ni) and its ligand environment are paramount for efficiency and selectivity. The ligand influences solubility, stability of intermediates, and the rates of oxidative addition and reductive elimination.[6] | Screen different metal precursors (e.g., CuI, CuTC). Perform a ligand screen, varying both the ligand backbone (e.g., bipyridine, phenanthroline) and electronic/steric properties. |
| Solvent | The solvent affects reagent solubility, catalyst activity, and reaction rates. Polar aprotic solvents (DMF, DMSO, NMP) are common, but can be difficult to remove. | Screen a range of solvents with different polarities (e.g., THF, Dioxane, Acetonitrile, DMF). For photocatalytic reactions, ensure the solvent is transparent at the excitation wavelength.[12] |
| Base / Additive | Bases are often required to deprotonate a substrate (e.g., a phenol) or to generate a nucleophilic reagent in situ.[16] Additives can act as activators (e.g., fluoride source) or promoters.[8][9] | Screen inorganic bases (K₂CO₃, Cs₂CO₃) and organic bases (DBU, NaOtBu). If using an additive like a fluoride salt, screen different counter-ions (Cs⁺, K⁺). |
| Temperature & Concentration | Temperature affects reaction kinetics; higher temperatures can increase rates but may also lead to decomposition.[17] Concentration can influence reaction order and the relative rates of competing bimolecular vs. unimolecular pathways. | Start at room temperature and screen upwards (e.g., 50 °C, 80 °C). If decomposition is observed, screen at lower temperatures (e.g., 0 °C). Evaluate two or three different concentrations (e.g., 0.05 M, 0.1 M, 0.2 M). |
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the main mechanistic pathways for difluoromethylation? A1: There are three primary pathways:
-
Nucleophilic: Involves a difluoromethyl anion (CF₂H⁻), typically generated from a precursor like TMSCF₂H, which attacks an electrophilic substrate.[1]
-
Electrophilic: Uses a reagent that delivers a difluoromethyl cation (CF₂H⁺) or its equivalent (like a difluorocarbene, :CF₂) to a nucleophilic substrate like a phenol or amine.[1][18]
-
Radical: Generates a difluoromethyl radical (•CF₂H) via thermal or photocatalytic activation of a precursor (e.g., NaSO₂CF₂H, BrCF₂H). This radical can then add to alkenes or (hetero)arenes.[1][11]
General Mechanistic Pathways
Caption: Overview of the three main difluoromethylation pathways.
Q2: How do I monitor the progress of my difluoromethylation reaction? A2: A combination of techniques is recommended for robust monitoring:
-
Thin-Layer Chromatography (TLC): Provides a quick, qualitative assessment of starting material consumption and product formation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for confirming the mass of the desired product and identifying potential byproducts.
-
¹⁹F NMR Spectroscopy: This is the most powerful technique. The difluoromethyl group has a characteristic signal (typically a triplet) in the ¹⁹F NMR spectrum, allowing for direct and quantitative monitoring of both reagent consumption and product formation.[15][19]
Q3: What are the key safety considerations when handling difluoromethylation reagents? A3: Safety is paramount.
-
Toxicity: Some reagents can be toxic and must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1][17]
-
Stability: Be aware of the thermal stability of your reagents. Some can decompose exothermically or build pressure upon heating.[17]
-
Handling: Gaseous reagents (e.g., fluoroform) or volatile liquids require specialized handling techniques, such as Schlenk lines, glove boxes, or continuous flow reactors to ensure safety and stoichiometric control.[4][20]
Part 4: General Experimental Protocol
This section provides a representative, detailed protocol for a photocatalytic C-H difluoromethylation of a heteroaromatic compound. Note: This is a general guideline and must be optimized for your specific substrate.
Protocol: Photocatalytic Difluoromethylation of 1-Methylquinolinium Iodide
Materials:
-
Photocatalyst: fac-[Ir(ppy)₃]
-
Difluoromethylating Agent: Sodium difluoromethanesulfinate (NaSO₂CF₂H)
-
Substrate: 1-Methylquinolinium Iodide
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)
-
Equipment: Schlenk tube or vial with a magnetic stir bar, blue LED light source (450 nm).
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an Argon atmosphere, add the 1-methylquinolinium iodide (0.2 mmol, 1.0 equiv.), NaSO₂CF₂H (0.6 mmol, 3.0 equiv.), and fac-[Ir(ppy)₃] (0.01 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous DMSO (2.0 mL, 0.1 M) via a syringe.
-
Degassing (Optional but Recommended): Subject the mixture to three cycles of freeze-pump-thaw to remove dissolved oxygen, which can quench the excited state of the photocatalyst.
-
Reaction Initiation: Place the sealed tube approximately 2-5 cm from a blue LED lamp and begin vigorous stirring. A small fan may be used to maintain the reaction at room temperature.
-
Monitoring: After a set time (e.g., 12-24 hours), take a small aliquot from the reaction mixture, dilute it with a suitable solvent (e.g., acetonitrile), and analyze by LC-MS and ¹⁹F NMR to determine conversion.
-
Work-up: Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired product.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 3. Difluoromethylation Reactions of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Copper-Catalyzed C-H (Phenylsulfonyl)difluoromethylation of Acrylamides: Scope, Mechanism, and Critical Role of Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 20. Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC02913F [pubs.rsc.org]
addressing solubility issues of 5-(difluoromethyl)pyrazine-2-carboxylic acid
An Application Scientist's Guide to Overcoming Solubility Challenges
Welcome to the technical support resource for 5-(difluoromethyl)pyrazine-2-carboxylic acid. This guide is designed for researchers, chemists, and formulation scientists who are encountering solubility issues with this compound. As Senior Application Scientists, we understand that compound solubility is a critical parameter that can make or break an experimental timeline. This document provides in-depth, practical solutions and the scientific rationale behind them to help you move your research forward.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the fundamental properties of this compound that govern its solubility?
Answer: Understanding the physicochemical properties of a compound is the first step in troubleshooting its solubility. This compound (PubChem CID: 138568605) possesses a unique combination of functional groups that create a challenging solubility profile.
The molecule has a pyrazine ring, which is aromatic and relatively nonpolar. The difluoromethyl (-CHF₂) group is highly fluorinated and lipophilic, further decreasing its affinity for aqueous media. Critically, it also has a carboxylic acid (-COOH) group, which is a weak acid. This acidic group is the key to manipulating the compound's solubility.
The interplay between the lipophilic pyrazine core and the ionizable carboxylic acid group means that the compound's solubility is highly dependent on the pH of the solution. In its neutral, protonated state (at low pH), the molecule is less polar and thus less soluble in water. As the pH increases, the carboxylic acid deprotonates to form a negatively charged carboxylate salt, which is significantly more polar and, therefore, more soluble in aqueous solutions.
A summary of its key predicted physicochemical properties is presented below.
| Property | Predicted Value | Implication for Solubility |
| pKa | ~2.5 - 3.5 | The carboxylic acid will be protonated (neutral) in acidic conditions (pH < 2) and deprotonated (charged) in neutral to basic conditions (pH > 4). This is the primary handle for pH-based solubility enhancement. |
| cLogP | ~1.5 - 2.0 | This positive value indicates a degree of lipophilicity, suggesting that the neutral form will have poor aqueous solubility but good solubility in organic solvents. |
| Molecular Weight | 174.09 g/mol | A relatively low molecular weight, which is generally favorable for solubility. |
Q2: My compound is precipitating out of my aqueous assay buffer at neutral pH. What is the first and most critical step to address this?
Answer: This is the most common issue encountered with this class of compounds. The immediate and most effective strategy is pH adjustment . Given the compound's acidic pKa, its aqueous solubility will dramatically increase as the pH rises above 4.
The Underlying Mechanism: At a pH well above the pKa, the equilibrium shown below shifts strongly to the right, favoring the formation of the highly polar and water-soluble carboxylate anion.
The following workflow provides a systematic approach to diagnosing and solving this issue.
Technical Support Center: Degradation Pathways of Pyrazine Carboxylic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazine carboxylic acids. This guide is designed to provide in-depth, field-proven insights into the stability and degradation of these important heterocyclic compounds. Here, you will find a blend of theoretical understanding and practical, actionable advice to navigate the complexities of your experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers have when beginning their work on the degradation of pyrazine carboxylic acids.
Q1: What are the primary environmental factors that induce the degradation of pyrazine carboxylic acids?
A1: The stability of pyrazine carboxylic acids is significantly influenced by several environmental factors. The most critical are:
-
Light (Photodegradation): Many pyrazine derivatives are photosensitive. For instance, Pyrazinamide, a key antitubercular drug, is known to be photolabile under UV-A light.[1][2][3] This degradation is often an aerobic process, meaning the presence of oxygen is a crucial co-factor. The mechanism can involve the formation of radical intermediates.[1][2]
-
Temperature (Thermal Degradation): Elevated temperatures can induce both decomposition and isomerization of the pyrazine ring.[4] For example, the thermal decomposition of pyrazine can yield products like acetylene and HCN through free radical mechanisms.[4] In the context of food chemistry, thermal treatment of Amadori rearrangement products (ARPs) derived from amino acids and sugars can lead to the formation of various pyrazines, with temperature significantly influencing the types and quantities of pyrazines formed.[5][6][7]
-
pH: The pH of the solution can impact the stability of pyrazine carboxylic acids. For acidic compounds like 5-Hydroxypyrazine-2-carboxylic acid, the pH during extraction and analysis is critical for recovery and stability, as it dictates the ionization state of the molecule.[8]
-
Humidity: For solid-state forms, such as cocrystals, humidity can play a significant role in dissociation.[9] High relative humidity can lead to the dissociation of cocrystals of pyrazine with dicarboxylic acids.[9]
Q2: What are the common degradation products I should be looking for?
A2: The degradation products are highly dependent on the specific pyrazine carboxylic acid and the degradation pathway.
-
Photodegradation: Irradiation of pyrazinamide in solution can produce several photoproducts resulting from α-cleavage between the carbonyl group and the aromatic ring, followed by hydrogen abstraction and dimerization.[1][2]
-
Thermal Degradation: High-temperature decomposition of the basic pyrazine structure can lead to smaller fragments like acetylene and hydrogen cyanide.[4] In more complex systems involving Maillard reactions, a variety of substituted pyrazines can be formed.[5][6]
-
Biological/Enzymatic Degradation: In biological systems, pyrazine carboxylic acids can be metabolized. For example, pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by a bacterial amidase.[10][11][12][13] Further metabolism can occur, and in some cases, the pyrazine ring can be opened. For instance, the bacterium Stenotrophomonas sp. can reductively degrade pyrazine-2-carboxylate to 1,2,5,6-tetrahydropyrazine-2-carboxylate and a ring-opened product.[14][15] Pseudomonas fluorescens can convert pyrazine-2-carboxamide to pyrazine-2-carboxylic acid and then to pyrazine.[16]
Q3: Are there known enzymatic pathways involved in the degradation of pyrazine carboxylic acids in biological systems?
A3: Yes, enzymatic degradation is a key aspect, particularly in the context of pharmaceuticals. The most well-documented example is the activation of the antitubercular drug pyrazinamide.
-
Pyrazinamide Activation: Mycobacterium tuberculosis possesses an amidase, PncA, that hydrolyzes the prodrug pyrazinamide to its active form, pyrazinoic acid (POA).[17]
-
Target Degradation: Interestingly, POA doesn't just inhibit its target, the aspartate decarboxylase PanD. Instead, the binding of POA to PanD triggers the degradation of the PanD protein by the caseinolytic protease ClpC1-ClpP.[10][11][12][13][17] This represents a unique "target degrader" mechanism of action.[10][11][12]
Q4: What are the best initial analytical techniques to monitor the degradation of my pyrazine carboxylic acid compound?
A4: A multi-faceted approach is often necessary.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating the parent compound from its degradation products. A reversed-phase C18 column is a common starting point, but for polar analytes, a column with an aqueous-compatible end-capping or a Hydrophilic Interaction Liquid Chromatography (HILIC) column might be necessary.[8]
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is essential for identifying and quantifying degradation products. It provides molecular weight information and fragmentation patterns that are crucial for structural elucidation.
-
UV-Vis Spectroscopy: This can be used to monitor the disappearance of the parent compound and the appearance of new chromophores associated with degradation products. Changes in the UV-Vis spectrum over time can indicate that a reaction is occurring.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be useful for identifying changes in functional groups during degradation, especially in solid-state studies.[18][19]
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you might encounter during your stability and degradation studies.
Issue 1: Low and Inconsistent Recovery of Polar Pyrazine Carboxylic Acid Metabolites from Biological Samples
You're Observing: When trying to extract a polar metabolite like 5-Hydroxypyrazine-2-carboxylic acid from plasma or urine, your recovery rates are low and vary significantly between samples.
Root Cause Analysis and Solutions:
The polar nature of many pyrazine carboxylic acids and their metabolites makes them challenging to extract efficiently from complex biological matrices using traditional liquid-liquid extraction (LLE) or solid-phase extraction (SPE) methods.
-
Suboptimal pH During Extraction: The ionization state of your analyte is critical. For a carboxylic acid, you want it to be in its neutral, protonated form to enhance its affinity for nonpolar SPE sorbents or its solubility in organic extraction solvents.
-
Inappropriate Extraction Solvent (LLE): A single solvent may not have the right polarity to efficiently extract your analyte while leaving matrix components behind.
-
Solution: Use a mixture of solvents. For instance, a mixture of methyl tert-butyl ether and diethyl ether (e.g., 90:10, v/v) can be effective for extracting acidified plasma samples.[8]
-
-
Poor Retention on SPE Column: A standard C18 sorbent might not be retentive enough for very polar analytes.
-
Solution: Consider using a polymeric reversed-phase SPE sorbent, which can offer better retention for polar compounds. Alternatively, explore mixed-mode SPE cartridges that have both reversed-phase and ion-exchange properties.
-
Experimental Protocol: Liquid-Liquid Extraction of 5-Hydroxypyrazine-2-carboxylic Acid from Plasma
This protocol is adapted from a validated LC-MS/MS method.[8]
-
Sample Preparation: To 200 µL of human plasma in a microcentrifuge tube, add your internal standard.
-
Acidification: Add 20 µL of 1% acetic acid in water to acidify the sample. Vortex briefly.
-
Extraction: Add 1 mL of an extraction solvent mixture (e.g., methyl tert-butyl ether:diethyl ether, 90:10, v/v).
-
Vortex and Centrifuge: Vortex the mixture vigorously for 5 minutes. Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
Evaporation: Carefully transfer the upper organic layer to a clean tube. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a known volume of your mobile phase for LC-MS/MS analysis.
Issue 2: Unstable Baseline and Drifting Retention Times in HPLC Analysis
You're Observing: During your HPLC runs, the baseline is noisy, and the retention time of your pyrazine carboxylic acid peak is not consistent.
Root Cause Analysis and Solutions:
This often points to issues with the mobile phase, column equilibration, or interactions between the analyte and the HPLC system.
-
Mobile Phase pH and Analyte pKa: The retention of ionizable compounds like carboxylic acids is highly sensitive to the mobile phase pH. If the pH is close to the analyte's pKa, small variations can cause significant shifts in retention time.
-
Solution: Buffer your mobile phase. For a carboxylic acid, a mobile phase pH that is at least 2 units below the pKa will ensure it is consistently in its neutral form, leading to more stable retention on a reversed-phase column. Common buffers include formic acid or acetic acid for acidic mobile phases.
-
-
Chelation with Metal Ions: Carboxylic acids can chelate with trace metals in the HPLC system (e.g., in the stainless steel tubing or frits), leading to peak tailing and shifting retention times.
-
Solution: Add a small amount of a chelating agent, like 0.1% trifluoroacetic acid (TFA) or ethylenediaminetetraacetic acid (EDTA), to your mobile phase. Be aware that TFA can suppress ionization in MS, so it may not be suitable for LC-MS applications.
-
-
Insufficient Column Equilibration: If the column is not fully equilibrated with the mobile phase before each injection, you will see retention time drift.
-
Solution: Ensure your column is equilibrated for a sufficient amount of time (e.g., 10-15 column volumes) before starting your analytical sequence.
-
Issue 3: Suspected Photodegradation During Sample Preparation and Analysis
You're Observing: You notice the appearance of unexpected peaks in your chromatogram, and the concentration of your parent compound decreases over time, even in control samples kept on the benchtop.
Root Cause Analysis and Solutions:
Many heterocyclic compounds are susceptible to photodegradation.[1][2] Standard laboratory lighting can be sufficient to induce these reactions.
-
Exposure to Light: The primary cause is exposure of the sample to ambient or UV light.
-
Solution: Protect your samples from light at all stages. Use amber vials or wrap clear vials in aluminum foil.[3] Work in an area with reduced lighting or use yellow/red lights that do not emit in the UV range.
-
-
Radical Reactions: Photodegradation often proceeds via radical mechanisms, which can be influenced by the solvent and dissolved oxygen.[1][2]
-
Solution: If you suspect radical-mediated degradation, you can try de-gassing your solvents to remove oxygen. You could also include a radical scavenger like glutathione or ascorbic acid in a control experiment to see if it inhibits the degradation.[1]
-
Workflow for Assessing Photostability
References
- 1. Photodegradation pathways and the in vitro phototoxicity of pyrazinamide, a phototoxic antitubercular drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PYRAZINAMIDE-INDUCED PHOTOTOXICITY: A CASE REPORT AND REVIEW OF LITERATURE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of the thermal decomposition and isomerization of pyrazine (1,4 diazine) (Book) | OSTI.GOV [osti.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine-Glucose Amadori Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazinamide triggers degradation of its target aspartate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DSpace [scholarbank.nus.edu.sg]
- 12. Pyrazinamide triggers degradation of its target aspartate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Reductive degradation of pyrazine-2-carboxylate by a newly isolated Stenotrophomonas sp. HCU1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Pharmacological and Molecular Mechanisms Behind the Sterilizing Activity of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chempap.org [chempap.org]
- 19. [PDF] Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of 5-(Difluoromethyl)pyrazine-2-carboxylic Acid
Welcome to the Technical Support Center for the purification of 5-(difluoromethyl)pyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the knowledge to efficiently remove impurities and obtain a high-purity product for your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
The impurity profile of your this compound can vary depending on the synthetic route employed. However, some common impurities to anticipate include:
-
Unreacted Starting Materials: Depending on your synthesis, you may have residual amounts of starting materials such as 5-methylpyrazine-2-carboxylic acid or 5-chloropyrazine-2-carboxylic acid.
-
Byproducts of Fluorination: The introduction of the difluoromethyl group can sometimes lead to the formation of byproducts. For instance, if using deoxofluorinating agents, you might encounter partially fluorinated intermediates or degradation products.[1]
-
Isomeric Impurities: In some synthetic pathways, there is a possibility of forming isomeric pyrazine carboxylic acids, which can be challenging to separate.
-
Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as any excess reagents, can be carried through to the final product if not adequately removed.
A general workflow for the synthesis and purification of this compound is depicted below.
Caption: A generalized workflow for the synthesis and purification of this compound.
Troubleshooting Guides
Section 1: Acid-Base Extraction
Acid-base extraction is a powerful technique for separating acidic compounds like this compound from neutral or basic impurities. The principle lies in the differential solubility of the ionized (salt) and non-ionized (free acid) forms in aqueous and organic phases.
Q2: My yield is low after acid-base extraction. What are the possible causes and how can I improve it?
Low recovery after an acid-base extraction is a common issue. Here are some potential causes and troubleshooting steps:
-
Incomplete Acidification/Basification: For efficient extraction, the pH of the aqueous phase must be appropriately adjusted.
-
During basification: To deprotonate the carboxylic acid and bring it into the aqueous phase, the pH should be at least 2 units higher than the pKa of the carboxylic acid.
-
During acidification: To protonate the carboxylate and bring the free acid back into the organic phase, the pH should be at least 2 units lower than the pKa.
-
-
Insufficient Mixing: Ensure thorough mixing of the aqueous and organic phases in the separatory funnel to allow for efficient mass transfer. Gentle inversions are preferred over vigorous shaking to avoid emulsion formation.
-
Emulsion Formation: Emulsions can trap your product at the interface of the two layers.
-
To break an emulsion: Try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for an extended period. In some cases, gentle swirling or filtration through a pad of Celite® can be effective.
-
-
Incorrect Solvent Choice: The organic solvent should have good solubility for the free acid but be immiscible with water. Dichloromethane and ethyl acetate are common choices.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Basification: Add an aqueous solution of a weak base, such as 1 M sodium bicarbonate, to the separatory funnel.
-
Extraction: Gently invert the funnel multiple times, releasing pressure frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer containing the sodium salt of your product. Repeat the extraction of the organic layer with fresh aqueous base to ensure complete recovery.
-
Acidification: Combine the aqueous extracts and cool in an ice bath. Slowly add a strong acid, like 1 M HCl, with stirring until the pH is acidic (check with pH paper). The product should precipitate out.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.
| Parameter | Recommendation | Rationale |
| Basification pH | > pKa + 2 | Ensures complete deprotonation of the carboxylic acid. |
| Acidification pH | < pKa - 2 | Ensures complete protonation for precipitation. |
| Organic Solvent | Ethyl Acetate, Dichloromethane | Good solubility for the free acid, immiscible with water. |
| Aqueous Base | 1 M NaHCO₃ | A weak base is sufficient and avoids potential side reactions. |
Section 2: Recrystallization
Recrystallization is a technique used to purify solids based on differences in solubility. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures.
Q3: I'm having trouble finding a suitable solvent for recrystallization. What should I consider?
The "like dissolves like" principle is a good starting point. Given the polar nature of the pyrazine ring and the carboxylic acid group, polar solvents are likely to be more effective.
Solvent Selection Guide:
| Solvent/Solvent System | Suitability | Comments |
| Water | Good for highly polar compounds | May require heating to a high temperature for dissolution. |
| Ethanol/Water | Excellent | Dissolve in a minimum of hot ethanol, then add hot water dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly. |
| Isopropanol | Good | A good single-solvent option for moderately polar compounds. |
| Ethyl Acetate/Hexane | Good | Dissolve in a minimum of hot ethyl acetate, then add hexane dropwise until turbidity persists. Reheat and cool slowly. |
| Toluene | Possible | Less polar, may be suitable for removing non-polar impurities. |
Troubleshooting Recrystallization:
-
Oiling Out: If your compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too quickly. Try using a more dilute solution or a different solvent system. Seeding the solution with a small crystal of the pure compound can also induce crystallization.
-
No Crystal Formation: If no crystals form upon cooling, the solution may not be sufficiently saturated. Try evaporating some of the solvent or scratching the inside of the flask with a glass rod to create nucleation sites.
-
Poor Recovery: If the yield is low, too much solvent may have been used, or the compound may have significant solubility in the cold solvent. Minimize the amount of hot solvent used for dissolution. Cooling the flask in an ice bath can further decrease the solubility and improve recovery.
Caption: A troubleshooting flowchart for common issues in recrystallization.
Section 3: High-Performance Liquid Chromatography (HPLC)
For achieving very high purity or for separating closely related impurities, High-Performance Liquid Chromatography (HPLC) is the method of choice. Given the polar and fluorinated nature of this compound, specific column and mobile phase selections are crucial.
Q4: What are the recommended starting conditions for HPLC purification?
A reversed-phase HPLC method is generally a good starting point.
Recommended HPLC Parameters:
| Parameter | Recommendation | Rationale |
| Column | C18 (e.g., 5 µm, 4.6 x 250 mm) | A standard reversed-phase column that provides good retention for moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA) | The acidic modifier helps to suppress the ionization of the carboxylic acid, leading to better peak shape and retention. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. |
| Gradient | Start with a low percentage of organic phase (e.g., 10% B) and gradually increase to elute more retained components. | A gradient elution is recommended to effectively separate compounds with a range of polarities. |
| Detection | UV at 254 nm or 280 nm | The pyrazine ring provides good UV absorbance. |
Q5: I am observing co-elution of my product with an impurity. How can I improve the separation?
Co-elution can be a significant challenge, especially with isomeric or structurally similar impurities.
Strategies to Resolve Co-elution:
-
Modify the Mobile Phase:
-
Change the organic modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.
-
Adjust the pH: Small changes in the mobile phase pH can significantly impact the retention of ionizable compounds.
-
-
Change the Stationary Phase:
-
Phenyl-Hexyl Column: A phenyl-hexyl column can provide different selectivity for aromatic compounds due to π-π interactions.
-
Pentafluorophenyl (PFP) Column: A PFP column is specifically designed for the separation of fluorinated compounds and can offer unique selectivity for halogenated and aromatic molecules.
-
-
Optimize the Gradient: A shallower gradient can improve the resolution between closely eluting peaks.
References
Technical Support Center: Stability Studies of 5-(difluoromethyl)pyrazine-2-carboxylic acid
Welcome to the technical resource hub for researchers working with 5-(difluoromethyl)pyrazine-2-carboxylic acid. As Senior Application Scientists, we have compiled this guide to address the common challenges and questions that arise during stability and forced degradation studies. Our goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to design robust experiments and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: Why is a forced degradation study necessary for this compound?
A forced degradation or "stress testing" study is a regulatory requirement and a critical component of drug development.[1][2] Its purpose is to intentionally degrade the molecule under conditions more severe than accelerated stability testing.[2] For this compound, this process is essential for several reasons:
-
Pathway Elucidation: It helps identify the likely degradation products and reveals the molecule's intrinsic stability weaknesses.[1] This is crucial for understanding how the molecule might change over time under various environmental factors.[3]
-
Method Development: It is the only way to generate the degradation products needed to develop and validate a stability-indicating analytical method (typically HPLC). A method is considered "stability-indicating" only if it can resolve the parent peak from all significant degradation product peaks.[2]
-
Formulation and Packaging Guidance: Understanding how the molecule degrades in response to heat, light, pH, and oxidation informs the development of a stable formulation and the selection of appropriate packaging.[1] For instance, if the compound is found to be highly susceptible to photolytic degradation, light-resistant packaging would be mandatory.
Q2: What are the primary chemical moieties on this compound that I should consider as potential stability liabilities?
The structure of this compound presents several areas of potential chemical instability that should be the focus of your investigation:
-
Carboxylic Acid Group (-COOH): This group is acidic and can participate in reactions such as decarboxylation, especially at elevated temperatures. It also makes the molecule's solubility and stability pH-dependent.
-
Pyrazine Ring: This heterocyclic aromatic ring is relatively electron-deficient due to the two nitrogen atoms. While generally stable, aromatic rings can be susceptible to oxidative and photolytic degradation.[4]
-
Difluoromethyl Group (-CF2H): Carbon-fluorine bonds are typically very strong. However, the C-H bond in the difluoromethyl group could be a site for oxidative attack. Furthermore, under extreme pH conditions, hydrolysis of C-F bonds, while rare, cannot be entirely ruled out without experimental data.[5]
Troubleshooting Guide: The Forced Degradation Workflow
Conducting a successful forced degradation study requires a systematic approach. The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[2] Degradation below 5% may not generate sufficient quantities of degradants for detection and characterization, while degradation above 20% can lead to secondary and tertiary degradants that are not relevant to formal stability studies.[2]
Experimental Protocol: Forced Degradation Overview
This protocol outlines the standard stress conditions based on ICH (International Council for Harmonisation) guidelines.[3][6]
1. Stock Solution Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile:water 50:50). The analytical method must be validated for this solvent composition.
2. Application of Stress Conditions:
-
Use the stock solution for hydrolytic, oxidative, and photolytic stress tests.
-
Use the solid API for solid-state thermal and photolytic stress tests.
-
Always include a control sample (unstressed) stored at ambient or refrigerated conditions for comparison.
3. Sample Analysis:
-
At predetermined time points, withdraw an aliquot of the stressed sample.
-
Quench the reaction if necessary (e.g., neutralize acidic/basic samples).
-
Dilute the sample to the target analytical concentration.
-
Analyze by a validated stability-indicating HPLC-UV method. Peak purity analysis using a photodiode array (PDA) detector or mass spectrometer (MS) is highly recommended.
The following diagram illustrates the typical workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
Recommended Starting Conditions for Stress Testing
This table provides scientifically grounded starting points for your experiments. You will likely need to adjust concentrations, temperatures, and durations to achieve the target 5-20% degradation.
| Stress Condition | Reagent/Condition | Temperature | Duration | Rationale & Key Considerations |
| Acid Hydrolysis | 0.1 N HCl | Room Temp -> 60°C | Up to 72 hours | The pyrazine ring and carboxylic acid are generally stable to acid, but esterification could occur if alcohols are present as excipients. The difluoromethyl group is expected to be stable. Increase acid strength or temperature if no degradation is observed.[1] |
| Base Hydrolysis | 0.1 N NaOH | Room Temp -> 60°C | Up to 72 hours | Basic conditions are more likely to cause degradation. Potential pathways include reactions involving the difluoromethyl group or ring-opening of the pyrazine nucleus under harsh conditions.[5] |
| Oxidation | 3% H₂O₂ | Room Temp | Up to 24 hours | The nitrogen atoms in the pyrazine ring can be oxidized to N-oxides. The C-H bond of the difluoromethyl group is another potential site of oxidation.[1][7] |
| Thermal (Solid) | Dry Heat (e.g., 80°C) | 80°C or higher | Up to 1 week | Evaluates solid-state stability. Look for signs of melting, discoloration, or decarboxylation. Thermal analysis (TG/DSC) can provide more detailed information on decomposition temperatures.[8][9] |
| Photostability | ICH Q1B Option 1 or 2 Light Source | Controlled Room Temp | Per ICH Q1B | Expose both solid API and solution to a total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[10] A dark control is essential to differentiate between thermal and photolytic degradation. |
Troubleshooting Guide: Stability-Indicating HPLC Method
An unreliable analytical method will produce unreliable stability data. Most issues encountered during analysis can be traced back to the HPLC system or method parameters.
Q3: My chromatogram shows poor peak shape (tailing or fronting) for the main API peak. What is the cause and how do I fix it?
Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.[11]
-
Probable Cause 1: Silanol Interactions. Residual, un-capped silanol groups on the silica-based column packing can interact with basic moieties. The nitrogen atoms in the pyrazine ring can be slightly basic, leading to tailing.
-
Solution: Decrease the mobile phase pH by adding 0.1% formic acid or trifluoroacetic acid. This protonates the silanols and the basic sites on the molecule, minimizing secondary ionic interactions.
-
-
Probable Cause 2: Column Overload. Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[12]
-
Solution: Reduce the injection volume or the concentration of your sample and re-inject.
-
-
Probable Cause 3: Column Contamination/Degradation. Buildup of strongly retained compounds or degradation of the stationary phase (especially at high pH) can create active sites that cause tailing.
-
Solution: Wash the column with a strong solvent (e.g., isopropanol or acetonitrile). If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.[13]
-
Q4: The retention time of my main peak is drifting or shifting between injections. How can I stabilize it?
Retention time instability is a serious problem for a stability-indicating method as it can lead to misidentification of peaks.[11]
-
Probable Cause 1: Inadequate Column Equilibration. The column chemistry needs to be fully equilibrated with the mobile phase before starting the analysis sequence.
-
Solution: Equilibrate the column for a longer period (e.g., 20-30 column volumes) before the first injection. Ensure the equilibration time between runs in a gradient method is sufficient.
-
-
Probable Cause 2: Mobile Phase Composition Change. The mobile phase may be improperly prepared, or volatile components may be evaporating over time.[12]
-
Solution: Ensure accurate and consistent mobile phase preparation. Keep mobile phase reservoirs capped to prevent evaporation. If using an online mixer, ensure the pump's check valves are functioning correctly.[13]
-
-
Probable Cause 3: Temperature Fluctuations. Column temperature has a significant effect on retention time. A 1°C change can alter retention time by 1-2%.[13]
-
Solution: Use a thermostatted column compartment to maintain a constant temperature.
-
The following decision tree provides a logical path for troubleshooting common HPLC issues.
Caption: Decision tree for HPLC troubleshooting.
References
- 1. rjptonline.org [rjptonline.org]
- 2. biomedres.us [biomedres.us]
- 3. database.ich.org [database.ich.org]
- 4. Reductive degradation of pyrazine-2-carboxylate by a newly isolated Stenotrophomonas sp. HCU1 [ouci.dntb.gov.ua]
- 5. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, thermal property and antifungal evaluation of pyrazine esters - Arabian Journal of Chemistry [arabjchem.org]
- 9. chempap.org [chempap.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. labcompare.com [labcompare.com]
- 12. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Amide Coupling of Pyrazine-2-Carboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions for the optimal selection and use of coupling reagents with pyrazine-2-carboxylic acid. As Senior Application Scientists, we aim to provide not just protocols, but the underlying rationale to empower your synthetic chemistry.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the amide coupling of pyrazine-2-carboxylic acid, a key building block in many pharmaceutical compounds.
Q1: Why is pyrazine-2-carboxylic acid considered a "challenging" substrate for amide coupling?
Pyrazine-2-carboxylic acid can be challenging due to the electron-withdrawing nature of the pyrazine ring. This electronic effect decreases the nucleophilicity of the carboxylate, making its activation by coupling reagents less efficient compared to more electron-rich carboxylic acids. Additionally, solubility can be a practical hurdle; pyrazine-2-carboxylic acid is soluble in polar organic solvents like DMSO and ethanol but has low solubility in non-polar solvents such as hexane and toluene.[1]
Q2: What are the main classes of coupling reagents I should consider for pyrazine-2-carboxylic acid?
There are three main classes of coupling reagents to consider, each with its own set of advantages and disadvantages:
-
Carbodiimides: (e.g., EDC, DCC, DIC). These are cost-effective and widely used. EDC is particularly useful as its urea byproduct is water-soluble, simplifying purification.[2] However, carbodiimides can lead to racemization, which can be suppressed by the addition of reagents like 1-hydroxybenzotriazole (HOBt).[2][3]
-
Phosphonium Salts: (e.g., PyBOP, PyAOP). These reagents are known for their high efficiency and rapid reaction times, often completing couplings within minutes.[2] They are particularly effective for sterically hindered amino acids and can minimize side reactions.[3] PyBOP is a safer alternative to BOP, which produces the carcinogenic byproduct HMPA.[3]
-
Aminium/Uronium Salts: (e.g., HATU, HBTU, HCTU). These are among the most powerful coupling reagents, known for fast reactions and low rates of epimerization.[2] HATU is generally considered more reactive than HBTU.[2] A key consideration is that excess uronium reagents can react with the N-terminus of a peptide, causing chain termination, a side reaction not observed with phosphonium reagents.[4]
Q3: When should I choose a carbodiimide-based coupling over an aminium/uronium salt-based coupling?
A carbodiimide-based coupling, such as EDC/HOBt, is a good first choice for routine couplings due to its cost-effectiveness and the ease of removing the byproducts through aqueous workup.[2] However, if you are working with sterically hindered substrates, or if you observe low yields or slow reaction times with EDC/HOBt, switching to a more powerful aminium/uronium salt like HATU is recommended.[2]
Q4: Can I use thionyl chloride (SOCl₂) to activate pyrazine-2-carboxylic acid?
Yes, converting pyrazine-2-carboxylic acid to its acyl chloride with thionyl chloride is a common and effective activation method.[5][6] The resulting pyrazine-2-carbonyl chloride is highly reactive and can be coupled with an amine, often in the presence of a base like pyridine to scavenge the HCl byproduct.[6] This method is straightforward but requires careful handling of the moisture-sensitive acyl chloride.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete activation of pyrazine-2-carboxylic acid.2. Poor solubility of starting materials.3. Deactivation of the coupling reagent by moisture. | 1. Switch to a more powerful coupling reagent like HATU or PyBOP.[2] Pre-activate the acid with the coupling reagent for 15-30 minutes before adding the amine.[7]2. Use a polar aprotic solvent like DMF or NMP. If solubility is still an issue, gently warming the reaction mixture may help.3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Presence of Unreacted Starting Material | 1. Insufficient equivalents of coupling reagent or amine.2. Steric hindrance from the amine coupling partner. | 1. Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and the amine.2. For hindered amines, use a highly reactive coupling reagent such as HATU or PyBrOP.[2] Consider increasing the reaction temperature or extending the reaction time. |
| Formation of Side Products | 1. Racemization: Loss of stereochemical integrity at an adjacent chiral center.2. N-acylurea formation: A common side reaction with carbodiimides.[3]3. Guanidinylation: Reaction of excess uronium reagent (e.g., HATU, HBTU) with the amine. | 1. Add an anti-racemization agent like HOBt or HOAt.[2][3] HOAt is generally more effective than HOBt.2. Add HOBt to the reaction mixture, which intercepts the O-acylisourea intermediate to form an active ester, minimizing N-acylurea formation.[3]3. Use phosphonium-based reagents like PyBOP, which do not cause guanidinylation, or avoid using a large excess of uronium reagents. |
| Difficult Purification | 1. Water-insoluble byproducts from carbodiimide reagents (e.g., DCU from DCC).2. Difficulty removing polar byproducts (e.g., HOBt, urea from EDC). | 1. If using DCC, the dicyclohexylurea (DCU) byproduct is mostly insoluble in many organic solvents and can be removed by filtration.[2] For solid-phase synthesis or easier workup, use DIC, as its urea byproduct is more soluble.[2]2. For EDC couplings, perform an aqueous workup with dilute acid (e.g., 1M HCl) to remove unreacted amine and basic byproducts, followed by a wash with dilute base (e.g., saturated NaHCO₃) to remove HOBt and unreacted pyrazine-2-carboxylic acid.[8] |
Part 3: Experimental Protocols & Methodologies
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is recommended for challenging couplings, including those with sterically hindered amines.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrazine-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Activation: To the solution, add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial for efficient coupling.[7]
-
Coupling: Add the amine (1.2 eq) to the reaction mixture.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Diagram: HATU Coupling Mechanism
Below is a diagram illustrating the activation of a carboxylic acid by HATU, followed by nucleophilic attack from an amine to form the amide bond.
Caption: HATU-mediated amide bond formation workflow.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting common issues in amide coupling reactions involving pyrazine-2-carboxylic acid.
Caption: A logical workflow for troubleshooting coupling reactions.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. people.uniurb.it [people.uniurb.it]
- 5. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
Validation & Comparative
A Senior Application Scientist's Guide to Difluoromethylated (CF2H) Building Blocks: A Paradigm Shift in Synthesis and Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine continues to be a cornerstone of drug design, profoundly influencing the potency, stability, and pharmacokinetic profile of therapeutic agents.[1] While the trifluoromethyl (CF3) group has long been a workhorse, a more nuanced and versatile player has emerged: the difluoromethyl (CF2H) group. This guide provides an in-depth comparison of the CF2H moiety against its chemical cousins, supported by experimental insights and practical synthetic protocols, to arm researchers with the knowledge to leverage its unique advantages.
The Difluoromethyl Group: A Unique Physicochemical Profile
The CF2H group is not merely an incremental variation of other fluorinated motifs. Its defining feature is the retention of a C-H bond, which, polarized by two adjacent fluorine atoms, bestows a unique combination of properties that cannot be achieved with methyl (CH3) or trifluoromethyl (CF3) groups.
Key Advantages of the CF2H Motif:
-
Modulated Lipophilicity: It offers a "just-right" increase in lipophilicity, enhancing membrane permeability without the often-excessive lipophilicity conferred by a CF3 group.[2][3]
-
Metabolic Stability: The strong C-F bonds effectively block sites of oxidative metabolism, leading to an extended drug half-life.[2][4]
-
Hydrogen Bond Donor Capability: Unlike the CF3 group, the acidic proton on the CF2H group can act as a weak or "lipophilic" hydrogen bond donor, enabling unique interactions with biological targets and serving as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups.[1][2][5][6]
-
pKa Modulation: The group's strong electron-withdrawing nature significantly lowers the pKa of adjacent amines and other basic centers, a critical tool for tuning ionization state and optimizing drug properties.
The following diagram illustrates the unique dual nature of the CF2H group, balancing lipophilicity with hydrogen bonding potential.
Caption: Core advantages conferred by the difluoromethyl group in molecular design.
Comparative Analysis: CF2H vs. CH3 and CF3 Groups
To truly appreciate the utility of the CF2H group, a direct comparison with its non-fluorinated (CH3) and perfluorinated (CF3) counterparts is essential. The choice of substituent can dramatically alter a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
The causality behind these differences lies in fundamental electronics and sterics. The CF3 group is a powerful electron-withdrawing group and is significantly more lipophilic (Hansch π value of +0.88) and larger than a methyl group.[7] The CF2H group provides an intermediate effect, offering a fine-tuning capability that is often crucial during lead optimization.[4]
Table 1: Comparative Physicochemical Properties of Methyl Analogs
| Property | -CH3 (Methyl) | -CF2H (Difluoromethyl) | -CF3 (Trifluoromethyl) | Rationale & Impact |
| Hansch π (Lipophilicity) | +0.56 | +0.66 (est.) | +0.88[7] | CF2H offers a moderate lipophilicity boost, improving permeability while mitigating risks of poor solubility and metabolic liabilities associated with high logP. |
| Hydrogen Bonding | None | Donor (Weak)[2] | None | The unique H-bond donor capacity of CF2H allows it to mimic -OH or -SH groups, preserving or enhancing target binding affinity.[4][6] |
| Metabolic Stability | Low (Susceptible to P450 oxidation) | High (Blocks oxidation)[4] | High (Blocks oxidation)[7] | The strong C-F bonds in both CF2H and CF3 prevent metabolic attack at that position, increasing the compound's half-life.[8] |
| pKa of Adjacent Amine (e.g., Ar-NH-R) | ~4.6 (Aniline) | Lowered significantly | Lowered most significantly | The strong inductive effect of fluorine atoms reduces the basicity of nearby functional groups, which can optimize binding and reduce off-target effects. |
Note: Hansch π values can vary by chemical environment; listed values are for common reference systems.
This data underscores the role of CF2H as a strategic tool. For instance, when replacing a metabolically labile methoxy group (-OCH3), a difluoromethoxy (-OCF2H) group not only blocks O-demethylation but also introduces a hydrogen bond donor capability absent in the original moiety, potentially improving target engagement.[4]
Synthetic Strategies: Accessing Difluoromethylated Architectures
The growing appreciation for the CF2H group has spurred the development of robust synthetic methods. While early approaches often relied on difficult-to-handle gases like Freon 22 (HCF2Cl), modern synthesis utilizes versatile and stable building blocks.[9] One of the most reliable and widely used reagents is Difluoromethyl Phenyl Sulfone (PhSO2CF2H) .[10]
This reagent serves as an excellent and stable source for nucleophilic difluoromethylation.[11][12] The phenylsulfonyl group activates the C-H bond for deprotonation, generating a sulfonyl-stabilized difluoromethyl anion that can react with a wide range of electrophiles. The auxiliary sulfonyl group is then easily removed via reductive desulfonylation.
This protocol describes a typical two-step sequence for the synthesis of a difluoromethylated alcohol from an aldehyde using difluoromethyl phenyl sulfone.
Step 1: Nucleophilic Addition
-
To a stirred solution of Difluoromethyl Phenyl Sulfone (1.2 equivalents) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere (N2 or Ar), add a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equivalents, 0.5 M in toluene) dropwise.
-
Stir the resulting mixture for 30 minutes at -78 °C to ensure complete formation of the anion.
-
Add a solution of the desired aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Monitor the reaction by TLC. Once the aldehyde is consumed (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude β-hydroxy sulfone intermediate by flash column chromatography (silica gel, ethyl acetate/hexanes gradient).
Step 2: Reductive Desulfonylation
-
Dissolve the purified β-hydroxy sulfone (1.0 equivalent) in anhydrous methanol (0.1 M).
-
Add disodium hydrogen phosphate (Na2HPO4) (4.0 equivalents) and freshly prepared 6% sodium amalgam (Na(Hg)) (6.0 equivalents) to the solution.
-
Stir the reaction vigorously at room temperature, monitoring by TLC.
-
Upon completion, carefully decant the methanol solution away from the mercury.
-
Filter the solution and concentrate under reduced pressure.
-
Resuspend the residue in water and extract with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the final difluoromethylated alcohol by flash column chromatography.
The following workflow diagram visualizes this synthetic pathway.
Caption: General workflow for the synthesis of difluoromethylated alcohols.
Conclusion and Outlook
The difluoromethyl group is far more than a simple alternative to the methyl or trifluoromethyl group; it is a sophisticated tool for fine-tuning the properties of drug candidates.[2] Its unique ability to act as a lipophilic hydrogen bond donor, coupled with its moderate lipophilicity and high metabolic stability, provides a powerful strategy for optimizing efficacy and pharmacokinetic profiles.[4] As synthetic methodologies for introducing the CF2H moiety become increasingly efficient and accessible, its prominence in the design of next-generation therapeutics is set to grow.[5][13] Researchers and drug development professionals who understand and harness the distinct advantages of difluoromethylated building blocks will be better positioned to overcome complex medicinal chemistry challenges.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. New synthetic approaches for the construction of difluoromethylated architectures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. e-century.us [e-century.us]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 9. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CAS 1535-65-5: Difluoromethyl phenyl sulfone | CymitQuimica [cymitquimica.com]
- 12. ジフルオロメチルフェニルスルホン ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Biological Activity of Pyrazine-2-Carboxylic Acid and Its Derivatives
Introduction: The Versatile Pyrazine Scaffold
Pyrazine-2-carboxylic acid, a simple heterocyclic compound, serves as a foundational scaffold for a diverse array of biologically active molecules. Its derivatives have garnered significant attention in medicinal chemistry, leading to the development of crucial therapeutic agents. The pyrazine ring system, with its two nitrogen atoms, offers unique electronic properties and hydrogen bonding capabilities, making it an attractive pharmacophore for interacting with various biological targets. This guide provides a comparative analysis of the biological activities of pyrazine-2-carboxylic acid and its key derivatives, with a focus on their antitubercular, antimicrobial, and anticancer properties. We will delve into the structure-activity relationships, present key experimental data, and provide detailed protocols for the assays used to evaluate these activities.
Antitubercular Activity: The Legacy of Pyrazinamide
The most prominent derivative of pyrazine-2-carboxylic acid is pyrazinamide (PZA), a first-line drug for the treatment of tuberculosis (TB).[1] PZA's importance lies in its ability to kill semi-dormant mycobacteria in acidic environments, a feature that helps shorten the duration of TB therapy.[2]
Mechanism of Action: A Prodrug's Journey
Pyrazinamide is a prodrug, meaning it requires activation within the Mycobacterium tuberculosis bacillus to exert its effect.[3] The process is a classic example of targeted bioactivation:
-
Entry and Conversion: PZA passively diffuses into the mycobacterium.
-
Enzymatic Activation: Inside the bacterium, the enzyme pyrazinamidase (PZase), encoded by the pncA gene, converts PZA into its active form, pyrazinoic acid (POA).[3]
-
Acidic Accumulation: In the acidic environment of tuberculous lesions (pH 5.0-5.5), POA is protonated to pyrazinoic acid (HPOA). This protonated form is less able to exit the cell, leading to its accumulation.
-
Disruption of Cellular Functions: The accumulation of POA is thought to disrupt membrane potential and interfere with energy production.[4] A more recent hypothesis suggests that POA binds to the ribosomal protein S1 (RpsA) and inhibits trans-translation, and also blocks the synthesis of coenzyme A by triggering the degradation of the aspartate decarboxylase PanD.[5]
Caption: Mechanism of action of Pyrazinamide (PZA).
Comparative Antitubercular Activity of Derivatives
The quest for more potent and less toxic antitubercular agents has led to the synthesis of numerous PZA derivatives. Their activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound/Derivative | Test Strain | MIC (µg/mL) | Reference |
| Pyrazinamide | M. tuberculosis H37Rv | 6.25 - 50 | [2][6] |
| N(4)-ethyl-N1-pyrazinoyl-thiosemicarbazide | M. tuberculosis H37Rv | 16.87 (IC90) | [7][8] |
| 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid | M. tuberculosis H37Rv | 1.56 | [9] |
| Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate | M. tuberculosis H37Rv | 3.13 | [9] |
| 5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide | M. tuberculosis | 0.819 (IC90) | [10] |
Structure-Activity Relationship (SAR) Insights:
-
Pyrazine Ring and Carboxamide Group: The pyrazine ring and the carboxamide group are generally considered essential for activity.[10]
-
Lipophilicity: Increasing the lipophilicity of the derivatives, for instance, through the addition of substituted phenyl rings, can enhance antimycobacterial activity.[9] This is exemplified by the potent activity of the 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid derivative.
-
Esterification: Esterification of the carboxylic acid group of pyrazinoic acid has been explored as a strategy to create prodrugs with improved cell penetration.[11]
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
This assay is a widely used colorimetric method for determining the MIC of compounds against M. tuberculosis.[12][13]
Caption: Workflow of the Microplate Alamar Blue Assay (MABA).
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microplate.
-
Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv.
-
Inoculation: Add the bacterial inoculum to each well containing the test compound. Include a drug-free control well.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Alamar Blue Addition: Add the Alamar Blue reagent to each well.
-
Second Incubation: Re-incubate the plates for 24 hours.
-
Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.
Anticancer Activity: A New Frontier for Pyrazine Derivatives
Recent research has highlighted the potential of pyrazine-2-carboxylic acid derivatives as anticancer agents.[14][15] These compounds have shown efficacy against various cancer cell lines, often by targeting key signaling pathways involved in cell proliferation and survival.
Mechanisms of Action in Cancer
Unlike the well-defined target of pyrazinamide in TB, the anticancer mechanisms of pyrazine derivatives are more diverse and appear to involve the modulation of various signaling pathways. Two notable targets are Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the protein tyrosine phosphatase SHP2.
-
VEGFR-2 Inhibition: VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[16] Some pyrazine-pyridine biheteroaryl derivatives have been shown to be potent inhibitors of VEGFR-2 kinase activity.[17]
Caption: Simplified VEGFR-2 signaling pathway and inhibition.
-
SHP2 Inhibition: SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and proliferation by regulating the RAS-MAPK signaling pathway.[1][7] Certain pyrazine-based compounds have been designed as allosteric inhibitors of SHP2, showing promise in treating cancers driven by aberrant SHP2 activity.[18]
Caption: Simplified SHP2 signaling pathway and inhibition.
Comparative Anticancer Activity of Derivatives
The anticancer potential of these derivatives is typically assessed by their half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of a biological process.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Chalcone-pyrazine hybrid (Compound 46) | MCF-7 (Breast Cancer) | 9.1 | [16][19] |
| Chalcone-pyrazine hybrid (Compound 46) | BPH-1 | 10.4 | [16][19] |
| Resveratrol-pyrazine hybrid (Compound 67) | MCF-7 (Breast Cancer) | 70.9 | [19] |
| Piperlongumine-ligustrazine derivative | HCT116 (Colon Cancer) | 3.19 - 8.90 | [14][19] |
| Pyrazolo[3,4-b]pyrazine derivative (Compound 25j) | MCF-7 (Breast Cancer) | 2.88 | [20] |
Experimental Protocol: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.[14][21]
Step-by-Step Methodology:
-
Cell Seeding: Plate adherent cancer cells in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells. Incubate for 1 hour at 4°C.
-
Washing: Remove the TCA and wash the plates with water to remove excess fixative and serum proteins.
-
Staining: Add the SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB dye.
-
Solubilization: Add a Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Antimicrobial and Antifungal Activities
Beyond their specialized roles in TB and cancer, pyrazine-2-carboxylic acid derivatives have also demonstrated a broader spectrum of antimicrobial and antifungal activities.
Comparative Antimicrobial/Antifungal Activity
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4) | E. coli | 50 | [12] |
| (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4) | C. albicans | 3.125 | [12] |
| 3-methylphenyl amide of 6-chloro-pyrazine-2-carboxylic acid | Various fungal strains | 31.25-500 (µmol·dm⁻³) | [22] |
SAR Insights:
The incorporation of piperazine and pyrimidine moieties into the pyrazine-2-carboxylic acid structure has been shown to yield compounds with significant antimicrobial and antifungal properties.[12] The specific substitutions on the pyrazine and the nature of the linked heterocyclic ring play a crucial role in determining the spectrum and potency of the activity.
Conclusion and Future Perspectives
Pyrazine-2-carboxylic acid and its derivatives represent a rich source of biologically active compounds with diverse therapeutic potential. The well-established antitubercular activity of pyrazinamide continues to be a cornerstone of TB treatment, while ongoing research into its derivatives offers hope for overcoming drug resistance. The emergence of pyrazine-based compounds as potent anticancer agents, targeting key signaling pathways like VEGFR-2 and SHP2, opens up new avenues for cancer therapy. Furthermore, the broader antimicrobial and antifungal activities of these compounds underscore the versatility of the pyrazine scaffold.
Future research should focus on the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of the structure-activity relationships and the molecular mechanisms of action will be crucial for the development of the next generation of pyrazine-based therapeutics. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers in this exciting and evolving field.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]
- 4. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]
- 5. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anti-mycobacterial evaluation of some pyrazine-2-carboxylic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. docsity.com [docsity.com]
- 11. commerce.bio-rad.com [commerce.bio-rad.com]
- 12. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 17. tandfonline.com [tandfonline.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Fluorinated Compounds
Introduction: The Imperative for Rigorous Cross-Validation in Fluorinated Compound Analysis
In the landscape of pharmaceutical development and environmental monitoring, the robust quantification of fluorinated compounds is paramount. The unique physicochemical properties imparted by the carbon-fluorine bond—such as enhanced metabolic stability and bioavailability—have made organofluorine compounds ubiquitous in modern pharmaceuticals.[1] Concurrently, the persistence of certain fluorinated compounds, like per- and poly-fluoroalkyl substances (PFAS), has made them a significant focus of environmental and toxicological research.[2] These so-called "forever chemicals" necessitate highly sensitive and reliable analytical methods to ensure consumer safety and regulatory compliance.[2]
Method cross-validation—the process of comparing results from two distinct analytical methods or from the same method in different laboratories—is a critical, non-negotiable step.[3][4] It establishes the equivalency and reliability of data, which is especially crucial when analytical methods are transferred between sites, or when data from different studies are combined for a regulatory submission.[5][6][7] For fluorinated compounds, this process is layered with specific challenges, from their potential for non-specific binding to their presence as background contaminants in analytical systems.[8][9]
This guide provides an in-depth comparison of prevalent analytical techniques, outlines the causal logic behind experimental choices in method validation, and offers detailed protocols to ensure scientific integrity. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to design and execute self-validating cross-validation studies for this unique class of molecules.
Part 1: The Analytical Gauntlet - Unique Challenges of Fluorinated Compounds
The strong carbon-fluorine bond and high electronegativity of fluorine create a unique set of analytical challenges that must be addressed for any method to be considered robust.
-
Ubiquitous Background Contamination: A significant hurdle in trace analysis is the widespread use of fluoropolymers, such as Polytetrafluoroethylene (PTFE), in laboratory equipment.[9] Tubing, vials, cap liners, and solvent filters can all leach fluorinated compounds, leading to high background noise and false positives.[9] This necessitates careful selection of materials and the routine use of "method blanks" to monitor for contamination.[9]
-
Chromatographic & Spectrometric Anomalies: Fluorinated compounds can exhibit unique behaviors in both liquid and gas chromatography. They may interact with active sites on silica-based columns, leading to poor peak shapes. Their high electronegativity also influences their ionization efficiency in mass spectrometry, often favoring negative ion mode detection in Electrospray Ionization (ESI).[3]
-
Matrix Effects: Co-eluting components from complex biological or environmental samples can suppress or enhance the ionization of target analytes in the mass spectrometer source, a phenomenon known as the matrix effect.[10][11][12] This can significantly compromise the accuracy and precision of quantification.[10][11] Thorough evaluation of matrix effects is a cornerstone of validating methods for fluorinated compounds.[10][11]
-
Structural Diversity: The sheer number of potential PFAS compounds, estimated to be over 13,000, makes comprehensive analysis a formidable task.[8] The lack of commercially available analytical standards for many of these "emerging" PFAS complicates their identification and quantification.[8]
Part 2: Comparative Analysis of Core Analytical Methodologies
The choice of analytical technique is fundamentally driven by the physicochemical properties of the target fluorinated analyte, particularly its volatility and polarity. The two most powerful and commonly employed techniques are Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]
| Parameter | HS-GC-MS (for Volatile Fluoroalkenes) | LC-MS/MS (for Non-Volatile/Polar Compounds) |
| Principle | Analyzes the vapor phase above a sample, ideal for volatile and semi-volatile compounds.[3] | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[13] |
| Analyte Example | Tetrafluoroethylene (TFE)[3] | Perfluorooctanoic Acid (PFOA), Perfluorooctanesulfonic acid (PFOS)[3] |
| Sensitivity | High (ng/L to µg/L range) | Very High (pg/L to ng/L range)[2][14] |
| Selectivity | High, especially with MS detection. | Very High, particularly with Multiple Reaction Monitoring (MRM).[3] |
| Matrix Effects | Minimized, as the headspace injection avoids non-volatile matrix components.[3] | Can be significant and must be carefully managed through sample preparation and the use of internal standards.[10][11] |
| Sample Preparation | Simple; typically involves dissolving the sample in a suitable solvent in a sealed vial.[3] | More complex; often requires techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to isolate and concentrate analytes.[15] |
| Primary Advantage | Excellent for clean sample introduction and minimizing matrix interference for volatile analytes.[3] | Unparalleled sensitivity and applicability for a broad range of non-volatile and polar fluorinated compounds.[3][13] |
Part 3: The Cross-Validation Workflow: A Visual Guide
A successful cross-validation study, whether between two different methods or two different laboratories, follows a structured, logical progression. This workflow ensures that all critical parameters are systematically evaluated to establish concordance.
Caption: Workflow for inter-laboratory or inter-method cross-validation.
Part 4: Experimental Protocol: Inter-Laboratory Cross-Validation of an LC-MS/MS Method for PFOA in Human Plasma
This protocol provides a self-validating system for transferring a validated LC-MS/MS method for PFOA between two laboratories, adhering to principles outlined in ICH and FDA guidelines.[16][17][18][19][20]
Objective: To demonstrate that a validated analytical method for PFOA in human plasma provides comparable results when transferred from a Transferring Laboratory (Lab A) to a Receiving Laboratory (Lab B).[4]
1. Pre-Validation Stage (Lab B)
-
1.1. Protocol Agreement: Both laboratories must formally agree upon and sign the validation protocol, which includes detailed procedures and pre-defined acceptance criteria.[16]
-
1.2. Analyst Training: Lab B analysts must be thoroughly trained on the method SOP.
-
1.3. Reagent and Equipment Verification: Lab B must confirm it has all necessary, qualified equipment and identical or equivalent reagents and reference standards as Lab A.
2. Validation Sample Preparation (Performed by Lab A)
-
2.1. Quality Control (QC) Samples: Prepare QC samples in pooled, blank human plasma at a minimum of three concentration levels: Low (LQC, ~3x LLOQ), Medium (MQC), and High (HQC, ~80% of ULOQ). Prepare at least six replicates at each level.
-
2.2. Incurred Samples: If available, select a minimum of 12-20 incurred study samples (samples from dosed subjects) that span the calibration curve range.
-
2.3. Sample Blinding and Shipment: Aliquot all samples. Retain one set at Lab A and ship the other set, blinded and on dry ice, to Lab B.
3. Sample Analysis
-
3.1. System Suitability: Before each analytical run, both labs must perform system suitability tests to ensure the LC-MS/MS system is performing optimally.[4] Acceptance criteria typically include %RSD of ≤ 15% for peak area and retention time from replicate injections of a standard.
-
3.2. Analytical Run: Each laboratory will analyze the validation samples (QCs and incurred samples) in a single run consisting of a calibration curve, blanks, and the validation samples.
4. Data Analysis and Acceptance Criteria
The core of cross-validation lies in demonstrating the interchangeability of the data.
-
4.1. QC Sample Analysis:
-
Lab A: The results from Lab A's analysis of the retained QCs must meet the criteria of the original validated method (e.g., accuracy within ±15% of nominal, precision ≤15% RSD).
-
Lab B: The results from Lab B's analysis must also meet these criteria.
-
Inter-Lab Comparison: The mean concentration of the QCs determined by Lab B should be within ±15% of the mean concentration determined by Lab A.[6]
-
-
4.2. Incurred Sample Analysis:
5. Validation Report
A comprehensive report must be generated detailing the entire study, including the protocol, all raw data, statistical calculations, and a concluding statement on whether the method cross-validation was successful. Any deviations or failures must be thoroughly investigated and documented.
Part 5: Conclusion and Future Perspectives
The cross-validation of analytical methods for fluorinated compounds is a rigorous but essential exercise in ensuring data integrity. The unique challenges posed by these molecules—from background contamination to complex matrix effects—demand a meticulous, scientifically grounded approach.[8][9] By employing powerful, fit-for-purpose techniques like LC-MS/MS and GC-MS, and adhering to a structured validation workflow rooted in regulatory guidelines, laboratories can confidently establish the accuracy, precision, and comparability of their results.[3][21]
As new fluorinated compounds are developed and regulated, the need for robust, cross-validated methods will only intensify. Future efforts will likely focus on developing multi-analyte methods for a wider range of PFAS, advancing non-targeted analysis techniques to identify unknown fluorinated compounds, and further standardizing validation approaches across the global scientific community.[8][22]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. e-b-f.eu [e-b-f.eu]
- 6. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. theanalyticalscientist.com [theanalyticalscientist.com]
- 9. benchchem.com [benchchem.com]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elimination of matrix effects during analysis of perfluorinated acids in solid samples by liquid chromatography tandem mass spectrometry [journal.hep.com.cn]
- 12. researchgate.net [researchgate.net]
- 13. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advanced PFAS Analysis Methods and Detection Challenges [arome-science.com]
- 15. organomation.com [organomation.com]
- 16. demarcheiso17025.com [demarcheiso17025.com]
- 17. database.ich.org [database.ich.org]
- 18. ema.europa.eu [ema.europa.eu]
- 19. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 20. fda.gov [fda.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Benchmarking the Efficacy of Novel 5-(difluoromethyl)pyrazine-2-carboxylic Acid Derivatives as IRAK4 Inhibitors
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the efficacy of novel compounds derived from 5-(difluoromethyl)pyrazine-2-carboxylic acid. Pyrazine-based molecular scaffolds are of significant interest in medicinal chemistry, particularly as kinase inhibitors.[1] This document outlines a series of validated experimental protocols to compare new chemical entities against established benchmarks, using Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) as a therapeutically relevant target. IRAK4 is a critical kinase in inflammatory signaling pathways, making its inhibition a promising strategy for treating autoimmune diseases and some cancers.[2][3] We present detailed methodologies for biochemical and cellular assays, data interpretation guidelines, and visual workflows to ensure a robust and reproducible assessment of compound performance.
Introduction
The pyrazine moiety is a privileged scaffold in modern drug discovery, forming the core of numerous small molecule kinase inhibitors.[1] Its derivatives have been successfully developed to target a range of kinases by competitively binding to the ATP pocket, thereby modulating cellular signaling pathways.[1] This guide focuses on derivatives of this compound, a class of compounds with potential for development into potent and selective kinase inhibitors.
The selected target for this benchmarking guide is Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a serine/threonine kinase that acts as a crucial node in the signaling cascades initiated by Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs).[2][4] Dysregulation of the IRAK4 pathway is implicated in a variety of inflammatory and autoimmune disorders, making it an attractive therapeutic target.[3][5]
The objective of this guide is to provide a standardized, in-depth framework for the comparative evaluation of novel pyrazine derivatives targeting IRAK4. We will detail the necessary experimental workflows, from initial biochemical potency to cellular target engagement and downstream pathway analysis.
Compounds Under Evaluation
For the purpose of this guide, we will consider three compounds:
-
Novel Compound X: A new investigational compound derived from this compound.
-
Novel Compound Y: A second, structurally distinct investigational compound from the same chemical series.
-
Benchmark Compound Z: A known, potent IRAK4 inhibitor (e.g., BAY1834845 "Zabedosertib") to serve as a reference for comparison.[2][5]
Experimental Framework for Efficacy Benchmarking
A logical and stepwise approach is critical to properly evaluate and compare novel compounds. The workflow should progress from direct target interaction in a simplified biochemical system to more complex, physiologically relevant cellular models.
Caption: High-level experimental workflow for benchmarking novel IRAK4 inhibitors.
Primary Biochemical Assay: Target Engagement & Potency (IC50 Determination)
Causality: The first and most crucial step is to determine if the novel compounds directly bind to and inhibit the target kinase in a purified, cell-free system. This confirms on-target activity and provides a quantitative measure of potency (IC50). The LanthaScreen® Eu Kinase Binding Assay is a robust, time-resolved fluorescence resonance energy transfer (TR-FRET) method ideal for this purpose.[6][7][8]
Protocol: LanthaScreen® Eu Kinase Binding Assay [6][9][10]
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer A.
-
Prepare a 3X compound solution by performing serial dilutions of Novel Compounds X, Y, and Benchmark Z in Kinase Buffer A with 1% DMSO.
-
Prepare a 3X Kinase/Antibody solution containing the IRAK4 enzyme and a Europium (Eu)-labeled anti-tag antibody.
-
Prepare a 3X Alexa Fluor® 647-labeled kinase tracer solution. The tracer is an ATP-competitive inhibitor that binds to the kinase.
-
-
Assay Procedure (384-well plate):
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader. Excite at 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor® 647 acceptor).[8]
-
Calculate the Emission Ratio (665 nm / 615 nm).
-
-
Self-Validation & Controls:
-
Positive Control (Max FRET): Wells containing kinase, antibody, and tracer, but only DMSO (no inhibitor).
-
Negative Control (Min FRET): Wells containing kinase, antibody, tracer, and a saturating concentration of the Benchmark Compound Z.
-
The difference between these controls defines the assay window. A high-quality assay should have a Z'-factor > 0.5.
-
Cellular Assay: Potency and Cytotoxicity (EC50 Determination)
Causality: After confirming biochemical potency, it is essential to assess the compound's activity in a cellular context. This experiment determines the concentration at which the compound affects cell health (EC50), which could be due to on-target inhibition or off-target cytotoxicity. The CellTiter-Glo® Luminescent Cell Viability Assay is a gold-standard method that measures ATP levels as an indicator of metabolically active, viable cells.[11][12]
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [13][14]
-
Cell Preparation:
-
Culture a relevant human cell line (e.g., THP-1 monocytes, which have a robust TLR/IRAK4 signaling pathway) in opaque-walled 96-well plates.
-
Seed cells at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of Novel Compounds X, Y, and Benchmark Z in cell culture medium.
-
Add the compound dilutions to the cells and incubate for a period relevant to the expected mechanism (e.g., 24-72 hours).
-
-
Assay Procedure:
-
Equilibrate the cell plate to room temperature for approximately 30 minutes.[13]
-
Prepare the CellTiter-Glo® Reagent by mixing the buffer and lyophilized substrate.[13]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[14]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
-
Self-Validation & Controls:
Cellular Assay: Downstream Pathway Modulation
Causality: To confirm that the compounds inhibit IRAK4's kinase activity within the cell and not just general cytotoxicity, it's necessary to measure the phosphorylation of a downstream target. IRAK4 activation leads to the phosphorylation of IRAK1.[4] A Western blot can be used to quantify the reduction in phosphorylated IRAK1 (p-IRAK1) upon compound treatment.
Protocol: Western Blot for Phospho-IRAK1 [15][16]
-
Cell Stimulation and Lysis:
-
Plate THP-1 cells as in the viability assay.
-
Pre-treat cells with serial dilutions of Novel Compounds X, Y, and Benchmark Z for 1-2 hours.
-
Stimulate the IRAK4 pathway by adding an appropriate TLR ligand (e.g., Lipopolysaccharide, LPS).
-
After a short stimulation period (e.g., 15-30 minutes), wash cells with ice-cold PBS and lyse them with a lysis buffer containing protease and, critically, phosphatase inhibitors to preserve phosphorylation states.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis.
-
-
Membrane Transfer and Blocking:
-
Transfer the separated proteins to a PVDF membrane.[17]
-
Block the membrane with a suitable blocking agent like Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Avoid using milk, as its casein phosphoprotein can cause high background.
-
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-IRAK1 (p-IRAK1).
-
Wash the membrane thoroughly with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
-
Detection and Analysis:
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.[15]
-
Image the resulting signal.
-
Self-Validation: Strip the membrane and re-probe with an antibody for total IRAK1 to use as a loading control.[17] This allows for the normalization of the p-IRAK1 signal to the total amount of IRAK1 protein, ensuring an accurate comparison across samples.
-
Data Analysis and Interpretation
Comparative Data Summary
All quantitative data should be processed using non-linear regression (log(inhibitor) vs. response) to calculate IC50 (for biochemical assays) and EC50 (for cellular assays) values. The results should be summarized in a clear, tabular format for direct comparison.
| Compound | IRAK4 Binding IC50 (nM) | Cell Viability EC50 (nM) | p-IRAK1 Inhibition EC50 (nM) |
| Novel Compound X | 15 | 85 | 110 |
| Novel Compound Y | 150 | >10,000 | 2500 |
| Benchmark Z | 5 | 50 | 65 |
(Note: Data are hypothetical for illustrative purposes.)
Interpretation:
-
Novel Compound X shows excellent biochemical potency, comparable to the benchmark. Its cellular potency is also strong, suggesting good cell permeability and on-target activity.
-
Novel Compound Y is less potent biochemically and shows a significant drop-off in cellular activity, which could indicate poor cell permeability or rapid metabolism.
-
The ratio between cell viability EC50 and p-IRAK1 inhibition EC50 provides a therapeutic index. A large ratio (like that for Compound Y) suggests that the observed effect on p-IRAK1 is due to specific kinase inhibition rather than general cytotoxicity.
Mechanism of Action: IRAK4 Signaling Pathway
Understanding the compound's place in the signaling cascade is crucial. The following diagram illustrates the TLR4/IRAK4 pathway and the point of inhibition.
Caption: Inhibition of the IRAK4-mediated inflammatory signaling pathway by novel compounds.
Conclusion
This guide provides a robust, multi-faceted approach to benchmarking novel this compound derivatives as potential IRAK4 inhibitors. By systematically progressing from biochemical potency to cellular activity and pathway modulation, researchers can generate high-quality, comparable data. This structured evaluation is essential for identifying promising lead candidates for further preclinical and clinical development in the treatment of inflammatory diseases.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 13. promega.com [promega.com]
- 14. scribd.com [scribd.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 17. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
A Researcher's Guide to Preclinical Evaluation: In Vitro vs. In Vivo Studies of Pyrazine-Based Drug Candidates
The pyrazine scaffold, a six-membered aromatic ring with two nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1] Its derivatives are integral to a range of FDA-approved drugs, from the anticancer agent bortezomib to the antiviral favipiravir.[2] The journey of a promising pyrazine-based compound from laboratory bench to clinical application is a rigorous one, fundamentally reliant on a two-pronged preclinical evaluation strategy: in vitro and in vivo studies.[3][4]
This guide provides an in-depth comparison of these two essential modalities. We will move beyond mere procedural descriptions to explore the underlying logic, the causal links between experimental choices and data outcomes, and the critical process of correlating results from the controlled simplicity of a petri dish to the complex reality of a living organism.
Part 1: The Proving Ground: In Vitro Evaluation
In vitro (Latin for "in the glass") studies are the first-line assessment for any new drug candidate.[4] They are performed in a controlled, artificial environment, such as a test tube or cell culture plate, to determine a compound's biological activity at the molecular or cellular level.[5] For pyrazine-based candidates, these studies are indispensable for initial screening, mechanism of action (MOA) elucidation, and establishing baseline potency.
Causality in Experimental Design: Why We Start In Vitro
The primary reason for initiating with in vitro assays is their efficiency and specificity. They allow researchers to rapidly screen large libraries of compounds, isolate specific biological processes, and obtain quantitative data on potency and cytotoxicity without the ethical and financial complexities of animal studies.[4] By eliminating the systemic variables of a whole organism, we can directly probe the interaction between the pyrazine derivative and its intended target, be it a cancer cell line or a specific enzyme.[6]
A Case Study: Anticancer Activity Screening
Many pyrazine derivatives have been investigated for their anticancer properties.[1][7][8] A common and foundational in vitro study is the assessment of cytotoxicity against relevant cancer cell lines.
Caption: Workflow for an MTT-based in vitro cytotoxicity assay.
This protocol is a self-validating system, incorporating essential controls to ensure data integrity.
-
Cell Culture:
-
Rationale: The choice of cell line is critical. For a broad-spectrum anticancer candidate, a panel is used (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).[9]
-
Procedure: Culture selected cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.
-
-
Seeding:
-
Procedure: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.
-
-
Compound Preparation and Treatment:
-
Procedure: Prepare a 10 mM stock solution of the pyrazine candidate in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.01 µM to 100 µM.[10]
-
Self-Validation:
-
Vehicle Control: Treat cells with the highest concentration of DMSO used (e.g., 0.1%) to ensure the solvent has no cytotoxic effect.
-
Positive Control: Use a known anticancer drug (e.g., Doxorubicin) to confirm the assay is working correctly.
-
Untreated Control: Cells with media only, representing 100% viability.
-
-
Procedure: Remove old media from cells and add 100 µL of the prepared compound dilutions (and controls). Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Rationale: The MTT assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Procedure: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours.
-
-
Solubilization and Measurement:
-
Procedure: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Procedure: Calculate the percentage of cell viability relative to the untreated control. Plot viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Part 2: The Reality Check: In Vivo Assessment
In vivo (Latin for "within the living") studies are performed in whole, living organisms, such as mice or rats.[4] They are essential for evaluating how a pyrazine-based drug candidate behaves in a complex biological system, providing critical data on its pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety.[5][6] This phase is mandated by regulatory bodies like the FDA before any human trials can begin.[3]
Causality in Experimental Design: Why We Need Animal Models
A compound that is highly potent in vitro may fail in vivo for numerous reasons that cannot be modeled in a cell culture dish.[11] These factors, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion), govern the drug's journey through the body.[12] In vivo studies are designed to answer critical questions: Is the drug absorbed into the bloodstream? Does it reach the target tissue? Is it rapidly metabolized into inactive forms? Does it cause unforeseen toxicity in other organs?[13]
A Case Study: Anticancer Efficacy in a Xenograft Model
To assess the real-world potential of our pyrazine-based anticancer candidate, a tumor xenograft model is the gold standard.
Caption: Workflow for an in vivo tumor xenograft efficacy study.
This protocol must adhere to Good Laboratory Practice (GLP) and strict ethical guidelines overseen by an Institutional Animal Care and Use Committee (IACUC).[3][14]
-
Animal Model Selection:
-
Rationale: Immunodeficient mice (e.g., NOD/SCID or Nude) are used because they will not reject implanted human tumor cells. The choice of strain can depend on the tumor type.
-
-
Tumor Implantation:
-
Procedure: Subcutaneously inject 1-5 million human cancer cells (e.g., A549) mixed with Matrigel into the flank of each mouse.
-
-
Monitoring and Randomization:
-
Procedure: Monitor tumor growth using calipers. Once tumors reach an average size of 100-150 mm³, randomize the animals into treatment groups (typically 8-10 mice per group).
-
Self-Validation: Randomization is crucial to prevent bias. Groups must have similar average tumor volumes at the start of treatment.
-
-
Drug Formulation and Administration:
-
Procedure: Formulate the pyrazine compound in a suitable vehicle (e.g., 0.5% methylcellulose). Administer the drug according to the planned schedule (e.g., once daily by oral gavage).
-
Controls: A control group receiving only the vehicle is essential to measure the drug's specific effect.
-
-
Efficacy and Toxicity Monitoring:
-
Procedure: Measure tumor volume and mouse body weight 2-3 times per week.
-
Rationale: Tumor volume is the primary efficacy endpoint. Body weight loss is a key indicator of toxicity. Clinical observations (e.g., changes in posture, activity) are also recorded.
-
-
Endpoint and Analysis:
-
Procedure: The study is terminated when tumors in the control group reach a predetermined size limit or after a set duration. Tumors are excised and weighed.
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI), a percentage representing the reduction in tumor growth in treated groups compared to the control group. Analyze body weight data for toxicity assessment.
-
Part 3: Bridging the Gap: Correlating In Vitro and In Vivo Data
The ultimate goal is to find a compound that is not only potent in vitro but also safe and effective in vivo. The correlation between these two sets of data is rarely linear and understanding the discrepancies is a critical part of drug development.[11][15]
From IC₅₀ to Efficacious Dose: The Role of ADME
A low nanomolar IC₅₀ in vitro is exciting, but it does not guarantee in vivo success. The dose cannot be determined by a simple formula based on the IC₅₀ value.[11] The key differentiators are the ADME properties of the compound.[12]
-
Absorption & Distribution: Can the drug get from the administration site (e.g., the gut) into the blood and then accumulate in the tumor tissue? Some pyrazine drugs can bind to plasma proteins like albumin, which affects their distribution.[16]
-
Metabolism & Excretion: The body's primary defense is to metabolize foreign compounds, often in the liver, into more water-soluble forms for excretion. Metabolic studies in rats have shown that pyrazine derivatives are often oxidized and conjugated for efficient excretion.[13] A compound that is rapidly metabolized will have a short half-life and may never reach a high enough concentration at the tumor site to be effective.
Quantitative Data Comparison
Let's consider two hypothetical pyrazine-based drug candidates to illustrate the importance of this correlation.
| Parameter | Compound A | Compound B | Rationale & Interpretation |
| In Vitro Data | |||
| IC₅₀ (A549 cells) | 20 nM | 150 nM | Compound A appears significantly more potent at the cellular level. |
| In Vivo Data (Mouse Model) | |||
| Administration | 50 mg/kg, Oral | 50 mg/kg, Oral | Same dosing regimen for direct comparison. |
| Oral Bioavailability | 5% | 70% | Compound A is poorly absorbed from the gut. |
| Half-life (t½) | 0.5 hours | 8 hours | Compound A is rapidly cleared from the body, likely due to metabolism. |
| Tumor Growth Inhibition (TGI) | 15% | 85% | Despite being less potent in vitro, Compound B's superior PK profile leads to excellent in vivo efficacy. |
| Toxicity | No weight loss | No weight loss | Both compounds are well-tolerated at this dose. |
This table clearly demonstrates that in vitro potency is only one piece of the puzzle. Compound B, while weaker in the initial cell-based assay, is the far superior drug candidate due to its favorable pharmacokinetic properties that allow it to reach and sustain effective concentrations at the tumor site in vivo.
The Drug Discovery Funnel: An Integrated View
The relationship between in vitro and in vivo studies is best visualized as a funnel, where a large number of compounds are screened with high-throughput in vitro methods to identify a smaller number of promising candidates for more resource-intensive in vivo testing.
Caption: The drug discovery funnel from in vitro screening to in vivo validation.
Conclusion
In vitro and in vivo studies are not adversaries but indispensable partners in the evaluation of pyrazine-based drug candidates. In vitro assays provide a rapid, cost-effective, and specific measure of a compound's intrinsic biological activity, making them ideal for initial screening and mechanism-of-action studies. In vivo models, while more complex and resource-intensive, provide the crucial "reality check," assessing the candidate's behavior within a complete physiological system.
A successful drug development program hinges on the intelligent integration of both methodologies. By understanding the strengths and limitations of each, and by critically analyzing the correlation—or lack thereof—between their outcomes, researchers can make informed decisions, efficiently eliminate candidates destined to fail, and ultimately advance those pyrazine-based compounds with the greatest potential to become life-saving medicines.
References
- 1. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. fda.gov [fda.gov]
- 4. In vitro and in vivo studies – understanding the terminology - CLP Hub [clp-hub.com]
- 5. rhizomeai.com [rhizomeai.com]
- 6. fda.gov [fda.gov]
- 7. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biomedgrid.com [biomedgrid.com]
- 13. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. namsa.com [namsa.com]
- 15. Correlations between in vivo and in vitro effects of toxic compounds: Studies with hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
comparative review of synthetic routes to substituted pyrazine-2-carboxylic acids
Substituted pyrazine-2-carboxylic acids and their derivatives are cornerstones in medicinal chemistry and materials science. The pyrazine ring is a critical pharmacophore found in numerous therapeutic agents, most notably pyrazinamide, a first-line drug for treating tuberculosis.[1][2] The diverse biological activities of these compounds, including antibacterial, anticancer, and anti-inflammatory properties, have fueled extensive research into versatile and efficient synthetic methodologies.[3][4] This guide provides a comparative analysis of key synthetic routes, offering insights into the mechanistic rationale, practical considerations, and experimental data to aid researchers in selecting the optimal strategy for their specific target molecules.
Foundational Strategies: Constructing the Pyrazine Ring
The classical approaches to pyrazine synthesis involve the construction of the heterocyclic ring from acyclic precursors. These methods, while foundational, often require harsh reaction conditions and can have limitations in terms of substrate scope and regioselectivity.
The Gutknecht Synthesis: Self-Condensation of α-Amino Ketones
The Gutknecht synthesis, first reported in 1879, is a cornerstone of pyrazine chemistry. It relies on the base-catalyzed self-condensation of two molecules of an α-amino ketone to form a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine.[5] The α-amino ketones are typically generated in situ from α-halo ketones and ammonia or by the reduction of α-oximino ketones.
The primary advantage of this method is its straightforwardness for symmetrical pyrazines. However, the use of two identical α-amino ketones limits its direct application for unsymmetrically substituted pyrazines. The often-vigorous reaction conditions and the potential for side reactions, such as aldol condensations, can also lead to lower yields and complex product mixtures.[5]
Caption: Workflow of the Gutknecht Synthesis.
Condensation of α-Diketones with 1,2-Diamines
A more versatile classical approach involves the condensation of an α-dicarbonyl compound with a 1,2-diamine.[6][7] This method allows for the synthesis of unsymmetrically substituted pyrazines by varying the substituents on both the diketone and the diamine. The initial condensation yields a dihydropyrazine, which, similar to the Gutknecht synthesis, requires an oxidation step to furnish the final aromatic product. Common oxidizing agents include air, copper-chromium catalysts, or manganese dioxide (MnO₂).[6][7]
While more flexible than the Gutknecht synthesis, this route's efficiency can be hampered by the stability and availability of the starting α-dicarbonyl compounds and the need for often high-temperature oxidation steps.[6]
Caption: Condensation of α-Diketones with 1,2-Diamines.
Modern Strategies: Functionalization of the Pyrazine Core
Modern synthetic chemistry has shifted towards the late-stage functionalization of pre-existing heterocyclic cores. This approach offers greater efficiency and modularity, allowing for the rapid generation of analog libraries. Transition metal-catalyzed cross-coupling reactions are particularly powerful tools in this context.[8][9]
Palladium-Catalyzed Cross-Coupling Reactions
Halogenated pyrazines, such as chloropyrazines, are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. These reactions enable the introduction of a wide range of carbon and heteroatom substituents onto the pyrazine ring with high precision.[8][10]
-
Suzuki Coupling: This reaction couples a halopyrazine with a boronic acid or ester to form C-C bonds, enabling the synthesis of aryl- and heteroaryl-substituted pyrazines.[8][10]
-
Sonogashira Coupling: This reaction introduces alkynyl groups by coupling a halopyrazine with a terminal alkyne, providing a gateway to further functionalization.[8]
-
Buchwald-Hartwig Amination: This method allows for the formation of C-N bonds, crucial for synthesizing aminopyrazine derivatives.[3]
The primary advantage of these methods is their broad substrate scope and generally mild reaction conditions. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.[10]
Caption: Functionalization via Pd-Catalyzed Cross-Coupling.
Iron-Catalyzed C-H Functionalization
More recently, direct C-H functionalization has emerged as an even more atom-economical strategy, avoiding the need for pre-halogenation of the pyrazine ring. Iron-catalyzed cross-coupling of pyrazines with organoboron species represents a significant advance, offering a cheaper and more environmentally benign alternative to palladium catalysis.[11][12] This method allows for the direct arylation of the electron-deficient pyrazine C-H bonds.[12]
Derivatization of the Carboxylic Acid Moiety
For many applications, the synthesis of amides from pyrazine-2-carboxylic acid is the key final step. This is particularly true for the production of pyrazinamide and its analogs.[1][13]
Traditional Acyl Chloride Method
The classical method for amide formation involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1][14] The resulting acyl chloride is then treated with a desired amine to form the amide bond. While effective, thionyl chloride is a hazardous reagent and is listed under the Chemical Weapons Convention, making its use problematic in some contexts.[1][15]
Modern Amide Coupling Reagents
To circumvent the issues with thionyl chloride, a variety of milder and safer coupling reagents have been developed.
-
Yamaguchi Reagent: The Yamaguchi esterification (or amidation) protocol utilizes 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride with the pyrazine-2-carboxylic acid.[1][16] This highly reactive intermediate then smoothly reacts with an amine, often in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP), to yield the desired amide.[15][16] This method is known for its high yields and mild conditions.[15]
-
Other Coupling Agents: Reagents such as propylphosphonic anhydride (T3P) and 1,1'-carbonyldiimidazole (CDI) also serve as effective alternatives to thionyl chloride for activating the carboxylic acid group, offering different reactivity profiles and operational advantages.[15][17]
Comparative Analysis of Synthetic Routes
| Synthetic Strategy | Primary Application | Key Advantages | Key Disadvantages | Typical Yields |
| Gutknecht Synthesis | Symmetrical Pyrazine Ring Formation | Simple, uses basic starting materials. | Limited to symmetrical products, harsh conditions. | Low to Moderate |
| Diketone Condensation | General Pyrazine Ring Formation | More versatile for unsymmetrical products. | Requires stable diketones, often high temperatures for oxidation. | Moderate |
| Pd-Catalyzed Cross-Coupling | Late-Stage Functionalization | Excellent functional group tolerance, high yields, modular. | Requires pre-halogenated pyrazines, expensive catalysts. | Good to Excellent[8] |
| Fe-Catalyzed C-H Functionalization | Direct Arylation | High atom economy, avoids pre-functionalization, inexpensive metal. | Newer method, substrate scope may be more limited than Pd. | Good[12] |
| Acyl Chloride Amidation | Amide Synthesis | Simple, effective, well-established. | Uses hazardous reagents (e.g., thionyl chloride). | Good to Excellent |
| Yamaguchi Amidation | Amide Synthesis | Mild conditions, high yields, avoids hazardous reagents. | Reagent is more expensive than thionyl chloride. | Good to Excellent[15][16] |
Detailed Experimental Protocols
Protocol 1: Synthesis of a Substituted Pyrazine-2-carboxamide via the Yamaguchi Method[15]
This protocol describes the synthesis of pyrazinamide analogs, a common application of this methodology.
-
Anhydride Formation: To a solution of pyrazine-2-carboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF), add triethylamine (TEA) (1 equivalent) followed by 2,4,6-trichlorobenzoyl chloride (1 equivalent).
-
Stirring: Stir the reaction mixture at room temperature for 20-30 minutes. A precipitate of triethylamine hydrochloride will form.
-
Amine Addition: To this mixture, add the desired amine (0.25-1 equivalent, depending on the specific procedure) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (e.g., 0.1 equivalent, though some procedures use 1 equivalent).
-
Reaction: Heat the mixture to reflux (typically 55-66°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Work-up: After cooling to room temperature, filter off the precipitate. The filtrate can be concentrated under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed successively with dilute acid (e.g., 5% HCl), dilute base (e.g., 5% NaOH), and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the final substituted pyrazine-2-carboxamide.
Protocol 2: General Procedure for Suzuki Cross-Coupling of a Chloropyrazine[8][10]
This protocol provides a general framework for introducing aryl substituents onto a pyrazine core.
-
Reaction Setup: In a reaction vessel, combine the chloropyrazine derivative (1 equivalent), the boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2-3 equivalents).
-
Solvent: Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., toluene/ethanol/water or dioxane/water).
-
Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100°C) under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and add water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sulfate, and concentrate in vacuo. Purify the crude product by column chromatography to yield the desired aryl-substituted pyrazine.
Conclusion
The synthesis of substituted pyrazine-2-carboxylic acids has evolved from classical ring-forming reactions to highly efficient, modern functionalization strategies. While foundational methods like the Gutknecht synthesis remain relevant, the modularity and mild conditions of transition metal-catalyzed cross-coupling and direct C-H functionalization offer unparalleled advantages for creating molecular diversity. For the crucial step of derivatizing the carboxylic acid, modern coupling reagents like the Yamaguchi reagent provide safer and often more efficient alternatives to traditional methods. The choice of synthetic route ultimately depends on the specific substitution pattern desired, the scale of the reaction, and considerations of cost, safety, and environmental impact. Future developments will likely focus on further expanding the scope of C-H functionalization and developing novel catalytic systems for even greater efficiency and sustainability.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of Pyrazinamide Analogs of Acetylsalicylic Acid and Salicylic Acid | Philippine Journal of Science [philjournalsci.dost.gov.ph]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 9. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 15. japsonline.com [japsonline.com]
- 16. researchgate.net [researchgate.net]
- 17. rjpbcs.com [rjpbcs.com]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Diazine Isomers: Pyrazine, Pyrimidine, and Pyridazine
Introduction
In the landscape of heterocyclic chemistry, the diazines—a class of aromatic compounds featuring a six-membered ring with two nitrogen atoms—represent fundamental structural motifs.[1] The three parent isomers, pyrazine (1,4-diazine), pyrimidine (1,3-diazine), and pyridazine (1,2-diazine), despite sharing the same molecular formula (C₄H₄N₂), exhibit remarkably distinct physicochemical properties and biological activities. This structural variance is the cornerstone of their diverse applications, from the pyrimidine bases in our DNA (cytosine, thymine) to pyrazine-containing pharmaceuticals and pyridazine-based agrochemicals.[1] For researchers in drug discovery and materials science, the ability to unequivocally distinguish these isomers is not merely an academic exercise but a critical necessity for quality control, reaction monitoring, and structural elucidation.
This guide provides an in-depth comparison of the spectroscopic signatures of pyrazine, pyrimidine, and pyridazine. We will move beyond a simple cataloging of data to explore the causal relationships between molecular structure—specifically the relative positions of the nitrogen atoms—and the resulting vibrational, electronic, and nuclear magnetic resonance spectra. By understanding these foundational principles, scientists can leverage spectroscopy as a powerful predictive and diagnostic tool.
Caption: Molecular structures of the three diazine isomers.
Vibrational Spectroscopy (IR & Raman): Probing Molecular Symmetry and Bond Strength
Vibrational spectroscopy, encompassing both Infrared (IR) absorption and Raman scattering, provides a direct probe of the molecular vibrations of a sample. For a non-linear molecule like a diazine, there are 3N-6 = 3(10)-6 = 24 fundamental vibrational modes.[2] The key to differentiating the isomers lies in how their distinct symmetries dictate which of these modes are spectroscopically active.
Causality Behind the Spectra:
The primary differentiator is molecular symmetry. Pyrazine possesses a D₂h point group, which includes a center of inversion (i). This high degree of symmetry invokes the Rule of Mutual Exclusion : vibrations that are IR active are Raman inactive, and vice versa. In stark contrast, pyrimidine and pyridazine both belong to the C₂v point group, which lacks a center ofinversion. Consequently, many of their vibrational modes can be both IR and Raman active.[3]
A second factor is the electronic influence of the nitrogen atom positions. In pyridazine, the adjacent nitrogen atoms and their lone pairs create a unique electronic environment, influencing the C-C and C-N bond strengths within the ring compared to the more separated nitrogen arrangements in pyrimidine and pyrazine.[4][5] This results in noticeable shifts in the frequencies of corresponding ring stretching and deformation modes.
Comparative Data Summary:
The following table summarizes key, experimentally observed vibrational frequencies that serve as diagnostic markers for each isomer.
| Vibrational Mode | Pyrazine (cm⁻¹) | Pyrimidine (cm⁻¹) | Pyridazine (cm⁻¹) | Spectroscopy |
| Ring "Breathing" | 938 | 1000 | 1023 | Raman |
| C-H In-Plane Bend | 1050 | 1150 | 1062 | IR |
| Ring Stretch | 1580 | 1570 | 1574 | IR / Raman |
| C-H Stretch | ~3058 | ~3050 | ~3060 | IR / Raman |
Note: Frequencies are approximate and can vary with phase (gas, liquid, solid). Data synthesized from multiple sources.[3][4][5]
Caption: Experimental workflow for FT-IR analysis using a KBr pellet.
Experimental Protocol: Acquiring a Solid-Phase FT-IR Spectrum
This protocol describes a self-validating method for obtaining a high-quality FT-IR spectrum using a potassium bromide (KBr) pellet, a common technique for solid samples.
-
Preparation:
-
Gently heat a mortar and pestle under a heat lamp for 10-15 minutes to drive off adsorbed water. Water shows broad absorption bands that can obscure sample peaks.
-
Weigh approximately 1-2 mg of the diazine sample and 100-200 mg of dry, FT-IR grade KBr. The low sample-to-matrix ratio ensures that the sample is finely dispersed, minimizing scattering effects.
-
Combine the sample and KBr in the mortar and grind thoroughly for 2-3 minutes until the mixture is a homogenous, fine powder.
-
-
Pellet Pressing:
-
Transfer a portion of the powder to a pellet press die.
-
Apply pressure (typically 7-10 tons) for approximately 2 minutes. This should result in a transparent or translucent pellet, indicating good particle dispersion. An opaque or cloudy pellet suggests insufficient grinding or moisture contamination.
-
-
Data Acquisition:
-
Place the empty pellet holder in the FT-IR spectrometer and run a background spectrum. This is a critical self-validating step, as it accounts for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.
-
Mount the KBr pellet in the holder and place it in the spectrometer.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.
-
-
Analysis:
-
The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.
-
Identify the frequencies of major absorption bands and compare them against a reference database to identify the specific isomer.
-
Electronic Spectroscopy (UV-Vis): Mapping Electron Transitions
UV-Vis spectroscopy measures the absorption of light as electrons are promoted to higher energy orbitals. For diazines, the key transitions are the π→π* (promotion of an electron from a π bonding orbital to a π* antibonding orbital) and the n→π* (promotion of a non-bonding electron from a nitrogen lone pair to a π* antibonding orbital).[6][7]
Causality Behind the Spectra:
The energies of these transitions are highly sensitive to the molecular structure. The π→π* transitions are typically high-energy (shorter wavelength) and intense. The n→π* transitions are lower-energy (longer wavelength) and significantly weaker because of poor spatial overlap between the n and π* orbitals, making them formally "forbidden" transitions.[6]
The relative positions of the nitrogen atoms directly impact the energy of the non-bonding (n) orbitals. In pyridazine, the two adjacent nitrogen lone pairs interact, leading to a splitting of their energy levels. One combination is raised in energy, and the other is lowered. The n→π* transition originates from the highest occupied molecular orbital (HOMO), which in this case is the higher-energy, anti-symmetric combination of lone-pair orbitals. This lowers the energy gap for the transition, causing the n→π* absorption of pyridazine to be significantly red-shifted (moved to a longer wavelength) compared to pyrimidine and pyrazine.[8][9]
Comparative Data Summary:
| Isomer | π→π Transition (λₘₐₓ, nm) | n→π Transition (λₘₐₓ, nm) |
| Pyrazine | ~260 | ~320 |
| Pyrimidine | ~243 | ~298 |
| Pyridazine | ~246 | ~340 |
Note: Wavelengths are approximate and highly dependent on the solvent. Data represents gas-phase or non-polar solvent measurements.[6][8]
Caption: Energy diagram of electronic transitions in diazines.
Experimental Protocol: Acquiring a UV-Vis Spectrum
-
Solvent Selection & Preparation:
-
Choose a UV-grade solvent that does not absorb in the region of interest (typically >220 nm). Cyclohexane or ethanol are common choices.
-
Prepare a stock solution of the diazine sample with a known concentration (e.g., 1x10⁻³ M). The accuracy of this step is paramount for quantitative analysis (determining molar absorptivity).
-
Prepare a series of dilutions (e.g., 1x10⁻⁴ M, 5x10⁻⁵ M) to ensure the final absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 A.U.).
-
-
Instrument Setup:
-
Turn on the spectrometer's deuterium (UV) and tungsten (visible) lamps and allow them to warm up for at least 20 minutes for stable output.
-
Select a matched pair of quartz cuvettes (glass absorbs UV light).
-
-
Data Acquisition:
-
Fill both cuvettes with the pure solvent. Place one in the reference beam path and one in the sample beam path.
-
Run a baseline measurement. This step is a self-validating control that subtracts the absorbance of the solvent and any imperfections in the cuvettes.
-
Empty the sample cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution.
-
Place the sample cuvette back into the sample beam path and acquire the spectrum.
-
NMR Spectroscopy: Decoding the Electronic Environment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for distinguishing these isomers. It provides detailed information about the number of unique proton (¹H) and carbon (¹³C) environments, their electronic shielding, and their connectivity through spin-spin coupling.
Causality Behind the Spectra:
The key principles are symmetry and electronegativity.
-
Symmetry: The number of signals in an NMR spectrum corresponds to the number of chemically non-equivalent nuclei. The high symmetry of pyrazine renders all four protons equivalent and all four carbons equivalent, resulting in a single peak in both the ¹H and ¹³C spectra. Pyrimidine and pyridazine have lower symmetry, leading to multiple distinct signals.[10]
-
Electronegativity: Nitrogen is more electronegative than carbon, so it withdraws electron density from adjacent atoms. This "deshields" the nearby nuclei from the external magnetic field, causing their signals to appear further downfield (at a higher ppm value). The proton or carbon directly between two nitrogens in pyrimidine (the C2/H2 position) is the most deshielded and appears furthest downfield.[10][11]
Caption: Unique proton (a,b,c) and carbon (A,B,C) environments.
Comparative Data Summary:
| Isomer | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| Pyrazine | ~8.6 (s, 4H) | ~145.1 |
| Pyrimidine | H2: ~9.2 (s, 1H)H4/6: ~8.7 (d, 2H)H5: ~7.4 (t, 1H) | C2: ~158.4C4/6: ~156.9C5: ~121.7 |
| Pyridazine | H3/6: ~9.1 (dd, 2H)H4/5: ~7.7 (dd, 2H) | C3/6: ~150.5C4/5: ~126.8 |
Note: Chemical shifts measured in CDCl₃ and are approximate. Multiplicity: s=singlet, d=doublet, t=triplet, dd=doublet of doublets.[10][11][12]
Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
-
Sample Preparation:
-
Weigh 5-10 mg of the diazine sample into a clean, dry vial.
-
Add ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The deuterium provides a lock signal for the spectrometer, ensuring field stability.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as a reference point.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field. This process adjusts the field homogeneity to produce sharp, symmetrical peaks, which is critical for resolving fine coupling patterns. An automated shimming routine is standard on modern instruments.
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range (e.g., 0-10 ppm).
-
Acquire data for 8-16 scans. ¹H NMR is highly sensitive, so acquisition is rapid.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.0 ppm.
-
-
¹³C NMR Acquisition:
-
Tune the probe to the ¹³C frequency.
-
Use a standard proton-decoupled pulse program (e.g., 'zgpg30'). Proton decoupling collapses multiplets into singlets, simplifying the spectrum and improving the signal-to-noise ratio.
-
Set a wider spectral width (e.g., 0-180 ppm).
-
¹³C has a low natural abundance and sensitivity, requiring a larger number of scans (e.g., 1024 or more) and a longer acquisition time.
-
Conclusion
The three isomers of diazine—pyrazine, pyrimidine, and pyridazine—offer a classic textbook case of how subtle changes in molecular structure manifest as dramatic differences in spectroscopic output. The high symmetry of pyrazine leads to simple vibrational and NMR spectra, while the lower symmetry of pyrimidine and pyridazine results in more complex patterns. The electronic interactions between the nitrogen lone pairs, particularly in pyridazine, are directly observable as significant shifts in UV-Vis absorption maxima. By understanding the interplay of symmetry and electronic effects, researchers can confidently use this multi-spectroscopic fingerprint to distinguish these foundational heterocyclic compounds, ensuring the integrity and success of their scientific endeavors.
References
- 1. grokipedia.com [grokipedia.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A comparative study on the vibrational spectroscopy of pyridazine, pyrimidine and pyrazine (1998) | Ferenc Billes | 88 Citations [scispace.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. How are pyridine, pyrimidine and pyrazine be differentiated using Proton.. [askfilo.com]
- 11. researchgate.net [researchgate.net]
- 12. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 5-(Difluoromethyl)pyrazine-2-carboxylic Acid
As a novel heterocyclic organic compound, 5-(Difluoromethyl)pyrazine-2-carboxylic acid is increasingly utilized as a building block in medicinal chemistry and organic synthesis.[1] Its unique structure, featuring a pyrazine ring with difluoromethyl and carboxylic acid groups, imparts specific chemical reactivity that is valuable in drug development.[1] However, these same properties necessitate a rigorous and informed approach to its disposal. Improper handling of this compound can pose significant risks to personnel and the environment.
This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards. It is designed to empower researchers, scientists, and laboratory managers to handle this chemical waste with confidence and full compliance.
Hazard Identification and Risk Assessment
Understanding the inherent hazards of a chemical is the cornerstone of safe handling and disposal. This compound is classified with several primary hazards that must be respected at all times.[2] The Globally Harmonized System (GHS) classifications, as aggregated from multiple suppliers, indicate significant risks.[2][3]
Table 1: GHS Hazard Summary for this compound
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | 💀 | Danger | H301: Toxic if swallowed.[2][3] |
| Skin Corrosion/Irritation | ❗ | Warning | H315: Causes skin irritation.[2][4] |
| Serious Eye Damage | corrosive | Danger | H318: Causes serious eye damage.[2][3] |
| Respiratory Irritation | ❗ | Warning | H335: May cause respiratory irritation.[2][4] |
The presence of the carboxylic acid group gives the compound acidic properties, while the difluoromethyl group can enhance its biological activity and lipophilicity.[1] Due to these hazards, it is imperative to treat this compound as a regulated hazardous waste from the point of generation to its final disposition, a principle known as "cradle to grave management" under the Resource Conservation and Recovery Act (RCRA).[5]
Personnel Protective Equipment (PPE) and Handling Precautions
Before beginning any work that will generate waste, ensure all personnel are equipped with the appropriate PPE. The minimum required PPE for handling this compound includes:
-
Eye Protection : Chemical splash goggles or safety glasses with side shields are mandatory to protect against splashes and eye irritation.[6]
-
Hand Protection : Chemically resistant gloves, such as nitrile gloves, must be worn.[7] Always inspect gloves for tears or holes before use and wash hands thoroughly after handling.
-
Protective Clothing : A standard laboratory coat is required to protect against skin contact.[8]
-
Respiratory Protection : All handling of the solid powder or solutions that could generate aerosols should be performed within a certified chemical fume hood to prevent inhalation.[9]
Step-by-Step Disposal Protocol
The guiding principle for disposal is that this chemical waste must not enter the public sewer system or be disposed of in regular trash.[6][10] It must be collected, stored, and transferred to a licensed hazardous waste disposal company.[11]
Step 1: Waste Segregation
-
Rationale : Mixing incompatible chemicals can lead to dangerous reactions, including the generation of heat or toxic gases.[7] Segregating waste streams is a fundamental requirement for laboratory safety and compliant disposal.[11]
-
Procedure :
-
Designate a specific, labeled hazardous waste container solely for this compound waste.
-
Do not mix this waste with solvents, oxidizers, bases, or other reactive waste streams.
-
This applies to solid waste (e.g., leftover powder, contaminated weigh paper) and liquid waste (e.g., reaction residues, contaminated rinsate).
-
Step 2: Waste Containerization
-
Rationale : Proper containment is crucial to prevent spills, leaks, and employee exposure.[5] Containers must be compatible with the chemical waste and kept closed to prevent evaporation of any solvents and to comply with EPA regulations.[5][12]
-
Procedure :
-
For Solid Waste : Collect waste powder and contaminated disposable items (e.g., gloves, weigh boats, pipette tips) in a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid.[6]
-
For Liquid Waste : Use a designated, leak-proof liquid waste container, also typically HDPE or glass. Ensure it has a tight-fitting cap.
-
Container Integrity : Never use food-grade containers like milk jugs.[5] Ensure the container is in good condition, free of cracks or residue on the outside.
-
Keep Containers Closed : Containers must remain sealed at all times except when actively adding waste. This is a common and strictly enforced EPA violation.[5]
-
Step 3: Waste Labeling
-
Rationale : Accurate labeling is a regulatory requirement and ensures that anyone handling the container is aware of its contents and associated dangers.[7]
-
Procedure :
-
As soon as the first drop of waste is added, affix a hazardous waste label to the container.
-
The label must include the following information:
-
Step 4: Accumulation and Storage
-
Rationale : Waste must be stored safely in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) while awaiting pickup.[12]
-
Procedure :
-
Store the sealed and labeled waste container in a secondary containment bin to prevent spills from spreading.
-
Ensure the storage location is away from incompatible materials, heat sources, and high-traffic areas.[13]
-
Follow your institution's specific guidelines regarding the maximum volume of waste that can be stored in an SAA and the timeframe for transferring it to the CAA.
-
Step 5: Arranging for Disposal
-
Rationale : Only licensed and registered hazardous waste management companies are legally permitted to transport, treat, and dispose of this type of waste.[11]
-
Procedure :
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your full waste container.
-
Do not attempt to dispose of the chemical yourself via incineration or chemical neutralization unless you are part of a permitted Treatment, Storage, and Disposal Facility (TSDF).[14] Your EHS office will manage the manifest system and ensure final disposal is compliant with all federal and state regulations.[12]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
References
- 1. CAS 1174321-06-2: 5-(difluoromethyl)pyrazine-2-carboxylic … [cymitquimica.com]
- 2. 5-Difluoromethympyrazine-2-carboxylic acid | C6H4F2N2O2 | CID 57468575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. labsolu.ca [labsolu.ca]
- 4. aaronchem.com [aaronchem.com]
- 5. pfw.edu [pfw.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. axxence.de [axxence.de]
- 11. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 12. epa.gov [epa.gov]
- 13. synerzine.com [synerzine.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 5-(Difluoromethyl)pyrazine-2-carboxylic acid
This guide provides essential, field-tested safety protocols for the handling of 5-(Difluoromethyl)pyrazine-2-carboxylic acid (CAS No. 1174321-06-2). Developed for researchers, scientists, and drug development professionals, this document moves beyond mere compliance, offering a framework for risk mitigation grounded in the specific chemical properties and associated hazards of this compound. Our objective is to build a foundation of trust by delivering value that extends beyond the product itself, ensuring the safety and success of your critical research.
Hazard Identification and Inherent Risk Profile
A rigorous risk assessment is the cornerstone of laboratory safety. This compound is a potent compound whose hazards demand a comprehensive personal protective equipment (PPE) strategy. The Globally Harmonized System (GHS) classifications, aggregated from multiple sources, reveal a significant risk profile.[1]
The primary hazards associated with this compound are summarized below. Understanding the "why" behind each classification is critical for appreciating the necessity of the stringent controls outlined in this guide.
| Hazard Classification | GHS Hazard Code | Implication in the Laboratory Setting | Signal Word | Pictograms |
| Acute Toxicity, Oral | H301 | Toxic if swallowed. Accidental ingestion of even small quantities can cause severe health effects or be fatal.[1][2] | Danger | 💀 |
| Serious Eye Damage | H318 | Causes serious eye damage. Direct contact via splash or airborne particles can lead to irreversible damage and potential loss of sight. This is a more severe classification than eye irritation.[1][2] | Danger | corrosive |
| Skin Irritation | H315 | Causes skin irritation. Direct contact can lead to redness, inflammation, or dermatitis.[1] | Danger | |
| Respiratory Irritation | H335 | May cause respiratory irritation. Inhalation of dust can irritate the nose, throat, and lungs. This is a common hazard for related pyrazine carboxylic acid compounds.[3][4][5] | Warning | ❗ |
The combination of high acute oral toxicity (H301) and the potential for irreversible eye damage (H318) classifies this compound as particularly hazardous.[1][2] Consequently, all handling procedures must be executed within certified engineering controls, supplemented by a meticulous PPE protocol.
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE is not a checklist but a dynamic risk-based decision process. The following protocols represent the minimum required protection for any manipulation of this compound.
Engineering Controls: The Primary Barrier
Before any PPE is considered, the primary line of defense is the use of robust engineering controls.
-
Chemical Fume Hood: All manipulations of solid this compound, including weighing and transfers, and any work with its solutions must be performed inside a certified and properly functioning chemical fume hood.[6][7] This is non-negotiable and serves to contain dust and vapors at the source.
Personal Protective Equipment (PPE) Protocol
The following table outlines the minimum PPE required for various laboratory operations involving this compound.
| PPE Category | Recommended Equipment & Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. The H318 classification for serious eye damage necessitates this dual-layer protection.[1][2] Safety glasses are insufficient. Goggles must provide a complete seal around the eyes, and a face shield is mandatory whenever there is a risk of splashing or dust generation.[6][7][8] |
| Skin and Body Protection | Chemical-resistant lab coat, fully buttoned. This provides a barrier against incidental contact and spills.[7] Chemical-resistant gloves (e.g., disposable nitrile). Gloves must be inspected for punctures or degradation before each use.[9] Employ the double-gloving technique for added protection during high-risk procedures. Contaminated gloves must be removed and disposed of immediately, followed by hand washing.[9][10] Fully enclosed shoes. Shoes must be made of a non-porous, chemical-resistant material to protect against spills.[7] |
| Respiratory Protection | NIOSH-approved respirator (if required). While the fume hood is the primary control, a risk assessment may deem a respirator necessary for specific scenarios, such as cleaning up a large spill outside of a hood or when engineering controls are confirmed to be insufficient.[7][8] The type of respirator will depend on the exposure potential. |
Procedural Guidance: Donning, Doffing, and Operational Workflow
Proper procedure is as critical as the equipment itself. Cross-contamination during the removal of PPE is a common route of exposure.
Step-by-Step Donning Protocol (Putting on PPE)
-
Lab Coat and Shoes: Don a fully-buttoned lab coat and ensure you are wearing fully enclosed shoes.
-
Goggles and Face Shield: Put on your chemical splash goggles, ensuring a snug fit. Place the face shield over the goggles.
-
Gloves: Don the first pair of gloves. If double-gloving, pull the cuff of the inner glove over the cuff of your lab coat sleeve. Don the second, outer pair of gloves over the first.
PPE Selection Workflow
The following diagram illustrates the logical workflow for ensuring the appropriate level of protection is used for every task.
Caption: PPE selection workflow for handling this compound.
Step-by-Step Doffing Protocol (Removing PPE)
This sequence is designed to minimize contact with potentially contaminated surfaces.
-
Decontaminate Outer Gloves: If applicable, wipe down outer gloves with an appropriate solvent.
-
Remove Outer Gloves: Carefully peel off the outer pair of gloves, turning them inside out, without touching the external surface with your inner glove. Dispose of them in the designated hazardous waste container.
-
Remove Face Shield and Goggles: Remove the face shield by touching only the strap. Then, remove goggles. Place them in a designated area for decontamination.
-
Remove Lab Coat: Remove the lab coat by rolling it down your arms and folding it inward, ensuring the outer contaminated surface is contained.
-
Remove Inner Gloves: Remove the final pair of gloves, again without touching the outer surface with your bare skin.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[3][9]
Decontamination and Disposal Plan
Adherence to a strict disposal protocol is a critical final step in the safe handling lifecycle of this chemical.
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weigh boats, paper towels, contaminated PPE) must be segregated and placed in a dedicated, clearly labeled hazardous waste container.[7][11]
-
Work Area Decontamination: Upon completion of work, decontaminate the work surface within the fume hood with an appropriate solvent, followed by a wash with soap and water.
-
Regulatory Compliance: All waste must be disposed of in accordance with applicable federal, state, and local environmental regulations.[3][6] Do not discharge any waste into drains.[6]
References
- 1. 5-Difluoromethympyrazine-2-carboxylic acid | C6H4F2N2O2 | CID 57468575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labsolu.ca [labsolu.ca]
- 3. aksci.com [aksci.com]
- 4. aaronchem.com [aaronchem.com]
- 5. aaronchem.com [aaronchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. leelinework.com [leelinework.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
